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  • Product: Fmoc-L-Orn(Ac,OBz)-OH
  • CAS: 1684432-88-9

Core Science & Biosynthesis

Foundational

Fmoc-L-Orn(Ac,OBz)-OH chemical structure and properties

An In-Depth Technical Guide to Fmoc-L-Orn(Ac,OBz)-OH: Structure, Properties, and Application For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fmoc-L-Orn(Ac,OBz)-OH: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-acetyl-Nδ-benzoyloxy-L-ornithine, or Fmoc-L-Orn(Ac,OBz)-OH, a highly specialized amino acid derivative. It is a critical building block in advanced solid-phase peptide synthesis (SPPS), particularly for the total synthesis of complex natural products like the marine siderophores amphibactin-T and moanachelin.[1][2] This document delves into the compound's unique chemical structure, its physicochemical properties, the rationale behind its orthogonal protection scheme, and detailed protocols for its synthesis and application. The guide is intended to serve as an expert resource for scientists engaged in complex peptide synthesis and the development of novel peptide-based therapeutics.

Introduction: The Need for Specialized Building Blocks

In the realm of peptide science, the quest for novel therapeutic agents and the synthesis of intricate natural products necessitates a sophisticated toolbox of non-standard amino acid derivatives. L-Ornithine, a non-proteinogenic amino acid, serves as a versatile scaffold for creating unique peptide structures due to its shorter side chain compared to lysine.[3][] The strategic modification of its delta (δ) amino group allows for the introduction of functionalities not accessible with the canonical twenty amino acids.

Fmoc-L-Orn(Ac,OBz)-OH emerges as a bespoke solution for syntheses requiring precise, multi-step side-chain manipulations. Its design incorporates the base-labile Fmoc group for temporary Nα-amino protection, a cornerstone of modern SPPS.[][] The innovation lies in the dual protection of the Nδ-amino group with acetyl (Ac) and benzoyloxy (OBz) moieties. This scheme provides an orthogonal handle for selective deprotection and further modification on the solid support, a feature exploited in the synthesis of siderophores—high-affinity iron-chelating compounds with significant biological and therapeutic potential.[1][2]

Chemical Structure and Physicochemical Properties

The functionality of Fmoc-L-Orn(Ac,OBz)-OH is intrinsically linked to its molecular architecture. Each component is strategically chosen to fulfill a specific role during multi-step synthesis.

  • L-Ornithine Core : Provides the amino acid backbone with a three-carbon side chain terminating in a nitrogen atom.

  • Nα-Fmoc Group : A bulky, base-labile protecting group that prevents unwanted polymerization during peptide bond formation and is selectively removed under mild basic conditions (e.g., piperidine) without affecting other protecting groups.[]

  • Nδ-Acetyl (Ac) Group : A stable amide protecting group.

  • Nδ-Benzoyloxy (OBz) Group : An ester-linked protecting group that is uniquely susceptible to cleavage under mild basic conditions, such as methanolic ammonia, distinct from the conditions used for Fmoc removal.[1][2] This orthogonality is the key to the molecule's utility.

compound Fmoc-L-Orn(Ac,OBz)-OH fmoc Nα-Fmoc Group (Base-Labile) compound->fmoc ornithine L-Ornithine Backbone compound->ornithine side_chain Nδ-(Ac,OBz) Group (Orthogonal Protection) compound->side_chain acetyl Acetyl (Ac) side_chain->acetyl benzoyloxy Benzoyloxy (OBz) (Mild-Base Labile) side_chain->benzoyloxy

Caption: Key functional components of Fmoc-L-Orn(Ac,OBz)-OH.

Data Presentation

The key physicochemical properties of Fmoc-L-Orn(Ac,OBz)-OH are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₉H₂₈N₂O₇[8]
Molecular Weight 516.54 g/mol [8]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in DMF, DCM, NMP[9], Inferred
CAS Number 122223345-09-1 (PubChem CID)[8]

The Principle of Orthogonal Protection

The strategic power of Fmoc-L-Orn(Ac,OBz)-OH lies in its orthogonal protection scheme, a concept fundamental to the synthesis of complex, polyfunctional molecules.[10] Orthogonality refers to the use of multiple classes of protecting groups in a single molecule that can be removed by completely independent chemical mechanisms.[]

In this case:

  • Nα-Fmoc Group : Removed with a secondary amine (e.g., 20% piperidine in DMF) via a β-elimination mechanism. This is the standard procedure for chain elongation in SPPS.

  • Nδ-Benzoyloxy (OBz) Group : Removed with mild aminolysis or transesterification (e.g., NaOMe in MeOH or NH₃ in MeOH), leaving the Fmoc, Acetyl, and other acid-labile groups (like Boc or tBu on other residues) intact.[1][2]

  • Acid-Labile Groups : Other protecting groups commonly used in Fmoc-SPPS, such as Boc (tert-butyloxycarbonyl) and tBu (tert-butyl), are stable to both piperidine and mild methanolic base, requiring strong acid (e.g., Trifluoroacetic acid, TFA) for removal during the final cleavage step.[11]

This multi-layered protection allows for a precise, stepwise unveiling of reactive sites on the solid support.

start Resin-Peptide-Orn(Ac,OBz)-Fmoc step1 Resin-Peptide-Orn(Ac,OBz)-NH2 start->step1 20% Piperidine/DMF step2 Resin-Peptide-Orn(Ac,OH)-Fmoc start->step2 NaOMe/MeOH step3 Further Elongation step1->step3 Couple Next AA step4 Side-Chain Modification step2->step4 e.g., Acylation

Caption: Orthogonal deprotection pathways available for Fmoc-L-Orn(Ac,OBz)-OH.

Experimental Protocols: Synthesis and Application

The following protocols are provided as a guide for the synthesis and utilization of this advanced building block. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed at all times.[11]

Protocol 1: Synthesis of Fmoc-L-Orn(Ac,OBz)-OH

This procedure is adapted from methodologies described for the synthesis of Nδ-hydroxylated and acylated ornithine derivatives, which are key steps in preparing this building block.[1][2]

  • Starting Material : Begin with a suitably protected ornithine derivative, such as Cbz-L-Orn-OtBu.

  • Nδ-Benzoyloxylation :

    • Dissolve the starting material in a suitable solvent mixture, such as DCM buffered with aqueous sodium bicarbonate (pH ≈ 10.5).

    • Add benzoyl peroxide (BPO) portion-wise at 0°C and allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the formation of Cbz-L-Orn(OBz)-OtBu.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

  • Nδ-Acetylation :

    • The Nδ-benzoyloxy group is a leaving group. Treatment with an acetylating agent in the presence of a base will lead to the desired Nδ-acetyl, Nδ-benzoyloxy ornithine. This step requires careful optimization as described in the primary literature for siderophore synthesis.[1] A more direct route involves the acetylation of a Nδ-hydroxy ornithine precursor, which itself can be formed from the BPO oxidation.

  • Deprotection of Cbz and OtBu groups :

    • Sequentially deprotect the Cbz group (e.g., by catalytic hydrogenation) and the OtBu ester (e.g., with TFA).

  • Nα-Fmoc Protection :

    • Dissolve the resulting L-Orn(Ac,OBz)-OH in a suitable solvent like a dioxane/water mixture.

    • Add a base such as sodium bicarbonate.

    • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and stir at room temperature for several hours until the reaction is complete.

    • Acidify the reaction mixture and extract the product, Fmoc-L-Orn(Ac,OBz)-OH. Purify by crystallization or chromatography.

Protocol 2: Incorporation into a Peptide via Fmoc-SPPS

This protocol outlines a single coupling cycle for introducing the Fmoc-L-Orn(Ac,OBz)-OH residue into a peptide chain on a solid support.[3][11]

  • Resin Preparation : Swell the desired resin (e.g., Rink Amide or 2-Chlorotrityl Chloride resin) in DMF for 30-60 minutes. If starting a new synthesis, couple the first amino acid.

  • Fmoc Deprotection :

    • Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

  • Amino Acid Coupling :

    • In a separate vessel, pre-activate Fmoc-L-Orn(Ac,OBz)-OH (3-5 equivalents relative to resin loading) with a coupling agent like HBTU/HOBt or HATU (0.95 equivalents) and an activator base like DIPEA (2 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If the test is positive (indicating free amines), recoupling may be necessary.

  • Washing : After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents. The cycle can now be repeated for the next amino acid.

start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Couple Fmoc-L-Orn(Ac,OBz)-OH (HBTU/DIPEA) wash1->coupling wash2 Wash Resin (DMF/DCM) coupling->wash2 end Ready for Next Cycle or Side-Chain Modification wash2->end

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 3: Selective On-Resin Nδ-Debenzoylation

This protocol demonstrates the key utility of the building block: selective side-chain deprotection.[1]

  • Resin Preparation : Ensure the peptide containing the Orn(Ac,OBz) residue is assembled on the resin and the terminal Nα-Fmoc group is intact.

  • Debenzoylation :

    • Swell the resin in methanol (MeOH).

    • Treat the resin with a solution of 0.5 M NaOMe in MeOH or saturated NH₃ in MeOH.

    • Agitate the reaction for 30-90 minutes, monitoring the reaction progress by cleaving a small sample of resin and analyzing via LC-MS.

  • Washing and Neutralization :

    • Drain the basic solution.

    • Wash the resin thoroughly with MeOH, followed by DCM and DMF.

    • If necessary, neutralize the resin with a weak acid solution (e.g., 0.5% acetic acid in DMF) followed by extensive DMF washes.

  • Confirmation : The resulting free Nδ-hydroxy-Nδ-acetyl-ornithine side chain is now available for further functionalization while the peptide remains anchored to the support.

Conclusion

Fmoc-L-Orn(Ac,OBz)-OH is a testament to the sophistication of modern peptide chemistry. It is not a general-purpose reagent but rather a precision tool designed for complex synthetic challenges. Its ingeniously designed orthogonal protection scheme provides chemists with the control needed to perform selective, on-resin modifications, which is indispensable for the total synthesis of natural products like marine siderophores. For researchers and drug developers, understanding and applying such advanced building blocks opens the door to creating novel peptide architectures with unique biological activities and therapeutic potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122223345, Fmoc-L-Orn(Ac,OBz)-OH. Retrieved from [Link].

  • Fluorochem (n.d.). Fmoc-Orn(Fmoc)-OH.
  • BenchChem (2025). Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis.
  • MilliporeSigma (n.d.). Fmoc-Orn(Boc)-OH.
  • ResearchGate (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link].

  • Vattipalli, K., et al. (2015). An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores: Amphibactin-T and Moanachelin ala-B. ResearchGate. Retrieved from [Link].

  • ChemicalBook (2024). The uses of Fmoc-Orn(Boc)-OH.
  • Bayryamov, S. G., Vassilev, N. G., & Petkov, D. D. (2010). The two pathways for effective orthogonal protection of L-ornithine, for amino acylation of 5'-O-pivaloyl nucleosides, describe the general and important role for the successful imitation, during the model substrates for the ribosomal mimic reaction. Protein & Peptide Letters, 17(7), 889-98. Retrieved from [Link].

  • AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Advanced ChemTech (n.d.). Boc-Orn(Fmoc)-OH.
  • Aapptec Peptides (n.d.). Fmoc-Orn(Boc)-OH.
  • Royal Society of Chemistry (2015). Organic & Biomolecular Chemistry.
  • AKSci (n.d.). Fmoc-L-Orn-OH·HCl.
  • BOC Sciences (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756120, Fmoc-Orn(Alloc)-OH. Retrieved from [Link].

  • BenchChem (n.d.). Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis.
  • Ambeed.com (n.d.). 109425-55-0 | Fmoc-Orn(Boc)-OH.
  • CEM Corporation (n.d.). Peptide Applications Guide.
  • BenchChem (2025). Synthesis of Fmoc-L-Orn(Mmt)-OH: An In-depth Technical Guide.
  • BOC Sciences (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Moroder, L. (2005). Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Georg Thieme Verlag.
  • Sigma-Aldrich (n.d.). Fmoc-Orn(Boc)-OH Novabiochem.
  • BOC Sciences (n.d.). Ornithine: Definition, Structure, Benefits, Sources and Uses.
  • Advanced ChemTech (n.d.). Fmoc-D-Orn(Alloc)-OH.
  • AAPPTec (n.d.). Boc-Orn(Fmoc)-OH.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. Retrieved from [Link].

  • National Center for Biotechnology Information (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PubMed Central. Retrieved from [Link].

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Exploratory

An In-Depth Technical Guide to Fmoc-L-Orn(Ac,OBz)-OH: A Strategically Protected Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-acetyl-Nδ-benzyloxy-L-ornithine, or Fmoc-L-Orn(Ac,OBz)-OH. As...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-acetyl-Nδ-benzyloxy-L-ornithine, or Fmoc-L-Orn(Ac,OBz)-OH. As a senior application scientist, the following sections will delve into the causality behind the strategic use of this uniquely protected amino acid derivative, its physicochemical properties, a detailed synthetic workflow, and its application in solid-phase peptide synthesis (SPPS) for the development of complex and modified peptides.

Introduction: The Strategic Imperative for Orthogonal Protection in Peptide Synthesis

Modern peptide-based drug development and chemical biology often necessitate the creation of peptides with non-natural modifications, such as lactam bridges, branching, or the attachment of reporter molecules. These complex architectures require a sophisticated approach to chemical synthesis, primarily revolving around the concept of orthogonal protecting groups . An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications on the peptide chain.[1]

Fmoc-L-Orn(Ac,OBz)-OH is a prime example of a meticulously designed building block for such advanced applications. Ornithine, a non-proteinogenic amino acid, is particularly valuable due to its side-chain primary amine, which serves as a versatile handle for chemical modification.[2][3] The specific combination of the Nα-Fmoc, Nδ-acetyl (Ac), and Nδ-benzyloxy (OBz) groups in Fmoc-L-Orn(Ac,OBz)-OH provides a unique set of deprotection conditions, empowering the synthetic chemist with precise control over the modification of the ornithine side chain.

Physicochemical and Analytical Data

While a specific CAS number for Fmoc-L-Orn(Ac,OBz)-OH is not readily found in major chemical databases, its identity is defined by its molecular structure and properties. This data is crucial for its characterization and quality control.

PropertyValueSource
Molecular Formula C₂₉H₂₈N₂O₇[4]
Molecular Weight 516.54 g/mol Calculated from formula
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS[5]
Purity (recommended) ≥98.0% (HPLC)[5]

The Strategic Rationale of the Protecting Groups

The utility of Fmoc-L-Orn(Ac,OBz)-OH is rooted in the distinct chemical liabilities of its three protecting groups. This strategic orthogonality is the cornerstone of its application in complex peptide synthesis.

  • Nα-Fmoc (9-Fluorenylmethyloxycarbonyl) Group : This is the temporary protecting group for the α-amino function, a standard in modern SPPS.[6] Its key feature is its lability to basic conditions, typically a solution of 20% piperidine in dimethylformamide (DMF), which does not affect the other protecting groups in the molecule.[7][8]

  • Nδ-Acetyl (Ac) Group : The acetyl group is a robust amide protecting group. Its removal generally requires harsh conditions, such as strong acid or enzymatic cleavage, which are not typically employed during the iterative steps of SPPS.[9] This makes it a "permanent" or very stable protecting group in the context of standard peptide synthesis.

  • Nδ-Benzyloxy (OBz) Group : The benzyloxy group, likely present as a benzyloxycarbonyl (Cbz or Z) group or a benzyl (Bn) ether on an N-hydroxy-acetylated ornithine, is susceptible to hydrogenolysis (e.g., H₂/Pd). This deprotection method is orthogonal to both the base-labile Fmoc group and the highly stable acetyl group.

This tri-level protection scheme allows for a sophisticated, multi-step modification of the ornithine side chain, as will be detailed in the applications section.

Synthesis and Characterization Workflow

The synthesis of Fmoc-L-Orn(Ac,OBz)-OH is a multi-step process requiring careful control of reaction conditions to ensure the selective introduction of each protecting group. The following is a plausible and logical synthetic pathway based on established chemical transformations for amino acid protection.[5][10]

Synthetic_Workflow_for_Fmoc-L-Orn(Ac,OBz)-OH L_Orn L-Ornithine Cu_Complex L-Ornithine-Cu(II) Complex L_Orn->Cu_Complex 1. CuSO₄, pH adjustment N_delta_protected Nδ-Ac,OBz-L-Orn-Cu(II) Cu_Complex->N_delta_protected 2. Ac₂O, Benzyl Chloroformate N_delta_deprotected Nδ-Ac,OBz-L-Ornithine N_delta_protected->N_delta_deprotected 3. EDTA, pH adjustment Final_Product Fmoc-L-Orn(Ac,OBz)-OH N_delta_deprotected->Final_Product 4. Fmoc-OSu, NaHCO₃

Caption: Synthetic workflow for Fmoc-L-Orn(Ac,OBz)-OH.

Experimental Protocol: A Step-by-Step Guide

Step 1: Selective Protection of α-amino and α-carboxyl groups via Copper Chelation The causality behind this initial step is to temporarily block the α-amino and α-carboxyl groups, leaving the δ-amino group of ornithine as the primary site for reaction.

  • Dissolve L-ornithine hydrochloride in water.

  • Add a solution of copper (II) sulfate and adjust the pH to form the deep blue L-ornithine-Cu(II) complex.

  • Isolate and dry the copper complex.

Step 2: Protection of the δ-Amino Group With the alpha-functionalities blocked, the δ-amino group can be selectively acylated.

  • Suspend the L-ornithine-Cu(II) complex in a suitable solvent system (e.g., aqueous dioxane).

  • Add acetic anhydride (Ac₂O) and benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to introduce the acetyl and benzyloxycarbonyl groups.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

Step 3: Removal of the Copper The copper must be removed to free the α-amino and α-carboxyl groups for the final protection step.

  • Treat the reaction mixture with a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester the Cu(II) ions.

  • Adjust the pH to precipitate the Nδ-Ac,OBz-L-Ornithine.

  • Isolate and purify the product.

Step 4: Nα-Fmoc Protection The final step is the introduction of the base-labile Fmoc group on the α-amino function.

  • Dissolve the Nδ-Ac,OBz-L-Ornithine in an aqueous/organic solvent mixture (e.g., dioxane/water).

  • Add sodium bicarbonate to maintain a basic pH.

  • Add a solution of Fmoc-succinimide (Fmoc-OSu) and stir until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the final product, Fmoc-L-Orn(Ac,OBz)-OH.

  • Purify by column chromatography and characterize by HPLC, Mass Spectrometry, and NMR.

Application in Solid-Phase Peptide Synthesis (SPPS)

The true value of Fmoc-L-Orn(Ac,OBz)-OH is realized in its application for creating complex peptides on a solid support. The orthogonal nature of its protecting groups allows for a sequence of selective deprotections and modifications.

SPPS_Workflow cluster_0 Iterative Peptide Elongation cluster_1 Side-Chain Modification Start Resin-Bound Peptide Incorporate Incorporate Fmoc-L-Orn(Ac,OBz)-OH Start->Incorporate Standard Coupling Elongate Continue Peptide Synthesis Incorporate->Elongate Fmoc Deprotection & Coupling Cycles Deprotect_OBz Selective OBz Removal (e.g., Hydrogenolysis) Elongate->Deprotect_OBz Modify_1 First Side-Chain Modification (e.g., Lactam Bridge Formation) Deprotect_OBz->Modify_1 Deprotect_Ac Ac Removal (if desired) (Harsh Conditions) Modify_1->Deprotect_Ac Modify_2 Second Side-Chain Modification Deprotect_Ac->Modify_2 Final_Cleavage Final Cleavage from Resin Modify_2->Final_Cleavage

Caption: SPPS workflow using Fmoc-L-Orn(Ac,OBz)-OH.

Exemplary Workflow: Synthesis of a Branched Peptide
  • Peptide Synthesis : The peptide is synthesized on a solid support using standard Fmoc-SPPS protocols.[7] Fmoc-L-Orn(Ac,OBz)-OH is incorporated at the desired position in the sequence.

  • Peptide Elongation : The peptide chain is further elongated to the desired length by iterative cycles of Fmoc deprotection (20% piperidine/DMF) and coupling of the subsequent Fmoc-amino acids.

  • Selective Nδ-OBz Deprotection : Once the primary sequence is complete, the peptide, still attached to the resin, is treated with a reagent for hydrogenolysis (e.g., H₂ gas with a Palladium catalyst) to selectively remove the benzyloxy group from the ornithine side chain. This step does not affect the Nδ-acetyl group or other acid-labile side-chain protecting groups (e.g., Boc, tBu).

  • First Side-Chain Modification : The newly liberated amine on the ornithine side chain can now be selectively modified. For example, it can be used to grow a second peptide chain, creating a branched peptide, or it can be reacted with a reporter molecule like a fluorophore.

  • Final Cleavage : After all modifications are complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

This workflow demonstrates the power of Fmoc-L-Orn(Ac,OBz)-OH in directing site-specific modifications, a capability that is essential for the rational design of novel peptide therapeutics and research tools.

Conclusion

Fmoc-L-Orn(Ac,OBz)-OH represents a sophisticated and strategically designed building block for advanced peptide synthesis. The orthogonal nature of its Nα-Fmoc, Nδ-acetyl, and Nδ-benzyloxy protecting groups provides chemists with the fine-tuned control necessary to construct complex peptide architectures. Understanding the distinct chemical properties of each protecting group and the logic behind the synthetic and application workflows is paramount for leveraging this powerful tool in the pursuit of novel peptide-based therapeutics and research probes. The principles outlined in this guide provide a solid foundation for the successful application of Fmoc-L-Orn(Ac,OBz)-OH in the laboratory.

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. (n.d.).
  • Fmoc Amino Acids for SPPS. (2024, June 14). AltaBioscience.
  • Overview of Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Protection Reactions. (n.d.). Wiley-VCH.
  • Peptide synthesis. (n.d.). University of Calgary.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Nα-Fmoc-Nδ-Boc-L-ornithine. (n.d.). Chem-Impex.
  • Fmoc-L-Orn(Ac,OBz)-OH. (n.d.). PubChem.
  • Deprotection Reactions - Peptide Chemistry. (n.d.). MilliporeSigma.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Synthesis of Fmoc-L-Orn(Mmt)-OH: An In-depth Technical Guide. (2025). BenchChem.
  • Thompson, R. E., & Muir, T. W. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical Reviews, 120(6), 3051-3120.
  • Ornithine: Definition, Structure, Benefits, Sources and Uses. (n.d.). BOC Sciences.
  • Fmoc-L-Orn(N3)-OH. (n.d.). Santa Cruz Biotechnology.
  • The Role of Ornithine Derivatives in Pharmaceutical Synthesis. (2026, February 22). Chem-Impex.
  • Harrison, A. G. (2009). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 20(9), 1762-1769.
  • Selecting Orthogonal Building Blocks. (n.d.). MilliporeSigma.
  • Boc-Orn(Fmoc)-OH. (n.d.). Advanced ChemTech.
  • Bayryamov, S. G., Vassilev, N. G., & Petkov, D. D. (2010). The two pathways for effective orthogonal protection of L-ornithine, for amino acylation of 5'-O-pivaloyl nucleosides, describe the general and important role for the successful imitation, during the model substrates for the ribosomal mimic reaction. Protein and Peptide Letters, 17(7), 889-898.
  • Fmoc-Orn(Aloc)-OH. (n.d.). Aapptec Peptides.
  • Unusual Amino Acids: Ornithine. (2025, March 27). LifeTein.
  • L-Ornithine: Properties, Functions, Metabolism and Detection. (n.d.).

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Foundational

An In-Depth Technical Guide to the Core Building Blocks of Hydroxamate Siderophore Synthesis

Introduction: The Crucial Role of Hydroxamate Siderophores in Iron Acquisition and Drug Development Iron is an essential nutrient for nearly all forms of life, playing a critical role in a vast array of metabolic process...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of Hydroxamate Siderophores in Iron Acquisition and Drug Development

Iron is an essential nutrient for nearly all forms of life, playing a critical role in a vast array of metabolic processes. However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable. To overcome this challenge, microorganisms have evolved sophisticated iron acquisition systems, a cornerstone of which is the production of siderophores—low molecular weight, high-affinity iron chelators.[1] Among the various classes of siderophores, hydroxamates are particularly widespread, especially in fungi and certain bacteria.[2][3][4]

Hydroxamate siderophores are characterized by the presence of one or more hydroxamic acid functional groups [-C(O)N(OH)R], which act as bidentate ligands, coordinating Fe³⁺ with high specificity and affinity through their oxygen atoms.[3] This potent iron-chelating ability is not only central to microbial survival and virulence but also presents a compelling opportunity for therapeutic intervention. The "Trojan horse" strategy, for instance, involves linking antimicrobial agents to siderophores, which are then actively transported into pathogenic cells, delivering a targeted payload.[5] Furthermore, understanding the synthesis of these molecules is pivotal for developing inhibitors of siderophore biosynthesis, a promising antivirulence approach.

This technical guide provides an in-depth exploration of the fundamental building blocks of hydroxamate siderophores, delving into both their biosynthetic origins and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document offers not just a recitation of facts but a causal explanation of experimental choices, self-validating protocols, and a foundation in authoritative scientific literature.

Part 1: The Biosynthetic Blueprint: Nature's Approach to Hydroxamate Siderophore Construction

The biosynthesis of hydroxamate siderophores is a marvel of metabolic engineering, primarily orchestrated by two major enzymatic pathways: non-ribosomal peptide synthetase (NRPS)-dependent and NRPS-independent siderophore (NIS) synthesis.[2][4][6] Regardless of the overarching assembly logic, the synthesis of the core hydroxamate functionality begins with a critical enzymatic step: the N-hydroxylation of primary amines.

The Genesis of the Hydroxamate: N-Hydroxylating Monooxygenases (NMOs)

The journey from a simple amino acid or diamine to a potent iron-chelating moiety commences with the action of N-hydroxylating flavoprotein monooxygenases (NMOs).[7][8][9] These enzymes catalyze the crucial hydroxylation of the side-chain amino group of precursors like ornithine and lysine, or the primary amino group of diamines such as putrescine and cadaverine.[7][8] This reaction is the first committed step in the biosynthesis of many hydroxamate-containing siderophores and is essential for the virulence of numerous opportunistic pathogens.[9]

The general reaction catalyzed by an NMO, for example, an ornithine hydroxylase, is as follows:

L-Ornithine + NADPH + H⁺ + O₂ → N⁵-hydroxy-L-ornithine + NADP⁺ + H₂O

This enzymatic transformation is the source of the hydroxylamine group that will ultimately form the hydroxamic acid.

Experimental Protocol: Assay for N-Hydroxylating Monooxygenase (NMO) Activity

This protocol provides a reliable method for determining the activity of a purified NMO, such as SidA from Aspergillus fumigatus or PvdA from Pseudomonas aeruginosa, by monitoring NADPH consumption.[7][10]

Principle: The activity of NMOs can be measured spectrophotometrically by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The assay can be performed as a continuous or endpoint measurement.

Materials:

  • Purified NMO enzyme (e.g., His-tagged PvdA or SidA)

  • NADPH stock solution (10 mM in 100 mM sodium phosphate buffer, pH 7.5)

  • FAD stock solution (1 mM in water)

  • Substrate stock solution (e.g., 100 mM L-ornithine or L-lysine in water)

  • Assay buffer: 100 mM sodium phosphate, 50 mM NaCl, pH 7.5

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture by adding the following components in order:

    • Assay buffer (to a final volume of 200 µL)

    • FAD solution (to a final concentration of 10 µM)

    • NADPH solution (to a final concentration of 150 µM)

    • Substrate solution (e.g., L-ornithine, to a final concentration of 5 mM)

  • Enzyme Addition: Initiate the reaction by adding the purified NMO enzyme to a final concentration of 1-5 µM. Mix gently by pipetting.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes. Record data points every 15-30 seconds.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹).

    • The specific activity of the enzyme can be expressed as µmol of NADPH oxidized per minute per mg of enzyme.

    • Run control reactions lacking the enzyme or the substrate to account for any non-enzymatic NADPH oxidation.

Causality Behind Experimental Choices:

  • The inclusion of FAD is crucial as many recombinant NMOs purify without their flavin cofactor.[7]

  • The concentrations of NADPH and the amino acid substrate are typically set at or above their respective Kₘ values to ensure the reaction rate is proportional to the enzyme concentration.

  • Maintaining a constant pH and temperature is critical as enzymatic activity is highly sensitive to these parameters.

Assembly of the Siderophore Backbone

Once the hydroxylated building blocks are synthesized, they are incorporated into the final siderophore structure. This assembly is a complex process that can occur through two primary mechanisms:

  • Non-Ribosomal Peptide Synthetases (NRPSs): These are large, multi-modular enzyme complexes that act as an assembly line for peptide synthesis.[2] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid (or in this case, a modified amino acid like N⁵-hydroxy-L-ornithine) into the growing peptide chain.[2]

  • NRPS-Independent Siderophore (NIS) Synthetases: This pathway involves a series of individual enzymes that catalyze the step-wise assembly of the siderophore.[4][6] NIS synthetases often utilize dicarboxylic acids, such as citric acid or succinic acid, and diamines or amino alcohols as their building blocks.[6] These enzymes catalyze the formation of amide or ester bonds through ATP-dependent activation of the carboxylic acid.[11]

The choice between the NRPS and NIS pathways dictates the final architecture of the siderophore, leading to a vast diversity of linear, cyclic, and branched structures.

Diagram of Hydroxamate Siderophore Biosynthesis Pathways

Biosynthesis_Pathways cluster_NRPS NRPS-Dependent Pathway cluster_NIS NRPS-Independent Pathway NRPS_Module1 Module 1 (A-T-C) NRPS_Module2 Module 2 (A-T-C) NRPS_Module1->NRPS_Module2 Peptide bond formation NRPS_Module3 Module 3 (A-T-TE) NRPS_Module2->NRPS_Module3 Peptide bond formation Final_Siderophore Final Hydroxamate Siderophore NRPS_Module3->Final_Siderophore Release & Cyclization NIS_Synthase NIS Synthetase Siderophore_Intermediate Siderophore_Intermediate NIS_Synthase->Siderophore_Intermediate Iterative Condensation Carboxylic_Acid Carboxylic Acid (e.g., Succinic, Citric) Carboxylic_Acid->NIS_Synthase Hydroxylated_Diamine Hydroxylated Diamine/ Amino Alcohol Hydroxylated_Diamine->NIS_Synthase Siderophore_Intermediate->Final_Siderophore Amino_Acid Amino Acid (e.g., Ornithine, Lysine) NMO N-Hydroxylating Monooxygenase (NMO) Amino_Acid->NMO NADPH, O2 Hydroxylated_AA N-Hydroxylated Amino Acid NMO->Hydroxylated_AA Hydroxylated_AA->NRPS_Module1 Substrate for first module Hydroxylated_AA->Hydroxylated_Diamine Decarboxylation (optional)

Caption: Generalized biosynthetic pathways for hydroxamate siderophores.

Part 2: The Chemist's Toolkit: Synthetic Approaches to Hydroxamate Building Blocks

The chemical synthesis of hydroxamate siderophores and their building blocks is a critical endeavor for creating molecular probes, developing siderophore-drug conjugates, and exploring structure-activity relationships.[5][7] Synthetic strategies must address two key challenges: the efficient and selective formation of the hydroxamic acid linkage and the use of appropriate protecting groups to mask reactive functionalities during assembly.

Synthesis of Hydroxylamine Precursors

The cornerstone of chemical synthesis is the availability of the hydroxylamine building blocks. Direct oxidation of the precursor amines is often challenging and can lead to overoxidation.[12] Therefore, more controlled, indirect methods are typically employed.

One robust method involves the synthesis of O-protected hydroxylamines, which can then be acylated to form the protected hydroxamate.[12]

Experimental Protocol: Synthesis of an O-Protected Hydroxylamine

This protocol outlines a general procedure for the synthesis of an O-protected hydroxylamine, a versatile building block for hydroxamate synthesis.[3][12]

Principle: This synthesis involves the N-alkylation of a protected hydroxylamine derivative, followed by deprotection to yield the desired O-protected hydroxylamine. The use of a protecting group on the oxygen atom prevents unwanted side reactions during subsequent coupling steps.

Materials:

  • Starting alkyl halide or sulfonate (e.g., 1-bromo-5-chloropentane for a cadaverine derivative)

  • N-Hydroxyphthalimide

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., DMF, acetonitrile)

  • Hydrazine hydrate or a suitable alternative for deprotection

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

  • N-Alkylation:

    • In a round-bottom flask, dissolve N-hydroxyphthalimide (1.0 eq) and the alkyl halide (1.1 eq) in a suitable solvent like DMF.

    • Add a base such as potassium carbonate (1.5 eq) to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting N-alkoxyphthalimide by flash column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified N-alkoxyphthalimide in a solvent such as ethanol or dichloromethane.

    • Add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.

    • Stir the reaction for several hours until a precipitate (phthalhydrazide) forms.

    • Filter off the precipitate and wash it with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude O-alkylhydroxylamine. This product can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • N-Hydroxyphthalimide is a convenient and stable source of the hydroxylamine nitrogen.

  • The phthalimide group serves as an effective protecting group for the nitrogen atom and is readily removed with hydrazine.

  • The choice of solvent and base depends on the reactivity of the alkyl halide.

Formation of the Hydroxamic Acid Linkage

With the hydroxylamine building blocks in hand, the next step is the formation of the hydroxamic acid bond through acylation. This is typically achieved by coupling the hydroxylamine with a carboxylic acid using standard peptide coupling reagents.

Common Coupling Reagents:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt).[3]

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).[3]

  • Formation of an activated ester of the carboxylic acid, which then reacts with the hydroxylamine.

Protecting Group Strategies

Protecting groups are indispensable in the multi-step synthesis of complex molecules like siderophores.[13][14] They temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions.

Table of Common Protecting Groups in Hydroxamate Siderophore Synthesis

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Hydroxyl (O of N-OH)BenzylBzlHydrogenolysis (H₂, Pd/C)
TetrahydropyranylTHPMild acid (e.g., HCl in dioxane)[3]
tert-ButyldimethylsilylTBDMS/TBSFluoride source (e.g., TBAF)[9]
2-MethylprenylTrifluoroacetic acid (TFA)[12]
α-Aminotert-ButoxycarbonylBocStrong acid (e.g., TFA)[14]
9-FluorenylmethyloxycarbonylFmocMild base (e.g., piperidine in DMF)[3][14]
BenzyloxycarbonylCbz/ZHydrogenolysis (H₂, Pd/C)[14]

The choice of protecting groups is governed by the principle of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others. This allows for the selective deprotection and modification of different parts of the molecule during the synthesis.

Solid-Phase Synthesis of Siderophores

For the synthesis of siderophore analogues with a peptide backbone, solid-phase peptide synthesis (SPPS) offers a powerful and efficient platform.[8][15] In SPPS, the growing siderophore chain is covalently attached to an insoluble polymer resin, which simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing.[3][8]

Diagram of a General Solid-Phase Synthesis Workflow for a Hydroxamate Siderophore Analogue

SPPS_Workflow Resin Resin Support Linker Linker Attachment Resin->Linker First_AA Couple First Protected Amino Acid Linker->First_AA Deprotection1 Nα-Deprotection (e.g., Piperidine for Fmoc) First_AA->Deprotection1 Coupling_Cycle Couple Next Protected Amino Acid (Repeat n times) Deprotection1->Coupling_Cycle Deprotection2 Nα-Deprotection Coupling_Cycle->Deprotection2 Side_Chain_Mod Side-Chain Deprotection & Coupling of Hydroxamate Precursor Deprotection2->Side_Chain_Mod Final_Cleavage Cleavage from Resin & Global Deprotection (e.g., TFA) Side_Chain_Mod->Final_Cleavage Purification Purification (e.g., HPLC) Final_Cleavage->Purification Final_Product Purified Siderophore Analogue Purification->Final_Product

Sources

Exploratory

An In-depth Technical Guide to Ornithine Derivatives in Peptide Synthesis: A Comparative Analysis of Fmoc-Orn(Boc)-OH and Fmoc-Orn(Ac,OBz)-OH

Abstract In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid building blocks is paramount for achieving high-fidelity synthesis of complex peptides. Ornithine, a non-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid building blocks is paramount for achieving high-fidelity synthesis of complex peptides. Ornithine, a non-proteinogenic amino acid, is a valuable component for introducing basicity, enabling lactam bridge formation, and serving as a precursor for arginine. Its incorporation relies on robust protection of the δ-amino side chain. This technical guide provides a detailed comparative analysis of two distinct Nα-Fmoc protected ornithine derivatives: the conventional Fmoc-Orn(Boc)-OH and the specialized Fmoc-Orn(Ac,OBz)-OH . We will dissect their structural differences, explore the divergent chemical logics of their side-chain protection schemes, and elucidate the profound implications for their application in peptide synthesis, guiding researchers toward informed selection based on specific synthetic goals.

The Principle of Orthogonality: The Foundation of Modern Peptide Synthesis

Modern peptide synthesis, particularly the widely adopted Fmoc/tBu strategy, is built upon the principle of orthogonality.[1] This concept refers to the use of multiple classes of protecting groups within a single molecule, each of which can be removed by a distinct chemical mechanism without affecting the others.[1][2] In a typical Fmoc-SPPS workflow, two primary orthogonal protecting groups are employed:

  • Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the α-amino group of the incoming amino acid. It is base-labile and is selectively removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine in DMF.[]

  • Side-Chain Protecting Groups (e.g., tBu, Boc, Trt): These groups protect reactive functionalities on the amino acid side chains. They are designed to be stable to the basic conditions of Fmoc removal but are labile to strong acids, such as Trifluoroacetic Acid (TFA).[4] They are typically removed simultaneously with the cleavage of the completed peptide from the solid support in the final synthesis step.[]

This dual-protection scheme allows for the iterative and controlled elongation of the peptide chain. The choice of the side-chain protecting group is therefore a critical decision that defines the synthetic strategy and potential for further modification.

cluster_0 Fmoc-SPPS Cycle cluster_1 Final Cleavage Start Start Fmoc_Deprotection Nα-Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Wash Wash (DMF) Fmoc_Deprotection->Wash Coupling Amino Acid Coupling (Fmoc-AA-OH + Activator) Wash->Coupling Wash_2 Wash (DMF/DCM) Coupling->Wash_2 End_Cycle Repeat for Next Amino Acid Wash_2->End_Cycle Final_Cleavage Global Deprotection & Cleavage (TFA Cocktail) End_Cycle->Final_Cleavage After Final Cycle G Chemical Structures of Ornithine Derivatives cluster_0 Fmoc-Orn(Boc)-OH cluster_1 Fmoc-Orn(Ac,OBz)-OH struct1 struct1 struct2 struct2

Figure 2: Chemical structures of Fmoc-Orn(Boc)-OH and Fmoc-Orn(Ac,OBz)-OH. [6][7]

Property Fmoc-Orn(Boc)-OH Fmoc-Orn(Ac,OBz)-OH
Molecular Formula C₂₅H₃₀N₂O₆ [8] C₂₉H₂₈N₂O₇ [6]
Molecular Weight 454.5 g/mol [8] 516.5 g/mol
Side-Chain Protection δ-Amino group protected by Boc δ-Nitrogen is acetylated (Ac ) and hydroxylated, with the hydroxyl protected by Benzyl (OBz)
Primary Application General incorporation of a protected ornithine residue Synthesis of peptides containing Nδ-hydroxy-Nδ-acetyl-ornithine (e.g., siderophores)

| Orthogonality | Fully orthogonal in standard Fmoc/tBu SPPS [9]| Offers a third level of orthogonality via the Benzyl group |

Table 1: Comparative summary of the core properties of the two ornithine derivatives.

Deep Dive: Side-Chain Deprotection Strategies

The utility of a protected amino acid is defined by the conditions required to remove its side-chain protecting group(s). The strategies for Fmoc-Orn(Boc)-OH and Fmoc-Orn(Ac,OBz)-OH are fundamentally different.

Fmoc-Orn(Boc)-OH: Acid-Labile Deprotection

The Boc group is stable to the basic conditions (piperidine) used for Fmoc removal and the nucleophiles used during coupling. [10]Its removal requires strong acidic conditions, typically as part of the final cleavage cocktail (e.g., 95% TFA). [11]This makes it an ideal protecting group for the standard Fmoc/tBu strategy, where all acid-labile side-chain groups are removed in a single, final step. [4]

  • Cleavage Mechanism: The mechanism involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation, which is captured by scavengers (e.g., triisopropylsilane, TIS) in the cleavage cocktail to prevent side reactions. [11]* Synthetic Role: Its purpose is to mask the nucleophilicity and positive charge of the δ-amino group throughout the synthesis until the final peptide is released. [12]

Fmoc-Orn(Ac,OBz)-OH: A Multi-Level Orthogonal System

This derivative provides a more complex, three-tiered orthogonal system. The Nδ-acetyl group is an amide and is generally stable to both acidic and basic conditions used in SPPS, remaining as part of the final molecule. The key is the Nδ-O-benzyl (OBz) group.

  • Benzyl Group Cleavage: The benzyl ether is stable to both the piperidine used for Fmoc removal and, crucially, to the standard TFA cocktail used for final cleavage. This provides an additional level of orthogonality. Its removal can be achieved under specific conditions while the peptide is still attached to the resin:

    • Catalytic Hydrogenolysis: Treatment with H₂ gas over a Palladium catalyst (e.g., Pd/C). This is a very mild method but can be difficult to perform on a solid support and is incompatible with other reducible groups (e.g., Cys(Trt)). [13] 2. Stronger Acids: While stable to TFA, it can be cleaved by very strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), conditions typical of historical Boc/Bzl SPPS. [13] 3. Base-Mediated Hydrolysis: Remarkably, studies have shown that the benzyl group in this specific context can be removed on-resin via saponification using reagents like Lithium Hydroxide (LiOH). This provides a highly orthogonal deprotection pathway.

This multi-level protection allows for the incorporation of the Nδ-acetyl-Nδ-hydroxy-ornithine moiety, followed by selective deprotection of the hydroxyl group on-resin for further modification if needed, all while the rest of the peptide remains protected.

cluster_0 Fmoc-Orn(Boc)-OH Strategy cluster_1 Fmoc-Orn(Ac,OBz)-OH Strategy A Resin-Peptide-Orn(Boc)-... B Final Peptide-Orn(NH₃⁺)-... A->B  TFA Cocktail (Global Deprotection) C Resin-Peptide-Orn(Ac,OBz)-... D Resin-Peptide-Orn(Ac,OH)-... C->D  LiOH or H₂/Pd (Selective On-Resin Debenzylation) E Final Peptide-Orn(Ac,OH)-... D->E  TFA Cocktail (Resin Cleavage)

Figure 3: Contrasting deprotection pathways for the two ornithine derivatives.

Experimental Protocols & Methodologies

The practical application of these derivatives requires distinct protocols that reflect their underlying chemical properties.

Protocol: Standard Coupling of Fmoc-Orn(Boc)-OH

This protocol outlines a representative single coupling cycle for incorporating Fmoc-Orn(Boc)-OH into a peptide chain on a solid support.

Materials:

  • Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine.

  • Fmoc-Orn(Boc)-OH.

  • Coupling activator (e.g., HCTU, HATU).

  • Base (e.g., DIPEA, NMM).

  • Solvents: DMF (Peptide Synthesis Grade), DCM.

  • 20% (v/v) Piperidine in DMF.

Methodology:

  • Resin Preparation: Ensure the resin is swelled in DMF within a peptide synthesis vessel and the previous amino acid's Nα-Fmoc group has been removed using 20% piperidine/DMF, followed by thorough washing with DMF. [14]2. Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (3-5 equivalents relative to resin loading) and the coupling activator (e.g., HCTU, 3-5 eq.) in DMF. Add the base (e.g., DIPEA, 6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Once the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all unreacted reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc-Orn(Boc)-OH Nα-Fmoc group to continue the synthesis.

Protocol: Selective On-Resin Debenzylation of the Orn(Ac,OBz) Side Chain

This protocol describes the selective removal of the benzyl protecting group from the incorporated ornithine residue while the peptide remains on the solid support. Materials:

  • Peptide-resin containing the Fmoc-Orn(Ac,OBz)-OH residue.

  • Solution of 1-3 M LiOH in a THF/Methanol (1:1) mixture.

  • Solvents: DMF, Methanol, THF.

Methodology:

  • Resin Preparation: After incorporation of the Fmoc-Orn(Ac,OBz)-OH residue and subsequent synthesis steps, ensure the resin is thoroughly washed with DMF and Methanol.

  • Debenzylation Reaction: Add the LiOH solution in THF/MeOH to the resin. Agitate the mixture at room temperature.

  • Reaction Time: Allow the reaction to proceed for 1-2 hours. The progress can be monitored by cleaving a small sample of resin and analyzing the product via HPLC-MS.

  • Washing: After the reaction is complete, drain the basic solution. Wash the resin extensively with DMF, Methanol, and DCM to remove all traces of LiOH and byproducts.

  • Further Steps: The resin now bears the peptide with a free Nδ-hydroxy-Nδ-acetyl-ornithine side chain, which can be either cleaved from the resin or used for further on-resin modifications.

Conclusion and Strategic Recommendations

The choice between Fmoc-Orn(Boc)-OH and Fmoc-Orn(Ac,OBz)-OH is not one of preference but of purpose. They are tools designed for entirely different synthetic outcomes.

  • Fmoc-Orn(Boc)-OH is the definitive choice for the routine incorporation of an ornithine residue that will ultimately be deprotected to its primary amine form in the final product. [15]It is a cornerstone of the standard Fmoc/tBu orthogonal strategy, ideal for creating basic peptides, analogs of lysine- or arginine-containing peptides, and precursors for on-resin cyclization via lactam bridge formation (after selective side-chain deprotection, which is possible but less common than using other orthogonal groups like Mtt or Dde). [16]

  • Fmoc-Orn(Ac,OBz)-OH is a highly specialized building block. Its use is mandated when the synthetic target is a peptide containing the specific Nδ-hydroxy-Nδ-acetyl-ornithine moiety, a hallmark of certain iron-chelating siderophores. The benzyl ether provides a crucial third layer of orthogonality, allowing for selective on-resin manipulations that are impossible with the standard Boc protection.

For the researcher, the decision-making process should be dictated entirely by the final desired peptide structure. Understanding the distinct chemical logic behind each protecting group scheme is fundamental to leveraging these powerful reagents for successful and precise peptide synthesis.

References

  • Benchchem. An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • Benchchem. Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis.
  • Vertex AI Search. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Benchchem. A Comparative Guide to Orthogonal Protecting Group Strategies: H-Thr(tBu)-OH vs. Alternatives.
  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase...
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Benchchem. Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
  • PubChem - NIH. Fmoc-L-Orn(Ac,OBz)-OH | C29H28N2O7 | CID 122223345.
  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Wikipedia. Protecting group.
  • Chemistry LibreTexts. Peptide synthesis.
  • Advanced ChemTech. Fmoc-Orn(Boc)-OH – Useful in preparing cyclic peptides.
  • Benchchem. Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • Benchchem. A Deep Dive into Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis.
  • Benchchem. A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Orn(Boc)-OH.
  • SciSpace. Amino Acid-Protecting Groups.
  • MilliporeSigma. Selecting Orthogonal Building Blocks.
  • ChemPep. 109425-55-0 | Fmoc-Orn(Boc)-OH.

Sources

Foundational

Technical Guide: Fmoc-L-Orn(Ac,OBz)-OH in Chemical Biology

The following technical guide details the applications, chemistry, and experimental protocols for Fmoc-L-Orn(Ac,OBz)-OH , a specialized amino acid building block used primarily in the synthesis of hydroxamate-based sider...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, chemistry, and experimental protocols for Fmoc-L-Orn(Ac,OBz)-OH , a specialized amino acid building block used primarily in the synthesis of hydroxamate-based siderophores and metallo-enzyme inhibitors.

Executive Summary

Fmoc-L-Orn(Ac,OBz)-OH (


-Fmoc-

-acetyl-

-(benzoyloxy)-L-ornithine) is a critical reagent for the solid-phase peptide synthesis (SPPS) of hydroxamate-containing peptides . Its primary application lies in the total synthesis of siderophores —high-affinity iron-chelating compounds secreted by microorganisms—and the development of siderophore-drug conjugates (Trojan Horse antibiotics) .

Unlike standard amino acids, this building block introduces a pre-formed, orthogonally protected hydroxamate moiety (


-acetyl-

-hydroxy) into the peptide backbone. The

-benzoyl (OBz) protection is the key innovation, offering unique stability to Fmoc-removal conditions (piperidine) while remaining cleavable under mild basic conditions (hydrazinolysis or aminolysis) without destroying the sensitive hydroxamic acid function.

Chemical Architecture & Mechanism

The "Hydroxamate Challenge" in SPPS

Synthesizing peptides containing


-hydroxy-ornithine is chemically demanding due to the nucleophilicity and redox sensitivity of the free hydroxamic acid (

).
  • Direct Incorporation: Using unprotected hydroxamates leads to

    
    -acylation during coupling steps, resulting in complex mixtures.
    
  • O-Benzyl Protection: Requires strong acid (HF or TFMSA) or hydrogenation for removal, which may be incompatible with other sensitive moieties (e.g., unsaturated fatty acids in marine siderophores).

The Fmoc-L-Orn(Ac,OBz)-OH Solution

This reagent solves the compatibility issue through a "Safety-Catch" mechanism:

  • 
    -Fmoc:  Standard base-labile group for chain elongation.
    
  • 
    -Acetyl:  Fixes the hydroxamate acyl group (mimicking natural siderophores like Amphibactins).
    
  • 
    -Benzoyl (OBz):  Masks the hydroxamate oxygen.
    
    • Stability: The

      
      -benzoyl ester is sufficiently stable to 20% piperidine (used for Fmoc deprotection) to allow chain assembly.
      
    • Lability: It can be removed selectively using hydrazine or dilute ammonia/lithium hydroxide, revealing the active iron-chelating hydroxamate.

Structural Diagram

The following diagram illustrates the chemical logic of the building block:

ChemicalLogic Reagent Fmoc-L-Orn(Ac,OBz)-OH Fmoc N-alpha-Fmoc (Base Labile) Reagent->Fmoc Contains Orn L-Ornithine Backbone Reagent->Orn Based on SideChain Side Chain: N(Ac)-O-Bz Reagent->SideChain Modified with Active Active Hydroxamate -N(Ac)OH (Iron Chelation) SideChain->Active Post-Synthesis Deprotection (NH3/LiOH)

Figure 1: Structural decomposition of the Fmoc-L-Orn(Ac,OBz)-OH building block.

Primary Applications

Total Synthesis of Marine Siderophores

The reagent is the industry standard for synthesizing amphiphilic marine siderophores, such as Amphibactin-T and Moanachelin ala-B . These molecules contain long fatty acid tails and multiple


-hydroxy-ornithine residues to sequester Fe(III) in oligotrophic ocean environments.
  • Role: It allows the sequential introduction of the hydroxamate ligands on the solid support.

  • Advantage: Avoids the harsh deprotection conditions required by

    
    -benzyl protected derivatives, preserving the lipid tails.
    
Siderophore-Drug Conjugates (Trojan Horse Strategy)

In drug discovery, this reagent is used to synthesize "Trojan Horse" antibiotics.

  • Concept: A toxic warhead (e.g., a beta-lactam) is conjugated to a synthetic siderophore peptide.

  • Mechanism: Bacteria actively transport the iron-loaded siderophore (and the drug) across their cell membrane, bypassing permeability barriers.

  • Usage: Fmoc-L-Orn(Ac,OBz)-OH allows the rapid assembly of the siderophore "vector" component.

Experimental Protocol: Solid-Phase Synthesis

Objective: Synthesis of a siderophore analog containing


-acetyl-

-hydroxy-L-ornithine using Fmoc-L-Orn(Ac,OBz)-OH.
Materials Required
  • Resin: Rink Amide MBHA resin (for C-terminal amides) or Wang resin (for acids).

  • Reagent: Fmoc-L-Orn(Ac,OBz)-OH (Iris Biotech / Chem-Impex).

  • Coupling Agents: HBTU/HOBt or HATU; DIPEA (Diisopropylethylamine).

  • Deprotection Reagents: Piperidine (20% in DMF), Hydrazine monohydrate or LiOH (for OBz removal).

Step-by-Step Workflow
StepOperationReagents & ConditionsTechnical Notes
1 Resin Swelling DMF, 30 minEnsure full solvation of resin sites.
2 Fmoc Removal 20% Piperidine in DMF (2 x 10 min)Critical: Do not exceed reaction times to prevent premature loss of the OBz group on previously coupled Orn residues.
3 Coupling Fmoc-L-Orn(Ac,OBz)-OH (3 eq), HBTU (3 eq), DIPEA (6 eq) in DMFCoupling time: 1-2 hours. Monitor with Kaiser test (ninhydrin) or Chloranil test (for secondary amines).
4 Chain Elongation Repeat Steps 2-3 for subsequent amino acidsThe OBz group is stable enough for standard peptide lengths (10-20 residues).
5 N-Terminal Capping Acetic anhydride or Fatty Acid couplingFor amphiphilic siderophores, couple the fatty acid tail here.
6 Selective OBz Removal Option A (On-Resin): 4% Hydrazine in DMF (4 x 15 min)Option B (Post-Cleavage): 1M LiOH in THF/MeOHOption A is preferred for complex sequences. Hydrazine selectively cleaves the benzoate ester without affecting the peptide backbone.
7 Global Cleavage TFA/TIS/H2O (95:2.5:2.5), 2-3 hoursRemoves side-chain protecting groups (Boc, tBu) and cleaves resin.
8 Purification RP-HPLC (C18 column)The free hydroxamic acid will chelate iron from the HPLC system if not careful; use iron-free solvents or add EDTA if necessary.
Synthesis Workflow Diagram

SPPS_Workflow Start Start: Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Couple Coupling: Fmoc-L-Orn(Ac,OBz)-OH + HBTU/DIPEA Deprotect->Couple Cycle Repeat for Sequence Couple->Cycle Cycle->Deprotect Next AA BzRemoval OBz Removal (Activation) (Hydrazine or LiOH) Cycle->BzRemoval Sequence Complete Cleavage Global Cleavage (TFA/TIS/H2O) BzRemoval->Cleavage Final Purified Siderophore (Fe-Chelating) Cleavage->Final

Figure 2: Solid-phase synthesis workflow for incorporating Fmoc-L-Orn(Ac,OBz)-OH.

Critical Technical Considerations

Stability vs. Lability Trade-off

The


-benzoyl group is an ester. While esters are generally susceptible to aminolysis by piperidine (used in Fmoc removal), the benzoate is sterically and electronically more stable than a simple acetate.
  • Risk: Long exposure to piperidine (e.g., >30 min per cycle) can lead to partial loss of the OBz group.

  • Mitigation: Use short deprotection bursts (e.g., 2 x 5 min) or use a non-nucleophilic base (e.g., DBU) if the sequence is very long.

Iron Contamination

Once the OBz group is removed, the resulting hydroxamic acid is a potent chelator.

  • Observation: The peptide may appear pink or red during HPLC purification, indicating it has scavenged trace iron from the instrument or solvents.

  • Protocol: Wash HPLC lines with EDTA or use metal-free systems to isolate the apo-siderophore.

Orthogonality

The OBz group is orthogonal to acid-labile groups (Boc, Trt, tBu) but not orthogonal to strong base. It allows for the synthesis of peptides containing both acid-sensitive modifications and the hydroxamate.

References

  • Cherkupally, P., et al. (2015). An efficient solid-phase strategy for total synthesis of naturally occurring amphiphilic marine siderophores: amphibactin-T and moanachelin ala-B. Organic & Biomolecular Chemistry, 13, 10923-10928. [Link]

  • Iris Biotech GmbH. Fmoc-L-Orn(Ac,OBz)-OH Product Guide. [Link]

  • Murai, M., et al. (2015). Total synthesis and biological evaluation of the antibiotic lysocin E. Angewandte Chemie International Edition, 54(5), 1556-1560. (Demonstrates related Ornithine derivative strategies). [Link]

Exploratory

Engineering Fmoc-Protected Hydroxamate Amino Acid Precursors: A Comprehensive Guide to Synthesis, SPPS Integration, and Therapeutic Applications

Executive Summary Hydroxamic acids ( ) are privileged pharmacophores in modern drug discovery, primarily due to their exceptional ability to act as bidentate chelators for biologically critical metal ions such as and . I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxamic acids (


) are privileged pharmacophores in modern drug discovery, primarily due to their exceptional ability to act as bidentate chelators for biologically critical metal ions such as 

and

. In peptide chemistry, incorporating hydroxamate moieties is essential for developing Histone Deacetylase (HDAC) inhibitors, Matrix Metalloproteinase (MMP) inhibitors, and synthetic siderophores (e.g., ferrichrome analogs).

This technical guide explores the mechanistic rationale, synthesis, and Solid-Phase Peptide Synthesis (SPPS) integration of Fmoc-protected hydroxamate amino acid precursors . By leveraging orthogonal protecting group strategies—specifically O-trityl (Trt) and O-tert-butyl (tBu)—researchers can seamlessly incorporate these sensitive functional groups into complex peptide backbones without succumbing to side reactions like the Lossen rearrangement.

Mechanistic Foundation: Orthogonality and Causality in Protection Strategies

The free hydroxamate group is highly reactive. During standard Fmoc/tBu SPPS, the nucleophilic oxygen and nitrogen of the hydroxylamine moiety can undergo unintended acylation, while the


 bond is susceptible to degradation under harsh basic or acidic conditions. Therefore, masking the hydroxylamine oxygen is a strict requirement.
Why O-Trityl (Trt) and O-tert-Butyl (tBu)?

In Fmoc-based SPPS, the temporary


-amino protecting group (Fmoc) is removed using a secondary amine (20% piperidine in DMF). The side-chain protecting groups must be stable to these basic conditions but labile to the final acidic cleavage cocktail (Trifluoroacetic acid, TFA).
  • O-Benzyl (Bzl) protection, while common in solution-phase chemistry, requires strong hydrogenolysis (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) or highly toxic HF for removal, making it incompatible with standard Fmoc SPPS .
  • O-Trityl (Trt) and O-tert-Butyl (tBu) groups are highly acid-labile. They remain completely intact during iterative Fmoc deprotection cycles but are rapidly cleaved by TFA/Triisopropylsilane (TIS)/

    
     cocktails. The bulky nature of the trityl group also provides immense steric shielding, preventing unwanted side reactions at the hydroxamate nitrogen 1.
    
The Coupling Conundrum: Causality of Activator Choice

Coupling an Fmoc-amino acid to an O-protected hydroxylamine (or vice versa) is notoriously sluggish. The electronegative oxygen adjacent to the nitrogen significantly reduces the nucleophilicity of the amine. Consequently, standard coupling reagents like HBTU often fail or result in low yields. HATU (incorporating the highly reactive HOAt ester) or DIC/Oxyma must be employed to drive the acylation to completion, overcoming the steric hindrance of the O-trityl group 2.

Core Synthesis Strategies and SPPS Workflows

Depending on the therapeutic target, hydroxamates can be positioned at the C-terminus (common in MMP inhibitors) or on the amino acid side chains (common in HDAC inhibitors and siderophores).

Strategy A: C-Terminal Hydroxamates via Fmoc-NH-O-CTC Resin

To generate a peptide with a C-terminal hydroxamic acid, the most efficient method is to build the peptide directly on a hydroxylamine-functionalized resin. 2-Chlorotrityl chloride (CTC) resin is reacted with Fmoc-NHOH to generate the foundational support 3.

SPPS_Workflow Resin 2-Chlorotrityl Chloride (CTC) Resin Immobilize Immobilization Fmoc-NHOH + DIPEA Resin->Immobilize Deprotect1 Fmoc Deprotection 20% Piperidine in DMF Immobilize->Deprotect1 Fmoc-NH-O-CTC Couple Amino Acid Coupling Fmoc-AA-OH + HATU/DIPEA Deprotect1->Couple H2N-O-CTC Cycle Iterative SPPS (Deprotection & Coupling) Couple->Cycle Fmoc-AA-NH-O-CTC Cycle->Cycle Repeat Cleavage Global Cleavage TFA / TIS / H2O Cycle->Cleavage Product C-Terminal Peptide Hydroxamic Acid Cleavage->Product Free Hydroxamate

Solid-phase synthesis workflow for C-terminal peptide hydroxamates using CTC resin.

Protocol 1: Synthesis of C-Terminal Peptide Hydroxamates
  • Resin Preparation: Swell 2-CTC resin in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Hydroxylamine Loading: Add a solution of Fmoc-NHOH (3.0 eq) and DIPEA (6.0 eq) in DCM. Agitate for 12 hours at room temperature.

  • Capping: Quench unreacted trityl chloride sites by adding a mixture of DCM/MeOH/DIPEA (17:2:1) for 45 minutes. Wash extensively with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). The resulting resin-bound

    
     is now ready for coupling 3.
    
  • First Amino Acid Coupling: Add Fmoc-AA-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Agitate for 2 hours. Note: Extended coupling times are required here due to the low nucleophilicity of the resin-bound hydroxylamine.

  • Elongation & Cleavage: Proceed with standard SPPS. Cleave the final peptide using TFA/TIS/

    
     (95:2.5:2.5) for 2 hours. The TIS scavenger is critical to prevent the generated trityl cations from re-alkylating the hydroxamate oxygen.
    
Strategy B: Side-Chain Hydroxamates via Pre-Synthesized Building Blocks

For HDAC inhibitors or siderophores (e.g., deferriferrichrysin), the hydroxamate must project from the peptide backbone. This is achieved using specialized precursors like Fmoc-Asp(NH-O-Trt)-OH , Fmoc-Glu(NH-O-Trt)-OH , or Fmoc-Orn(Ac,OtBu)-OH [[4]]().

Protocol 2: Integration of Fmoc-Orn(Ac,OtBu)-OH (Siderophore Precursor)
  • Sequence Elongation: Synthesize the peptide backbone up to the point of ornithine insertion using standard Fmoc/tBu protocols on a Rink Amide or Wang resin.

  • Precursor Coupling: Dissolve Fmoc-Orn(Ac,OtBu)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq) and activate for 2 minutes. Add to the resin and agitate for 1 hour.

  • Validation: Perform a Kaiser test to ensure complete coupling. If positive, repeat the coupling step using HATU/DIPEA.

  • Global Cleavage: Treat the resin with TFA/TIS/

    
     (95:2.5:2.5). The acidic cocktail simultaneously cleaves the peptide from the resin and removes the O-tBu group from the ornithine side chain, yielding the active 
    
    
    
    -acetyl-
    
    
    -hydroxyornithine moiety capable of coordinating
    
    
    4.

Pharmacological Application: HDAC Inhibition

Hydroxamate-containing peptides are potent epigenetic modulators. They function by inserting the long aliphatic/peptide side chain into the narrow, hydrophobic active site of Histone Deacetylases, where the terminal hydroxamic acid forms a highly stable bidentate chelate with the catalytic


 ion [[5]]().

HDAC_Inhibition Precursor Fmoc-Sub(NH-O-Trt)-OH (Precursor) Peptide Synthesized Peptide HDAC Inhibitor Precursor->Peptide SPPS & Cleavage ActiveSite HDAC Active Site (Zn2+ Ion Pocket) Peptide->ActiveSite Target Binding Chelation Bidentate Chelation (Hydroxamate - Zn2+) ActiveSite->Chelation Outcome Chromatin Remodeling & Gene Expression Chelation->Outcome Enzyme Inhibition

Pharmacological pathway of hydroxamate-based peptides inhibiting HDACs via zinc chelation.

Quantitative Data: Protecting Group Comparison

Selecting the correct orthogonal protecting group for the hydroxylamine is the most critical variable in precursor design. The table below summarizes the empirical data governing these choices.

Protecting GroupPrecursor ExampleCleavage ConditionAdvantagesDisadvantages
O-Trityl (Trt) Fmoc-Asp(NH-O-Trt)-OH95% TFA, 2.5% TISExcellent steric shielding; highly acid-labile; standard SPPS compatible.Highly lipophilic, can reduce precursor solubility in DMF.
O-tert-Butyl (tBu) Fmoc-Orn(Ac,OtBu)-OH95% TFA, 2.5% TISStandard SPPS compatible; good solubility profile.Less steric shielding than Trt; slight risk of N-acylation during harsh couplings.
O-Benzyl (Bzl) Fmoc-L-Orn(Ac,OBz)-OH

,

or HF
Highly stable; excellent for solution-phase synthesis.Incompatible with standard TFA cleavage; requires specialized post-SPPS reduction.
O-Tetrahydropyranyl (THP) Fmoc-Glu(NH-O-THP)-OHMild Acid (e.g., 1% TFA)Cleavable under very mild conditions; preserves other side chains.Introduces a chiral center (diastereomers); moderate stability during SPPS.

Troubleshooting & Analytical Validation

  • Preventing the Lossen Rearrangement: O-acyl hydroxamic acids can undergo the Lossen rearrangement to form isocyanates when exposed to basic conditions. By ensuring the hydroxylamine is strictly O-alkylated (e.g., O-Trt or O-tBu) rather than O-acylated during SPPS, this degradation pathway is completely bypassed [[2]]().

  • Scavenger Selection: During global cleavage, the use of Triisopropylsilane (TIS) is non-negotiable. Without TIS, the highly stable trityl carbocations generated by TFA will rapidly attack the newly freed hydroxamate oxygen, resulting in a re-tritylated, inactive product mass (+242 Da on LC-MS).

  • Monitoring Deprotection: The Chloranil test should be utilized over the Kaiser test when monitoring couplings to secondary amines (e.g., if utilizing N-methylated precursors in conjunction with hydroxamates).

References

  • Methods for Hydroxamic Acid Synthesis National Institutes of Health (PMC) URL:[Link]

  • Synthesis of temporin L hydroxamate-based peptides and evaluation of their coordination properties with iron(iii) Dalton Transactions (RSC Publishing) URL:[Link]

  • University of East Anglia Design and synthesis of novel classes of HDACs and KMTs inhibitors UEA Digital Repository URL:[Link]

  • Synthesis and application of an N(δ)-acetyl-N(δ)-hydroxyornithine analog: Identification of novel metal complex CORE URL: [Link]

  • Modulating backbone flexibility in hydroxamate siderophores for improved iron chelation and peptide nucleic acid (PNA) delivery bioRxiv URL:[Link]

Sources

Foundational

Introduction: The Strategic Importance of Fmoc-L-Orn(Ac,OBz)-OH in Modern Peptide Chemistry

An In-depth Technical Guide to the Synthetic Routes of Fmoc-L-Orn(Ac,OBz)-OH In the landscape of advanced peptide synthesis, particularly for the development of novel therapeutics and complex natural products, the availa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthetic Routes of Fmoc-L-Orn(Ac,OBz)-OH

In the landscape of advanced peptide synthesis, particularly for the development of novel therapeutics and complex natural products, the availability of specialized amino acid building blocks is paramount. Fmoc-L-Orn(Ac,OBz)-OH, or Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-L-ornithine, has emerged as a critical component for the synthesis of hydroxamate-containing siderophores, such as amphibactin-T and moanachelin.[1] Siderophores are high-affinity iron chelators with significant potential in medicinal chemistry, including applications as antibiotics and in targeted drug delivery.[2][3]

The unique trifunctional nature of the ornithine side chain in this reagent—protected with both an acetyl and a benzoyloxy group—presents a formidable synthetic challenge. The successful synthesis of Fmoc-L-Orn(Ac,OBz)-OH hinges on a sophisticated orthogonal protection strategy, allowing for the selective manipulation of the α-amino group, the δ-amino group, and the carboxyl group.[4][5][6] This guide provides a comprehensive overview of the most efficient and field-proven synthetic routes to this valuable compound, with a focus on the underlying chemical principles and practical experimental details essential for researchers in peptide and medicinal chemistry.

The Recommended Synthetic Pathway: An Efficient Three-Step Approach

Recent advancements have led to a highly efficient three-step synthesis of Fmoc-L-Orn(Ac,OBz)-OH, which offers a significant improvement over earlier, multi-step methods that often resulted in low overall yields.[2][3] This modern approach, starting from the commercially available Fmoc-L-Orn(Boc)-OH, is characterized by its high yield and operational simplicity.

Overall Synthetic Workflow

The recommended synthesis can be visualized as a linear progression involving three key transformations:

  • Carboxyl Group Protection: The synthesis commences with the protection of the C-terminal carboxyl group as a benzyl ester.

  • Side-Chain Deprotection: The Boc protecting group on the δ-amino group is selectively removed.

  • One-Pot N-Hydroxylation and N-Acetylation: The free δ-amino group undergoes a one-pot oxidation to a hydroxylamine, which is then acylated to introduce the benzoyloxy group, followed by acetylation.

  • Final Deprotection: The benzyl ester is removed to yield the final product.

G start Fmoc-L-Orn(Boc)-OH step1 Step 1: Benzylation (Carboxyl Protection) start->step1 intermediate1 Fmoc-L-Orn(Boc)-OBn step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Fmoc-L-Orn-OBn TFA Salt step2->intermediate2 step3 Step 3: One-Pot Oxidation & Acetylation (BPO, Ac₂O) intermediate2->step3 intermediate3 Fmoc-L-Orn(Ac,OBz)-OBn step3->intermediate3 step4 Step 4: Hydrogenolysis (Final Deprotection) intermediate3->step4 final_product Fmoc-L-Orn(Ac,OBz)-OH step4->final_product

Caption: Recommended four-step synthetic workflow for Fmoc-L-Orn(Ac,OBz)-OH.

Part 1: Detailed Experimental Protocols and Mechanistic Insights

This section provides a detailed, step-by-step guide for the synthesis of Fmoc-L-Orn(Ac,OBz)-OH, grounded in established laboratory practices and supported by mechanistic explanations.

Step 1: Synthesis of Nα-Fmoc-Nδ-Boc-L-ornithine Benzyl Ester (Fmoc-L-Orn(Boc)-OBn)

Rationale: The protection of the carboxylic acid as a benzyl ester is a strategic choice. The benzyl group is stable to the acidic conditions required for Boc group removal and the basic conditions of the subsequent acetylation. It can be cleanly removed in the final step via hydrogenolysis, a mild method that is orthogonal to the Fmoc group.[7]

Experimental Protocol:

  • Dissolve Fmoc-L-Orn(Boc)-OH (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add cesium carbonate (Cs₂CO₃) (1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (BnBr) (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Fmoc-L-Orn(Boc)-OBn as a white solid.

Step 2: Synthesis of Nα-Fmoc-L-ornithine Benzyl Ester Trifluoroacetate (Fmoc-L-Orn-OBn • TFA)

Rationale: The selective removal of the acid-labile Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM). This is a standard procedure in Fmoc-based peptide synthesis and demonstrates the principle of orthogonal protection.[6]

Experimental Protocol:

  • Dissolve Fmoc-L-Orn(Boc)-OBn (1.0 eq) in a solution of 20% TFA in DCM.

  • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting Fmoc-L-Orn-OBn • TFA salt is typically used in the next step without further purification, assuming quantitative conversion. The yield is considered quantitative.[2]

Step 3: One-Pot Synthesis of Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-L-ornithine Benzyl Ester (Fmoc-L-Orn(Ac,OBz)-OBn)

Rationale and Mechanism: This one-pot reaction is the cornerstone of the synthesis. The deprotected δ-amino group of ornithine is first oxidized by benzoyl peroxide (BPO) to form an N-benzoyloxy amine intermediate. This is followed by in-situ acetylation with acetic anhydride. The mechanism of the BPO-mediated oxidation of amines is thought to involve a nucleophilic attack of the amine on the peroxide bond, leading to the formation of the N-O bond.[4][8] The reaction conditions are optimized to favor N-O bond formation over the competing C-N bond formation, which would lead to an amide by-product.[8] A significant benzamide by-product, Fmoc-L-Orn(Bz)-OBn, is also formed in this reaction, typically in around a 30% yield.[2]

G start Fmoc-L-Orn-OBn • TFA reagents 1. Benzoyl Peroxide (BPO) 2. Acetic Anhydride (Ac₂O) start->reagents intermediate N-Benzoyloxy Intermediate reagents->intermediate Oxidation byproduct Fmoc-L-Orn(Bz)-OBn (Benzamide By-product, ~30%) reagents->byproduct Amide Formation product Fmoc-L-Orn(Ac,OBz)-OBn (Desired Product, ~68%) intermediate->product Acetylation

Caption: One-pot oxidation and acetylation of the ornithine side chain.

Experimental Protocol:

  • Dissolve Fmoc-L-Orn-OBn • TFA (1.0 eq) in a suitable solvent such as DCM.

  • Add benzoyl peroxide (BPO) (1.5 eq) and a base such as sodium bicarbonate (NaHCO₃) to neutralize the TFA salt.

  • Stir the mixture at room temperature for 4-6 hours.

  • Add acetic anhydride (Ac₂O) (2.0 eq) and continue stirring for an additional 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product, a mixture of the desired product and the benzamide by-product, is purified by flash column chromatography. The desired product, Fmoc-L-Orn(Ac,OBz)-OBn , is isolated in approximately 68% yield.[2]

Step 4: Synthesis of Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-L-ornithine (Fmoc-L-Orn(Ac,OBz)-OH)

Rationale: The final step is the removal of the C-terminal benzyl ester protecting group. Catalytic hydrogenolysis is the method of choice as it is highly efficient and does not affect the other protecting groups (Fmoc, acetyl, and benzoyloxy).[7]

Experimental Protocol:

  • Dissolve Fmoc-L-Orn(Ac,OBz)-OBn (1.0 eq) in a solvent such as methanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight).

  • Evacuate the reaction flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours, or until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, Fmoc-L-Orn(Ac,OBz)-OH , as a white solid in excellent yield (typically >95%).[2]

Part 2: Comparative Analysis of Synthetic Routes

While the three-step synthesis is highly recommended, it is instructive for the research scientist to be aware of alternative strategies.

FeatureRecommended 3-Step SynthesisMulti-Step Synthesis from Glutamic AcidEnzymatic Synthesis
Starting Material Fmoc-L-Orn(Boc)-OHCbz-L-Glu-OtBuL-Ornithine
Number of Steps 3 (from protected Orn)5-81 (for hydroxylation)
Key Transformation One-pot BPO oxidation/acetylationMulti-step functional group manipulationsN-hydroxylating monooxygenase (NMO) catalysis[9]
Overall Yield High (around 60-65%)[2]Low to moderate (typically <30%)[3]Variable, often requires specific enzymes and cofactors[9]
Scalability Readily scalableMore challenging to scale due to multiple stepsLimited by enzyme availability and stability
Advantages High efficiency, operational simplicityUtilizes a different starting materialHigh selectivity, environmentally benign
Disadvantages Formation of a significant by-productLow overall yield, more time-consumingRequires specialized biochemical setup

Part 3: Alternative Synthetic Approaches

Multi-Step Syntheses from Glutamic Acid

Historically, Nδ-hydroxy-ornithine derivatives were synthesized from glutamic acid.[3] These routes typically involve the reduction of the γ-carboxylic acid of a protected glutamic acid derivative to an aldehyde, followed by conversion to an oxime, and subsequent reduction to the hydroxylamine. While these methods are mechanistically interesting, they are generally longer and less efficient than the direct oxidation approach.

Enzymatic N-Hydroxylation

A greener and highly selective alternative for the N-hydroxylation of ornithine is the use of N-hydroxylating monooxygenases (NMOs).[9] These enzymes, often found in siderophore biosynthetic pathways, can catalyze the direct hydroxylation of the δ-amino group of ornithine with high fidelity. However, this approach requires the expression and purification of the specific enzyme and the use of cofactors such as NADPH and FAD, which may not be practical for all synthetic chemistry laboratories.

Conclusion

The synthesis of Fmoc-L-Orn(Ac,OBz)-OH is a critical enabling technology for the advancement of siderophore-based medicinal chemistry. The recommended three-step synthesis, featuring a key one-pot oxidation and acetylation reaction, represents the current state-of-the-art in terms of efficiency and yield. A thorough understanding of the underlying chemical principles, including orthogonal protection strategies and the mechanism of N-O bond formation, is essential for the successful implementation of this synthesis. While alternative routes exist, the described method provides the most practical and scalable approach for obtaining this valuable building block for research and drug development.

References

  • Hendrik, G., et al. An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores: Amphibactin-T and Moanachelin ala-B. Organic & Biomolecular Chemistry.
  • Butler, A., and Theisen, R. M. (2010). Iron(III)–siderophore coordination chemistry: reactivity of marine siderophores. Coordination Chemistry Reviews, 254(3-4), 288-296.
  • Wang, Z., et al. (2018). Direct N–O bond formation via oxidation of amines with benzoyl peroxide. Chemical Communications, 54(74), 10423-10426. [Link]

  • Albericio, F., and Carpino, L. A. (1997). The Fmoc/tBu strategy: a standard protocol for solid phase peptide synthesis. Methods in enzymology, 289, 104-126.
  • Isidro-Llobet, A., Álvarez, M., and Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Denney, D. B., & Denney, D. Z. (1962). Studies of the Mechanisms of the Reactions of Benzoyl Peroxide with Secondary Amines and Phenols. Journal of the American Chemical Society, 84(8), 1389-1392. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Journal of Peptide Science, 11(5), 258-264.
  • Rzeszotarska, B., & Masiukiewicz, E. (2003). Scalable syntheses of n α-benzyloxycarbonyl-l-ornithine and of n α-(9-fluorenylmethoxy)carbonyl-l-ornithine.
  • Behshad, E., et al. (2017). Characterization of the Ornithine Hydroxylation Step in Albachelin Biosynthesis. Biochemistry, 56(4), 557-566. [Link]

  • Du, Y. L., & Ryan, K. S. (2016). Biosynthesis of Piperazic Acid via N5-Hydroxy-Ornithine in Kutzneria spp. 744. Organic letters, 18(15), 3746-3749.
  • Wencewicz, T. A., & Miller, M. J. (2010). Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. Journal of the American Chemical Society, 132(31), 10972-10980. [Link]

  • Milewska, M. J., et al. (1997). Synthesis of N5-acetyl-N5-hydroxy-L-ornithine, a constituent of the siderophores of the fusarinine type. Synthesis, 1997(12), 1485-1488.
  • Klein, G., et al. (2011). Biocatalysts and methods for hydroxylation of chemical compounds. U.S.
  • Mao, X., et al. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. International Journal of Molecular Sciences, 24(6), 5488. [Link]

  • Dębowski, D., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7780.
  • Polyak, D., & Krauss, I. J. (2022). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. The Journal of Organic Chemistry, 87(5), 3841-3844. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity SPPS of Hydroxamate Siderophore Mimics using Fmoc-L-Orn(Ac,OBz)-OH

-acetyl- -benzoyloxy-L-ornithine for siderophore synthesis. Executive Summary & Chemical Logic The incorporation of Fmoc-L-Orn(Ac,OBz)-OH is a critical workflow in the synthesis of artificial siderophores (iron-chelating...

Author: BenchChem Technical Support Team. Date: March 2026


-acetyl-

-benzoyloxy-L-ornithine for siderophore synthesis.

Executive Summary & Chemical Logic

The incorporation of Fmoc-L-Orn(Ac,OBz)-OH is a critical workflow in the synthesis of artificial siderophores (iron-chelating agents) and "Trojan Horse" antimicrobial conjugates. Unlike standard amino acids, this building block contains a pre-functionalized side chain designed to generate a hydroxamate (


) moiety upon deprotection.

The Structural Paradox:

  • Fmoc: Standard

    
     protection, labile to base (piperidine).
    
  • Ac (Acetyl): This is NOT a protecting group in this context; it is a permanent structural motif required for the final hydroxamate ligand (mimicking Ferrichrome).

  • OBz (O-Benzoyl): The critical protecting group for the hydroxamate oxygen. It masks the acidity and nucleophilicity of the

    
    -hydroxy group during chain assembly.
    

The Challenge: The O-Benzoyl (OBz) ester is orthogonal to acid (TFA) but possesses finite stability toward secondary amines (piperidine). Furthermore, it requires a specific nucleophilic cleavage step (hydrazinolysis) prior to global deprotection to liberate the active hydroxamate.

Critical Reagents & Materials

ComponentSpecificationPurpose
Building Block Fmoc-L-Orn(Ac,OBz)-OH Precursor for

-acetyl-

-hydroxy-L-ornithine.[1][2][3][4]
Coupling Reagents HATU / HOAt / DIPEAHigh-efficiency activation to overcome side-chain steric bulk.
Fmoc Deprotection 20% Piperidine in DMFStandard removal (Use strictly controlled times).
OBz Deprotection 5% Hydrazine Monohydrate in DMFCRITICAL: Specific removal of the O-Benzoyl group on-resin.
Global Cleavage 95% TFA / 2.5% TIS / 2.5% H

O
Final resin detachment and removal of acid-labile groups (Boc, tBu).

Detailed Experimental Protocol

Phase A: Resin Loading & Coupling

Note: Rink Amide resin is recommended for generating C-terminal amides, common in siderophore mimetics.

  • Resin Swelling: Swell Rink Amide MBHA resin in DCM (20 min) followed by DMF (20 min).

  • Activation: Dissolve Fmoc-L-Orn(Ac,OBz)-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF. Add DIPEA (6.0 eq) immediately before adding to the resin.

    • Expert Insight: We prioritize HATU over DIC/Oxyma here because the bulky

      
      -acetyl-benzoate side chain can sterically hinder the 
      
      
      
      -amine approach.
  • Coupling: Shake at room temperature for 60–90 minutes .

  • Monitoring: Perform a Kaiser test (if N-term is primary amine) or Chloranil test (if secondary). Note that the side chain is fully protected, so no false positives from the

    
    -amine should occur.
    
Phase B: The "Piperidine Window" (Fmoc Removal)

Caution: The O-Benzoyl ester is susceptible to aminolysis by piperidine upon prolonged exposure.

  • Reagent: 20% Piperidine in DMF.

  • Cycle:

    • Step 1: 3 minutes (Flow wash).

    • Step 2: 10 minutes (Batch treatment).

  • Wash: DMF (

    
     min).
    
    • Process Control: Do not exceed 15 minutes of total piperidine exposure per cycle. If synthesizing a long peptide sequence after this residue, consider switching to 20% Piperazine + 0.1M HOBt in DMF for subsequent deprotections, as piperazine is less nucleophilic toward the benzoyl ester than piperidine.

Phase C: On-Resin O-Benzoyl Deprotection (The Hydroxamate Release)

This step is unique to this building block. Standard TFA cleavage will NOT remove the Benzoyl group efficiently.

Timing: Perform this step after the full peptide sequence is assembled and the final N-terminal Fmoc is removed (or N-terminus is capped/acetylated).

  • Wash: Wash resin thoroughly with DMF (

    
    ).
    
  • Hydrazinolysis: Treat the resin with 5% Hydrazine Monohydrate (NH

    
    NH
    
    
    
    H
    
    
    O) in DMF
    .
    • Volume: Ensure resin is fully covered.

    • Duration:

      
       minutes (Fresh solution each time).
      
  • Observation: The solution may turn slightly yellow due to the release of benzohydrazide byproducts.

  • Wash: Wash extensively with DMF (

    
    ) then DCM (
    
    
    
    ) to remove all traces of hydrazine (which could react with ketones/aldehydes if present, or interfere with cleavage).
Phase D: Global Cleavage & Isolation
  • Cocktail: TFA/TIS/H

    
    O (95:2.5:2.5).
    
  • Duration: 2–3 hours.

  • Precipitation: Filter resin, concentrate filtrate under N

    
    , and precipitate in cold diethyl ether.
    
  • Result: The final peptide will contain the

    
    -Acetyl-
    
    
    
    -Hydroxy-L-Ornithine
    residue.[2][4]

Mechanism of Action & Workflow Visualization

The following diagram illustrates the chemical transformation of the Ornithine side chain throughout the synthesis.

SPPS_Workflow cluster_critical CRITICAL DEPROTECTION PHASE Start Building Block: Fmoc-L-Orn(Ac,OBz)-OH Coupling Step 1: Coupling (HATU/DIPEA) Start->Coupling Resin_Bound Resin-Bound Intermediate: -Orn(Ac,OBz)- Coupling->Resin_Bound Fmoc_Cycle Step 2: Chain Elongation (Fmoc Removal / Coupling) Resin_Bound->Fmoc_Cycle Repeat n times Fmoc_Cycle->Resin_Bound Next AA Hydrazine Step 3: Hydrazinolysis (5% NH2NH2 in DMF) Fmoc_Cycle->Hydrazine Sequence Complete Intermediate_Hydroxamate On-Resin Hydroxamate: -Orn(Ac,OH)- Hydrazine->Intermediate_Hydroxamate Removes Benzoyl (OBz) Cleavage Step 4: TFA Cleavage (Release from Resin) Intermediate_Hydroxamate->Cleavage Final Final Product: Peptide with Active Hydroxamate Siderophore Cleavage->Final

Figure 1: Strategic workflow for Fmoc-L-Orn(Ac,OBz)-OH. Note the specific hydrazine step required to unmask the hydroxamate oxygen prior to acid cleavage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Hydroxamate Incomplete Benzoyl removal.Increase Hydrazine treatment to

min. Ensure Hydrazine is fresh (it oxidizes).
Benzoyl Adducts in MS Missed Hydrazinolysis step.The OBz group is stable to TFA. You MUST perform the hydrazine step on-resin.
Side Chain Degradation Aminolysis during Fmoc removal.If the peptide is long (>15 residues), switch from Piperidine to Piperazine/HOBt for Fmoc removal to protect the OBz ester.
Iron Contamination Exogenous iron binding.Hydroxamates bind Fe(III) avidly. Use plasticware where possible; wash HPLC columns with EDTA prior to purification.

References

  • Building Block Source & Structure

    • Iris Biotech GmbH.[1][2] Fmoc-L-Orn(Ac,OBz)-OH Product Specification.

    • (Verified Commercial Source).

  • Synthesis of Hydroxamate Siderophores (Amphibactins)

    • Gao, H., et al. (2012). "The structure of Orn building block for synthesis of amphibactins and moanachelins."[4] Organic & Biomolecular Chemistry.

  • Application in PNA-Siderophore Conjugates

    • Volpi, S., et al. (2021).[1][2] "Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic."[1] Frontiers in Microbiology.

  • General Hydroxamate Protection Strategies

    • Floyd, N., et al. (2009). "Synthesis of hydroxamate-containing peptides." Journal of Organic Chemistry.

Sources

Application

Application Note: Total Synthesis of Amphibactin Siderophores via Fmoc-SPPS

This Application Note is structured as a high-level technical guide for the total synthesis of Amphibactin siderophores, specifically focusing on the critical Fmoc-Orn(Ac,OBz)-OH building block strategy. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the total synthesis of Amphibactin siderophores, specifically focusing on the critical Fmoc-Orn(Ac,OBz)-OH building block strategy.

Executive Summary & Strategic Analysis

Amphibactins are a class of amphiphilic siderophores produced by marine bacteria (e.g., Vibrio sp.) to sequester iron in oligotrophic environments.[1][2] Structurally, they consist of a peptidic headgroup containing three hydroxamate-functionalized ornithine residues and a serine, appended with a fatty acid tail (C12–C18).[1][3][4]

The Synthetic Challenge: The core challenge in synthesizing Amphibactins lies in the hydroxamate moieties (


).[1] Unprotected hydroxamic acids are reactive and prone to side reactions during peptide coupling. Therefore, the ornithine side chain must be orthogonally protected.

The Solution: The Fmoc-Orn(Ac,OBz)-OH Strategy This protocol utilizes


-Fmoc-

-acetyl-

-(benzoyloxy)-L-ornithine
(Fmoc-Orn(Ac,OBz)-OH).[1][5]
  • Why Benzoyl (OBz)? Unlike the more common Benzyl (OBn) ether, the Benzoyl ester provides unique orthogonality.[1] It is stable to standard Fmoc deprotection conditions (piperidine) but can be removed on-resin using mild nucleophilic base (LiOH or hydrazine), allowing for the release of the free hydroxamic acid prior to global acid cleavage.[1] This avoids the harsh conditions sometimes required to remove benzyl groups and minimizes side reactions.

Pathway Visualization

The following diagram illustrates the synthetic logic, distinguishing between the building block preparation and the solid-phase assembly.

AmphibactinSynthesis Start Fmoc-Orn-OBn Oxidation 1. BPO Oxidation 2. Acetylation Start->Oxidation BuildingBlock Fmoc-Orn(Ac,OBz)-OH (Key Building Block) Oxidation->BuildingBlock Coupling Fmoc SPPS Cycles (DIC/HOBt) BuildingBlock->Coupling Input SPPS_Start 2-CTC Resin Loading SPPS_Start->Coupling FattyAcid N-Term Fatty Acid Coupling Coupling->FattyAcid Debenzoylation Selective Debenzoylation (LiOH / THF / MeOH) FattyAcid->Debenzoylation Protected Siderophore Cleavage Global Cleavage (TFA/TIS/H2O) Debenzoylation->Cleavage Free Hydroxamate On-Resin FinalProduct Amphibactin-T (Free Hydroxamate) Cleavage->FinalProduct

Figure 1: Strategic workflow for Amphibactin synthesis. Green nodes indicate key stable intermediates; Red indicates the critical deprotection step.

Materials & Reagents

ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (2-CTC)Acid-labile resin, prevents diketopiperazine formation.[1]
Building Block Fmoc-Orn(Ac,OBz)-OH The core hydroxamate-bearing amino acid.[1][6]
Amino Acids Fmoc-Ser(tBu)-OH, Fmoc-Orn(Boc)-OHStandard spacers (if sequence requires).[1]
Fatty Acid Dodecanoic Acid (for Amphibactin-T)Lipid tail attachment.[1]
Coupling Agents DIC / HOBt (or HATU/DIPEA)Standard activation.[1] DIC/HOBt is preferred to minimize racemization.[1]
Debenzoylation LiOH (Lithium Hydroxide) Critical Reagent. Removes OBz group selectively.[1]
Solvents DMF (Peptide grade), THF, MeOHReaction media.[1]

Detailed Experimental Protocols

Protocol A: Preparation of Fmoc-Orn(Ac,OBz)-OH (Summary)

Note: While often commercially available custom synthesis, in-house preparation ensures freshness of the labile N-O bond.[1]

  • Starting Material: Fmoc-Orn(Boc)-OH.[1][5]

  • Esterification: Protect

    
    -COOH as a Benzyl ester (Fmoc-Orn(Boc)-OBn).
    
  • Side-Chain Deprotection: Remove Boc with TFA.

  • Oxidation (The Miller Method): Treat the free

    
    -amine with Benzoyl Peroxide (BPO)  in buffered conditions.[1] This installs the benzoyloxy amine (
    
    
    
    ).[1]
  • Acetylation: Acetylate the nitrogen with Acetic Anhydride/Pyridine to form the fully protected

    
     moiety.[1]
    
  • Hydrogenolysis: Remove the

    
    -Benzyl ester using 
    
    
    
    .
  • Result: Fmoc-Orn(Ac,OBz)-OH.

Protocol B: Solid-Phase Synthesis of Amphibactin-T

Target Sequence: Dodecanoyl - Orn(Ac,OH) - Ser - Orn(Ac,OH) - Orn(Ac,OH) - OH (Note: Sequence stereochemistry is typically D-Orn, L-Ser, L-Orn, D-Orn depending on the specific congener; ensure correct Fmoc-D/L isomers are used).[1]

Step 1: Resin Loading[1]
  • Swell 2-CTC resin (0.5 g, ~1.6 mmol/g) in dry DCM for 30 min.

  • Dissolve Fmoc-Orn(Ac,OBz)-OH (1.2 eq) in DCM with DIPEA (4 eq).[1]

  • Add to resin and shake for 2 hours.

  • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chloride sites.

  • Wash resin: DCM (3x), DMF (3x).[1]

Step 2: Peptide Elongation (Iterative Cycle)

Perform the following cycle for each subsequent amino acid (Orn, Ser, Orn):

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).[1] Wash DMF (5x).

  • Activation: Dissolve Amino Acid (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Tip: Pre-activate for 2-3 minutes before adding to resin.[1]

  • Coupling: Add mixture to resin. Shake for 2-3 hours at Room Temp.

  • Monitoring: Check completion with Kaiser Test (primary amines) or Chloranil Test (secondary amines).[1]

  • Wash: DMF (3x), DCM (3x).

Step 3: Fatty Acid Attachment[1]
  • Remove the final N-terminal Fmoc group.

  • Dissolve Dodecanoic Acid (5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF.

  • Couple to the resin-bound peptide for 2 hours.

  • Wash thoroughly with DMF and DCM.

Step 4: On-Resin Debenzoylation (CRITICAL)

This step converts the protected hydroxamate esters (N-OBz) into active hydroxamic acids (N-OH) while the peptide is still anchored to the resin.[1]

  • Preparation: Prepare a solution of 1M LiOH in THF/MeOH (1:1 v/v).

  • Reaction: Treat the resin with the LiOH solution for 2 x 30 minutes .

    • Note: Ammonia (NH3) in MeOH can also be used, but LiOH is reported to yield higher purity for this specific substrate (Cherkupally et al., 2015).[1]

  • Wash: Wash extensively to remove lithium salts: Water (3x), MeOH (3x), DCM (3x), Ether (2x).[1]

  • Dry: Dry resin under vacuum.[1]

Step 5: Global Cleavage[1]
  • Prepare Cleavage Cocktail: TFA / TIS / H2O (95 : 2.5 : 2.5) .

  • Add to resin and shake for 2 hours.

  • Filter resin and collect filtrate.

  • Concentrate filtrate under nitrogen flow.[1]

  • Precipitate crude peptide in cold Diethyl Ether.[1] Centrifuge and dry.

Quality Control & Validation

Expected Analytical Data
  • Mass Spectrometry (ESI-MS):

    • Amphibactin-T (

      
      ): Calc.[1] MW 
      
      
      
      803.9 Da.[1]
    • Look for

      
       at m/z 804.5 and 
      
      
      
      at 826.5.[1]
    • Iron Binding Test: Add

      
       to the sample. A mass shift corresponding to 
      
      
      
      or similar iron adducts confirms functional hydroxamates.[1]
  • HPLC:

    • Column: C18 Reverse Phase.[1]

    • Gradient: 5-95% ACN in Water (0.1% TFA).[1]

    • Amphibactins are amphiphilic; expect retention times later than standard peptides due to the fatty acid tail.

Troubleshooting Table
IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of OBz groupUse HATU/HOAt instead of DIC/HOBt; Double couple.
Low Yield of Hydroxamate Incomplete DebenzoylationExtend LiOH treatment time; Ensure THF/MeOH ratio keeps LiOH soluble.
Side Products (+105 Da) Benzoyl migrationEnsure thorough washing after LiOH step; Benzoyl should be fully removed.[1]

References

  • Cherkupally, P., et al. (2015). An efficient solid-phase strategy for total synthesis of naturally occurring amphiphilic marine siderophores: amphibactin-T and moanachelin ala-B. Organic & Biomolecular Chemistry, 13, 4760-4768.[1][5][7]

  • Vraspir, J. M., et al. (2011). Identification of new members within suites of amphiphilic marine siderophores. Biometals, 24, 1153–1164.

  • Martinez, J. S., et al. (2003). Structure and membrane affinity of a suite of amphiphilic siderophores produced by a marine bacterium. Proceedings of the National Academy of Sciences, 100(7), 3754–3759. [1]

  • Miller, M. J. (1989). Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogs. Chemical Reviews, 89(7), 1563–1579.[1]

Sources

Method

Application Note: Total Synthesis of Moanachelin Siderophores Using Fmoc-L-Orn(Ac,OBz)-OH

Target Audience: Peptide Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Content Focus: Solid-Phase Peptide Synthesis (SPPS), Orthogonal Protecting Group Strategies, Siderophore Engineering...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Content Focus: Solid-Phase Peptide Synthesis (SPPS), Orthogonal Protecting Group Strategies, Siderophore Engineering

Introduction and Biological Context

Marine microorganisms, particularly Vibrio species inhabiting oligotrophic open ocean waters, have evolved highly efficient mechanisms to sequester iron(III), an essential but scarcely bioavailable nutrient. They secrete amphiphilic siderophores, such as the moanachelins and amphibactins , which consist of a hydrophilic iron-chelating peptidic headgroup appended to a variable-length fatty acid tail [1].

The defining structural feature of the moanachelin suite is the presence of three uncommon


-hydroxy-

-acetyl-ornithine [Orn(Ac,OH)] residues. These residues form a hexadentate hydroxamate network that coordinates Fe(III) with extraordinary affinity. Synthesizing these complex secondary metabolites in vitro is highly desirable for developing novel antibiotic conjugates (e.g., "Trojan Horse" antibiotics) and understanding host-pathogen nutritional immunity [2]. However, the inherent nucleophilicity and instability of the free hydroxylamine group pose significant challenges during standard Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights: The Logic of Fmoc-L-Orn(Ac,OBz)-OH

To successfully assemble the moanachelin backbone, the


-hydroxyl group of the ornithine residues must be masked. The use of the orthogonally protected building block Fmoc-L-Orn(Ac,OBz)-OH  (and its D-enantiomer) is the critical causality behind the successful total synthesis of these molecules[1].
Why the Benzoyl (Bz) Protecting Group?
  • Orthogonality to Fmoc/tBu Chemistry: The O-benzoyl ester is highly stable under the basic conditions required for Fmoc deprotection (20% piperidine in DMF) and the acidic conditions used for standard side-chain deprotection (TFA).

  • Prevention of Acylation Byproducts: If left unprotected, the

    
    -OH group would act as a competing nucleophile during the DIC/OxymaPure-mediated coupling of subsequent amino acids, leading to branched peptide networks and catastrophic yield loss.
    
  • Mild On-Resin Deprotection: The Bz group can be selectively cleaved on-resin using mild nucleophiles (e.g., 1 M LiOH or 25%

    
     in MeOH). Performing this step on-resin allows the resulting benzamide byproducts to be washed away easily, preventing complex post-cleavage HPLC purification [1].
    

Protection_Logic Orn Fmoc-L-Orn(Ac,OBz)-OH Building Block SPPS Standard Fmoc SPPS (Stable to Piperidine/DIC) Orn->SPPS Peptide Assembly Debenz On-Resin Debenzoylation (Nucleophilic Attack) SPPS->Debenz 1M LiOH or NH3 Cleavage Global Cleavage (Acidic Conditions) Debenz->Cleavage TFA Cocktail Final Free Hydroxamate (Iron-Binding Motif) Cleavage->Final Yields Active Siderophore

Fig 1: Chemical logic and orthogonal protection strategy for the hydroxamate motif.

Data Presentation: Moanachelin Structural Variations

The moanachelin suite varies primarily by the identity of the second amino acid (Gly or Ala) and the length of the N-terminal fatty acid tail (C12 to C18) [3].

Table 1: Structural Composition of Key Moanachelin Variants

SiderophoreN-Terminal Acyl ChainPosition 4Position 3Position 2C-Terminal (Pos 1)
Moanachelin gly-D C14:0 (Myristoyl)D-Orn(Ac,OH)D-Orn(Ac,OH)GlyL-Orn(Ac,OH)
Moanachelin ala-B C12:0 (Lauroyl)D-Orn(Ac,OH)D-Orn(Ac,OH)L-AlaL-Orn(Ac,OH)
Amphibactin-T C14:0 (Myristoyl)D-Orn(Ac,OH)D-Orn(Ac,OH)L-SerL-Orn(Ac,OH)

Table 2: Optimized SPPS Reaction Parameters

Workflow StepReagents / SolventsEquivalentsTime / TempPurpose
Resin Loading Fmoc-L-Orn(Ac,OBz)-OH, DIPEA1.2 eq AA, 4 eq DIPEA2 h, 25°CAnchor C-terminus to 2-CTC resin
Deprotection 20% Piperidine in DMFN/A2 x 10 min, 25°CRemove N-

Fmoc group
Coupling AA, DIC, OxymaPure in DMF3 eq each1 h, 25°CForm peptide bond
Debenzoylation 1 M LiOH in THF/MeOH (1:1)Excess2 x 30 min, 25°CUnmask

-hydroxyl groups
Cleavage TFA/TIS/

(95:2.5:2.5)
N/A2 h, 25°CRelease peptide from resin

Experimental Protocol: Total Synthesis of Moanachelin ala-B

This protocol is designed as a self-validating system . Quality control checkpoints (Kaiser tests and micro-cleavages) are embedded directly into the workflow to ensure high-fidelity synthesis before committing the entire batch to global cleavage.

Phase 1: Resin Loading and Peptide Assembly
  • Resin Preparation: Swell 2-Chlorotrityl chloride (2-CTC) resin (loading capacity ~1.0 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes. Causality: 2-CTC is chosen over Wang resin because it allows for mild acidic cleavage, preventing potential degradation of the delicate hydroxamate backbone.

  • First Amino Acid Loading: Dissolve Fmoc-L-Orn(Ac,OBz)-OH (1.2 eq relative to resin loading) and DIPEA (4.0 eq) in DCM. Add to the resin and shake for 2 hours at room temperature.

  • Capping: Cap unreacted active sites on the resin by adding a solution of MeOH/DIPEA/DCM (1:2:7 v/v/v) for 20 minutes. Wash extensively with DCM and DMF.

  • Iterative Elongation:

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min). Validation: Perform a Kaiser test; a deep blue color confirms successful Fmoc removal.

    • Coupling: Pre-activate the next amino acid (e.g., Fmoc-L-Ala-OH, 3.0 eq) with DIC (3.0 eq) and OxymaPure (3.0 eq) in DMF for 3 minutes. Add to the resin and shake for 1 hour.

    • Validation: Perform a Kaiser test; a yellow/colorless result confirms complete coupling. If positive, repeat the coupling step.

    • Repeat this cycle for Fmoc-D-Orn(Ac,OBz)-OH (Position 3) and Fmoc-D-Orn(Ac,OBz)-OH (Position 4).

  • N-Terminal Acylation: Following the final Fmoc deprotection, couple Lauric Acid (C12:0, 3.0 eq) using the standard DIC/OxymaPure conditions.

Phase 2: On-Resin Debenzoylation (Critical Step)
  • Reagent Application: Treat the fully assembled, resin-bound lipopeptide with a solution of 1 M LiOH in THF/MeOH (1:1 v/v). Shake for 30 minutes. Drain and repeat for another 30 minutes. Alternatively, 25%

    
     in MeOH (3 × 30 min) can be utilized[1].
    
  • Washing: Wash the resin rigorously with MeOH (3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min) to remove all cleaved benzoyl byproducts.

  • System Validation (Micro-cleavage): Transfer ~5 mg of resin to a microcentrifuge tube. Treat with 1% TFA in DCM for 5 minutes. Evaporate the solvent, reconstitute in Acetonitrile/Water, and analyze via LC-MS. Causality: You must observe a mass shift corresponding to the loss of three Benzoyl groups (-312 Da total) to validate that the hydroxamate groups are fully unmasked before proceeding.

Phase 3: Global Cleavage and Purification
  • Cleavage: Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/

    
     (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
    
  • Precipitation: Filter the resin and collect the flow-through. Concentrate the filtrate under a stream of nitrogen to approximately 10% of its original volume. Add ice-cold diethyl ether to precipitate the crude moanachelin ala-B.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under a vacuum.

  • Purification: Purify the crude siderophore using preparative Reversed-Phase HPLC (C18 column) utilizing a gradient of 5–95% Acetonitrile (0.1% TFA) in Water (0.1% TFA) over 15 minutes. Lyophilize the pure fractions.

SPPS_Workflow A 2-CTC Resin Preparation B Load Fmoc-L-Orn(Ac,OBz)-OH (DIPEA, DCM) A->B C Fmoc Deprotection (20% Piperidine/DMF) B->C D Peptide Elongation (DIC/OxymaPure) C->D D->C Repeat for D-Orn, Ala, D-Orn E Fatty Acid Coupling (N-Terminal Acylation) D->E Sequence Complete F On-Resin Debenzoylation (1M LiOH in THF/MeOH) E->F G Global Cleavage (TFA/TIS/H2O) F->G Micro-cleavage Validation H Moanachelin ala-B (Crude Siderophore) G->H

Fig 2: Step-by-step solid-phase synthesis workflow for Moanachelin ala-B.

References

  • Cherkupally, P., Ramesh, S., Govender, T., Kruger, H. G., de la Torre, B. G., & Albericio, F. (2015). An efficient solid-phase strategy for total synthesis of naturally occurring amphiphilic marine siderophores: amphibactin-T and moanachelin ala-B. Organic & Biomolecular Chemistry, 13(16), 4760-4768. URL:[Link]

  • Kem, M. P., & Butler, A. (2015). Acyl peptidic siderophores: structures, biosyntheses and post-assembly modifications. BioMetals, 28(3), 445-459. URL:[Link]

  • Vraspir, J. M., Holt, P. D., & Butler, A. (2011). Amino acid variability in the peptide composition of a suite of amphiphilic peptide siderophores from an open ocean Vibrio species. BioMetals, 24(1), 85-92. URL:[Link]

Application

Application Note: Orthogonal Protection Strategies for the Total Synthesis of Hydroxamate Siderophores

Introduction & Mechanistic Rationale Hydroxamate siderophores (e.g., Desferrioxamine E, Ferrichrome) are high-affinity, microbially secreted iron chelators. In modern drug development, these macrocyclic scaffolds are hig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Hydroxamate siderophores (e.g., Desferrioxamine E, Ferrichrome) are high-affinity, microbially secreted iron chelators. In modern drug development, these macrocyclic scaffolds are highly sought after for "Trojan horse" antibiotic delivery systems and as carriers for


Ga in Positron Emission Tomography (PET) imaging[1].

The total synthesis of these molecules presents a severe chemical challenge: the repeating hydroxamic acid moieties (–CON(OH)–) are highly reactive. The nucleophilic N-hydroxyl oxygen can easily attack activated esters during peptide coupling, leading to unwanted O-acylation. Furthermore, O-acylated hydroxamates are susceptible to the Lossen rearrangement under basic conditions, which irreversibly degrades the molecule into an isocyanate[2].

The Causality of Orthogonality: To successfully assemble and macrocyclize these siderophores, chemists must employ a strict orthogonal protection strategy . This ensures that the amine and carboxyl termini can be sequentially unmasked for chain elongation and head-to-tail cyclization, while the sensitive hydroxamate –OH groups remain completely shielded until the final global deprotection step[1].

The Orthogonality Matrix: Quantitative Data

The selection of protecting groups must ensure that the cleavage conditions for one group do not affect the others. The table below summarizes the optimized orthogonal triad typically utilized for solution-phase synthesis of cyclic ferrioxamine (FOXE) analogs[1], alongside advanced photolabile alternatives[3].

Target MoietyProtecting GroupDeprotection ReagentOrthogonality ProfileAverage Yield
N-terminal Amine Boc (tert-butyloxycarbonyl)50% TFA in DCMStable to LiOH, H₂/Pd>95%
C-terminal Carboxyl Methyl Ester (OMe)LiOH in THF/H₂OStable to TFA, H₂/Pd>90%
Hydroxamate (–OH) Benzyl (OBn)H₂, 10% Pd/CStable to TFA, LiOH>98%
Hydroxamate (–OH) UV-Cleavable (MNV)UV Irradiation (365 nm)Stable to TFA, LiOH, H₂/Pd>85%

Note: For Solid-Phase Peptide Synthesis (SPPS) approaches, Fmoc is often substituted for Boc to allow for mild basic cleavage, while O-Allyl or O-Trityl may replace Benzyl to avoid the need for on-resin hydrogenolysis[2][4].

Synthesis Workflow

G Start Linear Precursor (N-Boc, O-Bn, C-OMe) Saponification C-Terminal Deprotection (LiOH/THF) -> Free COOH Start->Saponification Orthogonal Step 1 Acidolysis N-Terminal Deprotection (TFA/DCM) -> Free NH2 Saponification->Acidolysis Orthogonal Step 2 Cyclization Macrocyclization (HATU, DIPEA, High Dilution) Acidolysis->Cyclization Intramolecular Coupling Hydrogenolysis Global O-Deprotection (H2, Pd/C, MeOH) Cyclization->Hydrogenolysis Orthogonal Step 3 Product Desferrioxamine Analog (Active Siderophore) Hydrogenolysis->Product Final Yield

Workflow of orthogonal deprotection and macrocyclization in siderophore synthesis.

Self-Validating Experimental Protocol: Synthesis of a Cyclic FOXE Analog

This methodology details the sequential deprotection and cyclization of a linear, fully protected hydroxamate precursor (N-Boc, O-Bn, C-OMe) into a mature siderophore[1]. Every phase is designed as a self-validating system to ensure quality control before proceeding.

Phase 1: C-Terminal Saponification
  • Mechanistic Rationale: The methyl ester must be hydrolyzed to a free carboxylic acid prior to amine unmasking to prevent premature, uncontrolled polymerization. LiOH is selected because it is a mild nucleophile that selectively cleaves the ester without hydrolyzing the internal amide bonds of the siderophore backbone.

  • Procedure:

    • Dissolve the linear precursor (1.0 eq) in a 5:2 mixture of THF/H₂O.

    • Cool the reaction to 0 °C and add 1 M aqueous LiOH·H₂O (1.2 eq) dropwise.

    • Stir for 1 hour, then acidify with 1 M HCl to pH 2.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation & QC: Perform Thin-Layer Chromatography (TLC). Stain the plate with Bromocresol Green; the appearance of a yellow spot against a blue background confirms the successful generation of the free carboxylic acid.

Phase 2: N-Terminal Acidolysis
  • Mechanistic Rationale: The Boc group is removed using strong acid to expose the primary amine. The O-Benzyl protecting groups on the hydroxamates are completely stable to TFA, ensuring the nucleophilic oxygen remains masked[1].

  • Procedure:

    • Dissolve the C-deprotected intermediate in anhydrous Dichloromethane (DCM).

    • Add Trifluoroacetic Acid (TFA) to achieve a 50% v/v solution.

    • Stir at room temperature for 2 hours.

    • Evaporate the solvent and co-evaporate with toluene (3x) to remove residual TFA.

  • Validation & QC: Perform a Ninhydrin (Kaiser) test on a small aliquot. An instant deep purple color confirms the presence of the newly liberated primary amine.

Phase 3: Macrocyclization
  • Mechanistic Rationale: To form the macrocycle, the free amine and free carboxylic acid must couple intramolecularly. High dilution (pseudo-first-order conditions) is strictly enforced to favor intramolecular cyclization over intermolecular oligomerization. HATU is utilized due to its rapid activation kinetics, which minimizes epimerization at the C-terminus.

  • Procedure:

    • Dissolve the deprotected linear precursor in anhydrous DMF to achieve a highly dilute concentration of 0.001 M.

    • Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq) to neutralize any residual TFA salts and activate the amine.

    • Add HATU (1.5 eq) and stir under N₂ atmosphere for 24 hours at room temperature.

    • Concentrate under high vacuum and purify via flash chromatography.

  • Validation & QC: Analyze via LC-MS. The successful macrocyclization is validated by a mass shift corresponding to the loss of water

    
     and the complete disappearance of the ninhydrin-positive signal.
    
Phase 4: Global O-Deprotection (Hydrogenolysis)
  • Mechanistic Rationale: The O-Benzyl groups are cleaved under reductive conditions. This step is reserved for the absolute end of the synthesis because the resulting free hydroxamic acids are exceptionally strong metal chelators. Exposing them earlier would lead to irreversible scavenging of trace metals from reaction vessels, poisoning subsequent synthetic steps[1].

  • Procedure:

    • Dissolve the macrocycle in HPLC-grade Methanol.

    • Add 10% Pd/C catalyst (10% w/w).

    • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 12 hours.

    • Filter the mixture carefully through a pad of Celite to remove the palladium catalyst, and lyophilize the filtrate.

  • Validation & QC: Perform a Ferric Chloride (

    
    ) colorimetric assay. Add a drop of 1% aqueous 
    
    
    
    to a fraction of the product; the instant formation of a deep red/orange complex provides visual, self-validating proof of active, fully deprotected hydroxamate groups.

References

  • Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. PMC (PubMed Central).[Link]

  • Synthesis of Orthogonally Protected Labionin. The Journal of Organic Chemistry.[Link]

  • Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a Structurally Wide Variety of Hydroxamic Acids. DTU Orbit.[Link]

  • A New Approach to Characterize Siderophore-Type Ligands in Seawater by Solid Phase Synthesis and SPE-HPLC-ESI-MS/MS Analysis. MDPI.[Link]

Sources

Method

Advanced Solvation Dynamics and Coupling Protocols for Fmoc-L-Orn(Ac,OBz)-OH in SPPS

Executive Summary Fmoc-L-Orn(Ac,OBz)-OH (Nα-Fmoc-Nδ-acetyl-Nδ-benzyloxycarbonyl-L-ornithine) is a highly specialized, orthogonally protected building block essential for the solid-phase peptide synthesis (SPPS) of hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-L-Orn(Ac,OBz)-OH (Nα-Fmoc-Nδ-acetyl-Nδ-benzyloxycarbonyl-L-ornithine) is a highly specialized, orthogonally protected building block essential for the solid-phase peptide synthesis (SPPS) of hydroxamate-based siderophore mimics (such as ferrichrome analogs) and targeted cyclic pentapeptides[1]. Due to its immense steric bulk and profound lipophilicity, achieving optimal solvation is critical to prevent micro-precipitation and ensure high coupling efficiency. This application note details the solvation dynamics of this compound in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), providing self-validating protocols for its successful incorporation into complex peptide sequences.

Physicochemical Profiling: The Causality of Solvation

The molecular architecture of Fmoc-L-Orn(Ac,OBz)-OH dictates its unique behavior in solution. The Nδ position is fully substituted with acetyl and benzyloxycarbonyl (or benzoyl) groups, which masks the ornithine side-chain to provide the crucial hydroxamate functionality required for iron(III) coordination in microbial uptake pathways[1].

Because the Nδ lacks hydrogen bond donors, the molecule does not suffer from the intermolecular hydrogen-bonded gelation typical of unprotected peptides. However, the combined hydrophobic surface area of the Fmoc, acetyl, and OBz groups requires a solvent with exceptional dispersive force capabilities.

  • DMF (N,N-Dimethylformamide): As the 2[2], DMF offers a low viscosity (0.92 cP), which is critical for the rapid diffusion of the activated amino acid complex deep into the porous matrix of polystyrene or PEG-based resins. While DMF is highly effective for standard concentrations (<0.2 M), the extreme lipophilicity of Fmoc-L-Orn(Ac,OBz)-OH can lead to borderline saturation and micro-precipitation at higher molarities.

  • NMP (N-Methyl-2-pyrrolidone): NMP possesses a slightly higher polarity and a 3[3], effectively mitigating aggregation risks in challenging sequences. Its primary limitation is a higher viscosity (1.67 cP), which can marginally impede intra-resin diffusion kinetics.

  • The Synergistic Blend (DMF/NMP 1:1 v/v): To balance thermodynamic solubility with kinetic diffusion, a 1:1 (v/v) mixture of DMF and NMP is highly recommended for this specific building block. This blend ensures complete dissolution at concentrations up to 0.5 M while maintaining a viscosity profile conducive to efficient solid-phase coupling[1].

Quantitative Solvation Data

The following table summarizes the physicochemical parameters and empirical solvation limits of Fmoc-L-Orn(Ac,OBz)-OH across different solvent systems at 25°C.

Parameter100% DMF100% NMPDMF/NMP (1:1 v/v Blend)
Viscosity (cP at 25°C) 0.921.67~1.30
Dielectric Constant (ε) 36.732.2~34.5
Max Solubility Limit ~0.25 M>0.60 M>0.50 M
Resin Diffusion Rate ExcellentModerateVery Good
Recommended Use Case Routine SPPS (<0.2 M)Highly hydrophobic chainsHigh-concentration stocks

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes a physical or chemical checkpoint to confirm success before proceeding.

Protocol A: Preparation of a 0.2 M Active Ester Solution

Objective: Achieve complete dissolution and activation of Fmoc-L-Orn(Ac,OBz)-OH without premature degradation.

  • Weighing & Solvation: Weigh 0.2 mmol of Fmoc-L-Orn(Ac,OBz)-OH and transfer to a clean, dry glass vial. Add 1.0 mL of a freshly prepared DMF/NMP (1:1, v/v) solution.

  • Agitation: Vortex the mixture vigorously for 60 seconds at room temperature.

  • Self-Validation (Solubility Check): Centrifuge the vial at 10,000 x g for 3 minutes. Inspect the bottom of the vial against a dark background. Causality: If a white pellet is visible, the solution is supersaturated or the solvent has absorbed atmospheric moisture. Do not proceed until the solution is optically clear.

  • Activation: Add 0.2 mmol of HATU and 0.2 mmol of HOAt to the clear solution.

  • Base Addition: Immediately prior to coupling, add 0.4 mmol of Collidine (2,4,6-trimethylpyridine). Causality: Collidine is preferred over DIPEA for this specific building block to minimize epimerization during the activation of the sterically hindered carboxylic acid[1].

Protocol B: Solid-Phase Coupling Workflow

Objective: Covalently attach the activated Fmoc-L-Orn(Ac,OBz)-OH to the resin-bound peptide.

  • Resin Preparation: Ensure the resin (e.g., TentaGel S RAM) is fully swollen in DMF and the N-terminal Fmoc group has been removed using 20% piperidine in DMF.

  • Coupling: Transfer the activated solution from Protocol A to the reaction vessel containing the resin.

  • Incubation: Agitate the suspension gently for 60 minutes at room temperature[1].

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 × 2 min) and NMP (3 × 2 min) to remove all unreacted lipophilic byproducts.

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a standard Kaiser test. Causality: A colorless or faint yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling due to steric hindrance; in this case, repeat the coupling step (double coupling) using a 1.5-fold molar excess for an additional 45 minutes[1].

Workflow Visualization

Workflow A Fmoc-L-Orn(Ac,OBz)-OH Solvation Strategy B Assess Target Concentration A->B C Standard SPPS (< 0.2 M) Use 100% DMF B->C Low Molarity D High Conc. / Bulk (0.2 - 0.5 M) Use DMF/NMP (1:1) B->D Optimal Blend E Hydrophobic Seq. Use 100% NMP B->E Aggregation Risk F Activation HATU/HOAt/Collidine C->F D->F E->F G Resin Coupling (60 min) F->G H Validation (Kaiser Test) G->H

Caption: Workflow for solvent selection and coupling of Fmoc-L-Orn(Ac,OBz)-OH in SPPS.

References

  • Source: National Institutes of Health (NIH)
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - MDPI Source: MDPI URL
  • Application Note: Z-D-Leu-OH.

Sources

Application

Cleavage conditions for peptides containing Fmoc-Orn(Ac,OBz)-OH

This Application Note and Protocol Guide is designed for researchers synthesizing hydroxamate-containing peptides, specifically siderophores (e.g., Amphibactins, Moanachelins), using the specialized building block Fmoc-O...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers synthesizing hydroxamate-containing peptides, specifically siderophores (e.g., Amphibactins, Moanachelins), using the specialized building block Fmoc-Orn(Ac,OBz)-OH .

Application Note: Cleavage & Deprotection of Fmoc-Orn(Ac,OBz)-OH Peptides

1. Introduction & Chemical Context

Fmoc-Orn(Ac,OBz)-OH (N


-Fmoc-N

-acetyl-N

-benzoyloxy-L-ornithine) is a critical building block used to introduce the N

-acetyl-N

-hydroxy-L-ornithine
moiety into peptides.[1][2] This moiety is the functional iron-chelating unit found in many microbial siderophores.[3]
  • The Challenge: The hydroxamic acid group (

    
    ) is reactive. To survive Solid Phase Peptide Synthesis (SPPS), the hydroxyl group is protected as a Benzoyl (Bz) ester  (denoted as OBz).
    
  • The Strategy: The OBz group is orthogonal. It is stable to acidic cleavage conditions (TFA) but labile to nucleophilic/basic conditions (LiOH, NH

    
    , Hydrazine).
    
  • Scope of "Cleavage": This protocol covers two distinct phases:

    • Resin Cleavage: Detaching the peptide from the solid support while retaining the OBz protection to prevent side reactions.

    • Side-Chain Deprotection: Selectively removing the OBz group to reveal the active hydroxamic acid.

2. Chemical Logic & Stability Profile
ConditionReagentStability of Orn(Ac,OBz)Action
Fmoc Removal 20% Piperidine/DMFStable Removes N-terminal Fmoc. The O-Benzoyl ester is generally stable to short piperidine exposure due to steric hindrance and electronic environment, though prolonged exposure should be minimized.
Coupling HBTU/DIPEAStable Standard peptide bond formation.
Resin Cleavage 95% TFAStable Cleaves peptide from resin and removes acid-labile groups (Boc, tBu, Trt).[4][5] The OBz group remains intact.
OBz Removal 1M LiOH or NH

/MeOH
Labile Cleaves the Benzoyl ester to yield the free Hydroxamic Acid (N-OH).
3. Experimental Workflow Visualization

SiderophoreWorkflow Start Resin-Bound Peptide [Fmoc-Orn(Ac,OBz)-...-Resin] Step1 1. Global Cleavage (95% TFA Cocktail) Start->Step1 Acidolysis Intermediate Isolated Protected Peptide [H-Orn(Ac,OBz)-...-OH] Step1->Intermediate Ether Precipitation Step2 2. Selective Deprotection (1M LiOH or NH3/MeOH) Intermediate->Step2 Ester Hydrolysis Final Active Siderophore [H-Orn(Ac,OH)-...-OH] Step2->Final Purification

Figure 1: Workflow for processing Fmoc-Orn(Ac,OBz)-OH peptides from resin to active siderophore.

Protocol A: Resin Cleavage (Acidolysis)

Objective: Release the peptide from the resin and remove acid-labile protecting groups (e.g., Boc, tBu) while preserving the Orn(Ac,OBz) moiety.

Materials
  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

    • Note: Avoid thiol scavengers (EDT, DODT) if possible, as they are unnecessary for Orn(Ac,OBz) stability and can be difficult to remove. Use them only if the sequence contains Met, Cys, or Trp.

  • Precipitation Solvent: Diethyl ether (cold, -20°C).

Step-by-Step Procedure
  • Preparation: Wash the peptide-resin (approx. 100 mg) with DCM (3 x 5 mL) to remove traces of DMF. Dry under nitrogen flow.[6]

  • Cleavage: Add 5 mL of the Cleavage Cocktail to the resin.

  • Incubation: Shake gently at room temperature for 2 hours .

    • Critical: Do not exceed 3 hours. While OBz is acid-stable, prolonged exposure to high concentrations of carbocations (from other protecting groups) can lead to side reactions.

  • Filtration: Filter the resin and collect the filtrate in a 50 mL centrifuge tube. Wash resin with 1 mL TFA and combine.

  • Precipitation: Add 40 mL of cold diethyl ether. A white precipitate (the OBz-protected peptide) should form immediately.

  • Isolation: Centrifuge at 3000 rpm for 5 mins. Decant the supernatant. Wash the pellet twice with cold ether.

  • Drying: Dry the pellet under vacuum.

    • QC Point: Analyze a small aliquot by HPLC/MS. You should observe the mass of the Benzoylated peptide (

      
       Da due to the benzoyl group).
      

Protocol B: Removal of OBz Group (Deprotection)

Objective: Remove the O-Benzoyl group to generate the active hydroxamic acid. Comparison of Methods:

  • Method 1 (Recommended): Lithium Hydroxide (LiOH). Fast, quantitative.

  • Method 2: Ammonia (NH

    
    ) in Methanol. Slower, often incomplete (approx. 50% yield).
    
Method 1: LiOH Hydrolysis (Standard)

This method is superior for siderophore synthesis as it drives the reaction to completion rapidly.

  • Dissolution: Dissolve the crude peptide (from Protocol A) in a minimal amount of THF/Methanol (1:1 v/v). If solubility is poor, use DMF.

  • Reaction: Add 1 M aqueous LiOH to the solution.

    • Ratio: Use approx. 2-3 equivalents of LiOH per OBz group.

    • pH Monitoring: Ensure pH reaches ~10-11.

  • Incubation: Stir at room temperature for 30–60 minutes .

  • Monitoring: Monitor by HPLC. The peak for the Benzoylated peptide (more hydrophobic) will disappear, replaced by the Hydroxamic acid peptide (more hydrophilic, earlier retention time).

  • Quenching: Acidify carefully with dilute HCl or acetic acid to pH ~4-5.

  • Purification: Purify immediately by preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Method 2: Hydrazinolysis (Alternative)

Useful if the peptide contains base-sensitive moieties (e.g., Asp-Gly sequences prone to aspartimide formation), though LiOH is generally safe for short durations.

  • Dissolve peptide in DMF.[7]

  • Add 5% Hydrazine monohydrate in DMF.

  • Stir for 30 minutes.

  • Precipitate with ether or dilute with water and lyophilize.

4. Troubleshooting & Quality Control
ObservationRoot CauseCorrective Action
Incomplete OBz Removal Steric hindrance or insufficient base strength.Switch from NH

/MeOH to 1 M LiOH . Increase reaction time to 2 hours.
Loss of Hydroxamate (N-OH to NH) Over-reduction or extreme conditions.Ensure no reducing agents (e.g., Zinc/Acetic Acid) are present. Hydroxamates are stable to LiOH.
Mass Spectrum +104 Da OBz group still attached.Deprotection failed. Repeat Protocol B.
Mass Spectrum -16 Da Reduction to amide (N-H).Rare. Check purity of reagents. Ensure "Ac" (Acetyl) is not confused with "H".
5. References
  • Total Synthesis of Marine Siderophores: Evaluation of Fmoc-Orn(Ac,OBz)-OH as a building block.

    • Source:Organic & Biomolecular Chemistry, 2015.

    • Key Finding: Confirms stability of OBz to TFA and superior deprotection using LiOH (>95% purity) vs NH

      
       (50%).
      
  • Siderophore Biosynthesis & Chemistry: Structure and function of N-acetyl-N-hydroxy-ornithine.

    • Source:National Institutes of Health (PubMed/PMC).

    • Context: Biosynthetic logic and chemical handling of hydroxamate siderophores.

  • Fmoc SPPS Cleavage Mechanisms: General guide to TFA cleavage and scavenger roles.

    • Source:PeptideChemistry.org / Sigma-Aldrich Technical Guides.

    • Context: Standard protocols for acidolysis.[6]

Sources

Method

Manual vs automated synthesis with Fmoc-L-Orn(Ac,OBz)-OH

Executive Summary This technical guide addresses the incorporation of Fmoc-L-Orn(Ac,OBz)-OH (and related -acylated ornithine derivatives) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). While standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the incorporation of Fmoc-L-Orn(Ac,OBz)-OH (and related


-acylated ornithine derivatives) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

While standard amino acids follow routine coupling cycles, ornithine derivatives modified with bulky or hydrophobic side-chain groups (such as Acetyl or Benzoyl moieties) present specific physicochemical challenges:

  • Solubility: The acylated side chain significantly alters the polarity, often requiring optimized solvent mixtures.

  • Aggregation: The hydrophobic stacking potential of Benzoyl (Bz) or Acetyl (Ac) groups can induce on-resin

    
    -sheet formation, leading to "difficult sequences" and incomplete coupling.
    
  • Steric Hindrance: Bulky side-chain modifications can retard the kinetics of acylation.

This guide provides two validated workflows—Manual (for precision/optimization) and Automated (for throughput/consistency)—to ensure >98% purity.

Reagent Profile & Material Science

Target Compound: Fmoc-L-Orn(Ac,OBz)-OH[1]

  • Nomenclature Note: This designation typically refers to an Ornithine derivative where the

    
    -amino is Fmoc-protected, and the 
    
    
    
    -amino is modified. Depending on the specific catalog specification (e.g., Iris Biotech, Fisher), "Ac,OBz" may imply a specific side-chain architecture (e.g.,
    
    
    -acetyl,
    
    
    -benzoyl, or a specific ester derivative).
  • Functional Class: Hydrophobic, Non-ionizable Side Chain.

  • Critical Handling:

    • Solvent: Dimethylformamide (DMF) is standard, but N-Methyl-2-pyrrolidone (NMP) is recommended for sequences >15 residues to disrupt aggregation.

    • Activation: Phosphonium salts (PyBOP) or Uronium salts (HATU) are preferred over Carbodiimides (DIC) for this specific derivative to drive kinetics against steric bulk.

Protocol A: Manual Synthesis (The "Precision" Approach)

Objective: To maximize coupling efficiency through visual monitoring and iterative re-coupling, ideal for valuable reagents or difficult sequences.

Workflow Logic

Manual synthesis allows for the Interrupted Coupling Strategy . Unlike automated systems which run on fixed timers, manual intervention allows the chemist to perform the Kaiser Test (ninhydrin) and re-couple only if necessary, conserving the expensive Fmoc-L-Orn(Ac,OBz)-OH reagent.

Step-by-Step Methodology

1. Resin Preparation

  • Resin Selection: Use ChemMatrix® or PEG-PS resin (0.4–0.6 mmol/g) to minimize aggregation.

  • Swelling: 20 mins in DCM, followed by 3x washes with DMF.

2. Deprotection (Fmoc Removal)

  • Reagent: 20% Piperidine in DMF (v/v) with 0.1M Oxyma Pure (to suppress racemization of Cys/His if present).

  • Cycle:

    • Treat 1: 3 minutes (flow wash).

    • Treat 2: 12 minutes (batch incubation).

  • Wash: 5x DMF (1 min each). Crucial: Ensure all piperidine is removed to prevent premature Fmoc cleavage of the incoming Orn derivative.

3. Activation & Coupling

  • Stoichiometry: 3 eq. Fmoc-L-Orn(Ac,OBz)-OH : 2.9 eq. HATU : 6 eq. DIPEA.

  • Pre-activation: Dissolve Amino Acid and HATU in minimal NMP. Add DIPEA immediately before adding to the resin.

  • Reaction: Shake at room temperature for 60–90 minutes .

  • Note: Do not use heating blocks manually unless strictly temperature-controlled (max 50°C) to avoid solvent evaporation and concentration anomalies.

4. Validation (The "Stop-Gate")

  • Perform Kaiser Test :

    • Blue Beads: Incomplete coupling.

      
      Re-couple  using PyBOP/HOAt (different mechanism).
      
    • Colorless/Yellow: Complete coupling.

      
       Proceed.
      

5. Capping (Optional but Recommended)

  • Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to permanently cap any unreacted chains.

Protocol B: Automated Synthesis (The "Throughput" Approach)

Objective: To utilize microwave energy to overcome the hydrophobic aggregation barrier introduced by the "Ac,OBz" side chain.

Workflow Logic

Automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+) utilize Microwave-Assisted SPPS (MW-SPPS) . The thermal energy disrupts hydrogen bonding networks (aggregation) that the Orn(Ac,OBz) side chain might promote.

Step-by-Step Methodology

1. Instrument Setup

  • Wash Solvent: DMF (Main).

  • Deprotection: 20% Piperidine in DMF.

  • Activator: 0.5M DIC in DMF.

  • Base: 1.0M Oxyma Pure in DMF. Note: DIC/Oxyma is safer for microwave heating than HATU/DIPEA (risk of epimerization at high temp).

2. Reagent Preparation

  • Dissolve Fmoc-L-Orn(Ac,OBz)-OH to 0.2M in DMF.

  • Tip: If the solution appears cloudy, add 10% DCM or NMP.

3. Microwave Coupling Cycle (Single Coupling)

  • Temperature: 75°C.

  • Time: 5 minutes.

  • Power: Dynamic (typically 30–50W).

  • Rationale: The 75°C setpoint provides sufficient energy to overcome steric hindrance of the Ac/OBz groups without degrading the side-chain modification.

4. Double Coupling Strategy (For sequences >20 AA)

  • If the Ornithine is followed by a bulky residue (e.g., Ile, Val), program a Double Couple :

    • Pass 1: 75°C, 5 min.

    • Pass 2: 75°C, 5 min (Fresh reagents).

5. Post-Synthesis

  • Wash resin with DCM (3x) and Methanol (2x) to shrink and dry before cleavage.

Comparative Analysis: Manual vs. Automated

FeatureManual SynthesisAutomated MW-SPPS
Reagent Efficiency High. (Can stop/check before using more).Medium. (Usually requires large excesses, e.g., 5-10 eq).
Coupling Time 60–120 mins5–10 mins
Purity (Crude) Variable (Dependent on operator skill).Consistent (>90% typical for <20mers).
Aggregation Control Low (Relies on solvent/chaotropes).High (Thermal disruption of

-sheets).
Best Use Case Expensive reagents (<50 mg); Short peptides.Long peptides (>20 AA); Routine production.
Cost per Cycle Low (Labor intensive).High (Consumables/Solvent).

Visualization of Workflows

The following diagram illustrates the decision matrix and process flow for both methodologies.

SPPS_Workflow Start Start: Fmoc-L-Orn(Ac,OBz)-OH Integration Decision Select Method Start->Decision Manual Manual Synthesis (Precision/Low Scale) Decision->Manual High Cost Reagent Short Sequence Auto Automated MW-SPPS (High Throughput) Decision->Auto Long Sequence Routine Prod Swelling Resin Swelling (DCM/DMF) Manual->Swelling Deprotect_M Deprotection (Piperidine/DMF) Swelling->Deprotect_M Activate_M Activation (HATU/DIPEA/NMP) Deprotect_M->Activate_M Couple_M Coupling (60-90 min, RT) Activate_M->Couple_M Kaiser Kaiser Test (Validation) Couple_M->Kaiser Recouple Re-couple (PyBOP/HOAt) Kaiser->Recouple Blue (Fail) Next_M Proceed to Next AA Kaiser->Next_M Colorless (Pass) Recouple->Kaiser Setup_A Instrument Setup (Reagents in Vials) Auto->Setup_A MW_Couple MW Coupling (75°C, 5 min, DIC/Oxyma) Setup_A->MW_Couple Wash_A Auto Wash & Deprotect MW_Couple->Wash_A Next_A Proceed to Next AA Wash_A->Next_A

Figure 1: Decision tree and process flow for Manual vs. Automated incorporation of Fmoc-L-Orn(Ac,OBz)-OH.

Troubleshooting & Optimization

  • Issue: Low Yield / Deletion Sequences.

    • Cause: Steric hindrance of the "Ac,OBz" group preventing the next amino acid from coupling onto the Ornithine N-terminus.

    • Solution: Use double coupling for the amino acid immediately following the Ornithine.

  • Issue: Precipitation in Vial (Automated).

    • Cause: Low solubility of the hydrophobic derivative.

    • Solution: Dissolve in 100% NMP or a DMF/DMSO (90:10) mixture.

  • Issue: Racemization.

    • Cause: Over-activation or excessive heat.

    • Solution: If using MW-SPPS, limit temperature to 75°C (avoid 90°C). In manual mode, ensure base (DIPEA) does not exceed 2 equivalents relative to acid.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Palasek, S. A., et al. (2007). Limiting racemization in microwave-assisted solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • PubChem. (2025).[2] Fmoc-L-Orn(Ac,OBz)-OH Compound Summary. National Library of Medicine.

Sources

Application

Advanced Application Note: Optimizing Activation and Coupling of Fmoc-L-Orn(Ac,OBz)-OH in Solid-Phase Peptide Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Self-Validating Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Self-Validating Protocols.

Introduction & Mechanistic Challenges

Fmoc-L-Orn(Ac,OBz)-OH is a highly specialized, orthogonally protected amino acid building block. It is primarily utilized in the synthesis of hydroxamate-containing peptides, such as naturally occurring siderophores (e.g., ferrichrome analogues) and synthetic histone deacetylase (HDAC) inhibitors.

The Causality of Experimental Failure: The unique


-acetyl and 

-benzoyloxy (or benzyloxy) substitutions on the ornithine side chain create a severely bulky and lipophilic microenvironment. During solid-phase peptide synthesis (SPPS), this massive side chain folds back toward the

-carboxyl group, creating intense steric shielding. If standard, slow-acting carbodiimide reagents (like DIC/HOBt) are used, the activation kinetics drop dramatically. This prolonged activation window in the presence of a base allows the activated intermediate to undergo intramolecular cyclization or

-carbon epimerization (racemization) via oxazolone formation. Therefore, selecting highly efficient, racemization-suppressing activation reagents is not optional—it is a strict mechanistic requirement to maintain chiral integrity and sequence fidelity.

Selection of Activation Reagents: Beyond the "Letter Soup"

Historically, peptide chemists relied on a "letter soup" of benzotriazole-based reagents for difficult couplings [1]. However, the activation of Fmoc-L-Orn(Ac,OBz)-OH requires modern alternatives that balance extreme reactivity with safety and epimerization control.

  • COMU / DIPEA (The Gold Standard for Steric Hindrance): COMU is a third-generation uronium-type coupling reagent containing a morpholino skeleton and an Oxyma leaving group. It provides superior coupling efficiency for hindered amino acids like Fmoc-L-Orn(Ac,OBz)-OH. The morpholino oxygen acts as a crucial hydrogen bond acceptor, accelerating the aminolysis step while suppressing epimerization [3]. Furthermore, it eliminates the explosive risks associated with classical benzotriazoles like HATU [3].

  • DIC / OxymaPure (The Scalable Alternative): For syntheses where uronium salts might cause chain termination (e.g., guanidinylation of the free

    
    -terminus if used in excess), the carbodiimide approach using DIC with OxymaPure[ethyl 2-cyano-2-(hydroxyimino)acetate] is highly recommended. OxymaPure drastically outperforms traditional HOBt in both reaction kinetics and racemization control, serving as a greener, non-explosive additive [2].
    
Table 1: Quantitative Comparison of Activation Reagents for Fmoc-L-Orn(Ac,OBz)-OH
Activation ReagentCoupling Efficiency (Hindered)Racemization RiskReaction TimeSafety Profile & Byproducts
DIC / HOBt LowModerate2–4 hoursHigh Risk (Explosive HOBt)
DIC / OxymaPure HighLow1–2 hoursSafe (Non-explosive)
HATU / DIPEA Very HighModerate30–60 minsHazardous (Benzotriazole base)
COMU / DIPEA Very HighVery Low30–60 minsSafe (Water-soluble byproducts)

Mechanistic Workflows and Logic

To ensure optimal experimental design, the selection of the activation reagent and the understanding of its mechanistic pathway are visualized below.

G Start Evaluate Peptide Sequence for Fmoc-L-Orn(Ac,OBz)-OH Decision1 Is the coupling site highly sterically hindered? Start->Decision1 Oxyma Use DIC / OxymaPure (Scalable, Green, No Guanidinylation) Decision1->Oxyma  No   Decision2 Is racemization a critical concern? Decision1->Decision2  Yes   HATU Use HATU / DIPEA (High Efficiency, Benzotriazole-based) Decision2->HATU  No   COMU Use COMU / DIPEA (Low Racemization, Safe, Morpholino-based) Decision2->COMU  Yes  

Logical workflow for selecting the optimal activation reagent for Fmoc-L-Orn(Ac,OBz)-OH.

Mechanism A Fmoc-L-Orn(Ac,OBz)-OH (Inactive Carboxyl) C O-Acylisouronium Intermediate A->C Activation B COMU + DIPEA (Base & Activator) B->C D Active Oxyma Ester (Highly Reactive) C->D Rearrangement F Elongated Peptide (Stable Amide Bond) D->F Aminolysis E Peptidyl-Resin (Free N-terminus) E->F

Mechanistic pathway of Fmoc-L-Orn(Ac,OBz)-OH activation and coupling using COMU.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Causality is built into the workflow: strict timing prevents side reactions, and binary colorimetric tests dictate whether the synthesis proceeds or halts for remediation.

Protocol A: COMU / DIPEA Mediated Coupling (Recommended for High Hindrance)

Rationale: Uronium salts require exactly 1 equivalent of base to form the active ester, plus 1 equivalent to neutralize the resin-bound amine. We use a slight deficit of COMU relative to the amino acid to prevent capping the peptide chain with a guanidino group.

Reagents Required:

  • Fmoc-L-Orn(Ac,OBz)-OH (3.0 equivalents relative to resin loading)

  • COMU (2.95 equivalents)

  • DIPEA (6.0 equivalents)

  • Anhydrous DMF (Peptide Synthesis Grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes. Perform Fmoc deprotection using 20% Piperidine in DMF (2 × 10 mins).

    • Validation Check: Monitor the UV absorbance of the piperidine wash at 301 nm. A sharp peak confirms successful deprotection. Wash resin thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Time-Critical): Dissolve Fmoc-L-Orn(Ac,OBz)-OH (3.0 eq) and COMU (2.95 eq) in minimal anhydrous DMF. Add DIPEA (6.0 eq).

    • Causality Note: The solution will immediately turn from colorless to yellow/orange, indicating the formation of the active Oxyma ester. Do not exceed 2 minutes of pre-activation. Prolonged exposure to DIPEA before introduction to the resin drives oxazolone formation and subsequent racemization.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser (Ninhydrin) test.

    • Negative Result (Yellow/Colorless beads): Coupling is complete. Proceed to the next synthesis step.

    • Positive Result (Blue beads): Steric hindrance prevented complete coupling. Do not deprotect. Repeat Steps 2-4 using 1.5 eq of reagents.

Protocol B: DIC / OxymaPure Mediated Coupling (Recommended for Scale-Up)

Rationale: Carbodiimide activation with OxymaPure is highly scalable and avoids the risk of guanidinylation entirely, making it ideal for automated synthesizers where precise stoichiometry is challenging.

Reagents Required:

  • Fmoc-L-Orn(Ac,OBz)-OH (3.0 equivalents)

  • OxymaPure (3.0 equivalents)

  • DIC (3.0 equivalents)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Deprotect and wash the resin as described in Protocol A.

  • In-Situ Activation: Dissolve Fmoc-L-Orn(Ac,OBz)-OH (3.0 eq) and OxymaPure (3.0 eq) in DMF. Add DIC (3.0 eq) directly to the mixture.

    • Causality Note: Unlike uronium salts, DIC/Oxyma activation does not require a basic environment (no DIPEA). This inherently lowers the risk of base-catalyzed epimerization, allowing for longer coupling times without chiral degradation.

  • Coupling: Add the mixture to the resin and agitate for 90–120 minutes. (The bulky Ac/OBz groups require extended time for aminolysis in the absence of a strong base).

  • Validation: Wash the resin (DMF 3x, DCM 3x) and perform the Kaiser test to validate the completion of the amide bond formation.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394–9403.[Link]

  • El-Faham, A., Subirós Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry – A European Journal, 15(37), 9404–9416. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Coupling Efficiency of Fmoc-L-Orn(Ac,OBz)-OH in SPPS

Welcome to the Technical Support Center for Fmoc-L-Orn(Ac,OBz)-OH ( -Fmoc- -acetyl- -benzoyloxy-L-ornithine). This highly specialized, heavily modified amino acid building block is primarily utilized in the solid-phase p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fmoc-L-Orn(Ac,OBz)-OH (


-Fmoc-

-acetyl-

-benzoyloxy-L-ornithine). This highly specialized, heavily modified amino acid building block is primarily utilized in the solid-phase peptide synthesis (SPPS) of marine siderophores, such as amphibactins and moanachelins, which rely on hydroxamate functional groups for high-affinity ferric ion chelation .

Due to the dual substitution at the


 position with both acetyl and benzoyloxy groups, this building block introduces profound steric hindrance and alters the local hydrophobicity of the growing peptide chain. This guide provides causality-driven troubleshooting, validated protocols, and FAQs to help researchers overcome sluggish coupling kinetics and sequence deletions.

Part 1: Mechanistic Insights—The "Why" Behind Coupling Failures

When coupling Fmoc-L-Orn(Ac,OBz)-OH, scientists often observe positive Kaiser tests even after extended reaction times. The causality stems from three primary factors:

  • Steric Bulk & Conformational Folding: The bulky

    
    -benzoyloxy group can fold back toward the activated 
    
    
    
    -carboxyl group. This physical barrier severely impedes the nucleophilic attack by the N-terminal amine of the resin-bound peptide.
  • On-Resin Aggregation: The highly hydrophobic nature of the OBz protecting group promotes inter-chain hydrophobic interactions. This leads to premature

    
    -sheet formation, causing the resin to shrink and burying the reactive N-terminus .
    
  • Suboptimal Activation Energy: Standard carbodiimide chemistry (e.g., DIC/HOBt) often lacks the reactivity required to form the active ester rapidly enough. If activation is too slow, competing side reactions (such as epimerization or hydrolysis of the active ester) outpace the acylation event .

Part 2: Quantitative Reagent Efficacy

Selecting the correct coupling reagent is the most critical variable when working with sterically demanding building blocks. The table below summarizes the efficacy of various coupling systems for Fmoc-L-Orn(Ac,OBz)-OH.

Coupling Reagent SystemRelative ReactivityEpimerization RiskRecommended Eq.Best Use Case / Notes
DIC / HOBt LowLow3.0 - 4.0Routine couplings. Not recommended for Orn(Ac,OBz).
HBTU / DIEA ModerateModerate3.0Standard SPPS. Frequently results in incomplete coupling here.
HATU / DIEA HighLow-Moderate3.0Primary recommendation. High efficiency via neighboring group effect.
COMU / DIEA Very HighVery Low3.0Highly hindered sequences; safer, non-explosive alternative to HATU .

Part 3: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Optimized Primary Coupling using HATU

This protocol utilizes HATU to overcome the activation energy barrier imposed by the


 substitutions.
  • Resin Preparation: Swell the resin-bound peptide (containing a free N-terminal amine) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes. Drain completely.

  • Amino Acid Activation: In a clean, dry vial, dissolve 3.0 equivalents of Fmoc-L-Orn(Ac,OBz)-OH and 3.0 equivalents of HATU in a minimal volume of DMF to achieve a high concentration (~0.2 M).

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the activation mixture. The solution should turn pale yellow. Pre-activate for exactly 2 minutes (do not exceed this time to prevent epimerization at the

    
    -carbon).
    
  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 90 to 120 minutes.

  • Validation: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates successful coupling. If blue/purple, proceed immediately to Protocol B.

Protocol B: Chaotropic Salt-Assisted Double Coupling

If Protocol A yields a positive Kaiser test, aggregation is the likely culprit.

  • Solvent Preparation: Prepare a solution of 0.5 M Lithium Chloride (LiCl) in DMF. LiCl acts as a chaotropic agent, disrupting intermolecular hydrogen bonding and swelling the aggregated peptide chains.

  • Re-activation: Activate fresh Fmoc-L-Orn(Ac,OBz)-OH (3.0 eq) with COMU (3.0 eq) and DIEA (6.0 eq) directly in the 0.5 M LiCl/DMF solution.

  • Second Coupling: Add the mixture to the resin and agitate for an additional 2 hours. Wash thoroughly and re-test.

Part 4: Troubleshooting Workflow

G Start Initiate Coupling: Fmoc-L-Orn(Ac,OBz)-OH Test Perform Kaiser Test Start->Test Success Negative (Colorless) Proceed to next cycle Test->Success Complete Fail1 Positive (Blue/Purple) Incomplete Coupling Test->Fail1 Incomplete Double Double Coupling: Switch to HATU/DIEA Fail1->Double Fail2 Still Positive? Double->Fail2 Fail2->Success Complete Optimize Add 0.5M LiCl or Microwave (50°C) Fail2->Optimize Incomplete Optimize->Test Re-test

Fig 1: Systematic troubleshooting workflow for Fmoc-L-Orn(Ac,OBz)-OH coupling.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why am I seeing incomplete coupling even after 2 hours with HBTU? A1: HBTU is often insufficiently reactive for highly modified ornithine derivatives. The bulky


-benzoyloxy group restricts access to the activated carboxylate. Switching to a uronium salt with a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, such as HATU, significantly accelerates the acylation rate due to the neighboring group effect of the pyridine nitrogen .

Q2: Can I use microwave-assisted SPPS (MW-SPPS) to improve the coupling of Fmoc-L-Orn(Ac,OBz)-OH? A2: Yes, but with strict temperature controls. Microwave irradiation enhances molecular mobility and breaks up aggregates. However, elevated temperatures increase the risk of epimerization at the


-carbon and potential premature cleavage of the benzoyloxy group. If using MW-SPPS, limit the temperature to a maximum of 50°C and the coupling time to 15–20 minutes.

Q3: How do I ensure the


-Ac,OBz protecting groups remain intact during Fmoc deprotection? 
A3:  The benzoyloxy (OBz) and acetyl (Ac) groups on the hydroxylamine moiety are generally stable to standard 20% piperidine/DMF Fmoc deprotection conditions. However, prolonged exposure to strong bases can lead to partial de-acylation. To mitigate this, keep Fmoc deprotection cycles strictly to 2 × 5 minutes, and ensure thorough washing immediately afterward.

Q4: What if the Kaiser test is inconclusive due to the resin color? A4: For highly aggregated or sterically hindered peptides, the Kaiser test can sometimes yield false negatives or be difficult to read. In such cases, perform a micro-cleavage: withdraw a few milligrams of resin, treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS to confirm the exact mass addition of the Orn(Ac,OBz) residue (+396 Da to the peptide mass).

References

  • Title: Organic & Biomolecular Chemistry: Solid-phase synthesis of marine siderophores Source: RSC Publishing URL: [Link]

  • Title: Optimizing Peptide Coupling: Key Techniques Source: JPT Peptide Technologies Support URL: [Link]

Optimization

Troubleshooting low yields in siderophore peptide synthesis

Welcome to the Siderophore Peptide Synthesis Support Center . As a Senior Application Scientist, I have designed this technical guide to help you troubleshoot and optimize the solid-phase peptide synthesis (SPPS) of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Siderophore Peptide Synthesis Support Center . As a Senior Application Scientist, I have designed this technical guide to help you troubleshoot and optimize the solid-phase peptide synthesis (SPPS) of complex iron-chelating molecules. Siderophores—whether hydroxamate, catecholate, or mixed-type—present unique synthetic challenges due to their bulky unnatural amino acids, oxidation-prone moieties, and complex macrocyclic structures.

This guide bridges the gap between theoretical chemistry and benchtop execution, providing causality-driven solutions, self-validating protocols, and authoritative references to ensure high-yield synthesis.

Section 1: Diagnostic Workflow for Low Yields

Before altering your chemistry, you must diagnose the root cause of your yield loss. The following logical workflow isolates the most common failure points in siderophore SPPS.

SPPS_Troubleshooting Start Low Yield in Siderophore SPPS Analyze LC-MS Analysis of Crude Cleavage Start->Analyze MassMatch Target Mass Present? Analyze->MassMatch NoTarget No Target Mass MassMatch->NoTarget No YesTarget Target Present, Low Purity MassMatch->YesTarget Yes Truncation Truncation / Incomplete Coupling NoTarget->Truncation SideReactions Protecting Group Side Reactions YesTarget->SideReactions Action1 Use HATU/COMU, Increase Temp Truncation->Action1 Action2 Optimize Catechol/ Hydroxamate Protection SideReactions->Action2

Diagnostic flowchart for troubleshooting low yields in siderophore SPPS.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: My hydroxamate-based siderophore (e.g., ferrichrome mimic) shows massive degradation during global deprotection. How can I prevent this? Causality & Solution: The standard benzyl (Bzl) protection of hydroxamate groups requires extremely harsh cleavage conditions (e.g., 0.1 M BBr3, or TFA/TFMSA mixtures)[1]. These strong acids often degrade the peptide backbone or lead to incomplete deprotection, destroying your yield. Self-Validating Strategy: Shift to using unprotected 1-hydroxypyridine-2-one (1,2-HOPO) derivatives. Because the 1,2-HOPO-4-COOH moiety can be coupled directly through its carboxyl group without protecting the N-OH group, you can utilize standard, mild TFA/TIS/H2O cleavage cocktails[1]. Alternatively, use a 2-chlorotrityl-N-Fmoc-hydroxylamine resin to build the hydroxamic acid directly at the C-terminus, which allows for mild acidic cleavage without side-chain protection issues.

Q2: I am synthesizing a catecholate siderophore conjugate, but I observe significant oxidation and polymerization on the resin. What is going wrong? Causality & Solution: Catechols (like those in enterobactin) are highly electron-rich and easily oxidize into reactive ortho-quinones under the basic conditions of Fmoc removal (20% piperidine) or upon exposure to atmospheric oxygen. This leads to irreversible cross-linking. Self-Validating Strategy: Mask the catechols as acetylated prodrugs (e.g., DOTAM or MECAM conjugates) during synthesis[2]. This prevents oxidation during SPPS. Furthermore, this strategy is biologically self-validating: bacterial or host esterases will cleave the acetyl groups in vivo, releasing the active iron-chelating siderophore without requiring harsh chemical deprotection[2].

Q3: My TonB-dependent transporter (TBDT) targeting peptide has severe truncation sequences. Why is the coupling failing? Causality & Solution: Siderophore syntheses often require the sequential coupling of bulky unnatural amino acids, such as Nδ-acetyl-Nδ-hydroxy-L-ornithine[3]. This extreme steric bulk, combined with intermolecular hydrogen bonding from hydrophobic linkers, causes severe on-resin aggregation (β-sheet formation), physically blocking incoming reagents. Self-Validating Strategy: Switch from standard HBTU to highly reactive coupling reagents like HATU or COMU. To disrupt aggregation, apply ultrasound irradiation or microwave-assisted heating during the coupling steps.

Section 3: Quantitative Comparison of Protecting Group Strategies

Choosing the right protecting group is a thermodynamic balancing act between stability during synthesis and lability during cleavage.

Siderophore TypeChelator MoietyProtecting GroupCleavage / Deprotection ConditionsYield Impact & Mechanistic Notes
Hydroxamate Ornithine-derivedBenzyl (-OBz)TFA/TFMSA/H2O (8:3:1) or BBr3Moderate (40-60%) : Harsh conditions risk peptide backbone cleavage[1].
Hydroxamate 1,2-HOPOUnprotectedStandard TFA/TIS/H2O (95:2.5:2.5)High (70-85%) : Direct coupling via carboxyl group avoids deprotection entirely[1].
Catecholate Enterobactin mimicAcetyl (-OAc)Hydrazine (on-resin) or Esterases (in vivo)High (75-90%) : Prevents quinone formation and enzymatic degradation[2].
Catecholate DOTAM / MECAMBenzyl (-OBn)H2, Pd/C (Post-SPPS)Moderate (50-65%) : Requires post-cleavage hydrogenation in degassed solvents[2].

Section 4: Step-by-Step Methodology: Ultrasound-Assisted Synthesis of Hydroxamate Peptides

To overcome the steric hindrance and aggregation associated with unnatural hydroxamate amino acids, utilize this validated ultrasound-assisted SPPS protocol.

Phase 1: Resin Preparation & Deprotection

  • Swelling: Weigh 0.1 mmol of 2-chlorotrityl-N-Fmoc-hydroxylamine resin into a fritted syringe. Swell in 5 mL of dry dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Removal: Drain the DMF. Add 3 mL of 20% piperidine in DMF. Agitate gently for 5 minutes, drain, and repeat for another 5 minutes.

  • Washing: Wash the resin extensively to remove piperidine: DMF (5 × 1 min) followed by Dichloromethane (DCM) (3 × 1 min).

Phase 2: Ultrasound-Assisted Coupling 4. Activation: In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of the Fmoc-protected unnatural amino acid (e.g., Fmoc-L-Orn(Ac,OBz)-OH) and 3.0 equivalents of HATU in 2 mL of DMF. 5. Base Addition: Add 6.0 equivalents of N,N-diisopropylethylamine (DIEA) to the vial. The solution should turn pale yellow, indicating active ester formation. 6. Coupling: Transfer the activated mixture to the resin. Place the syringe in an ultrasonic bath (room temperature) and sonicate for 15–20 minutes. 7. Validation (Kaiser Test): Wash the resin with DMF (3 × 1 min). Perform a Kaiser test.

  • Self-Validation Check: A pale yellow bead indicates complete coupling. A blue bead indicates unreacted primary amines; if blue, repeat steps 4–6 before proceeding.

Phase 3: Cleavage and Isolation 8. Global Cleavage: Once the sequence is complete, treat the resin with a cleavage cocktail of TFA/Triisopropylsilane(TIS)/H2O (95:2.5:2.5 v/v/v) for 2 to 6 hours depending on the protecting groups present[4]. 9. Precipitation: Filter the cleavage solution directly into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the siderophore peptide. Decant the ether, wash the pellet twice more with cold ether, and lyophilize.

Section 5: Biological Context - TonB-Dependent Siderophore Uptake

If your synthesized siderophore exhibits high chemical yield but fails to inhibit bacterial growth or deliver its antibiotic cargo, the failure point is likely biological. Synthetic siderophores must successfully hijack the TonB-Dependent Transporter (TBDT) pathway[3]. Ensure your linker design does not sterically clash with the outer membrane receptors (e.g., FhuA for hydroxamates, FepA for catecholates).

TonB_Pathway Extracellular Fe(III)-Siderophore Complex OuterMembrane Outer Membrane TBDT (e.g., FhuA, FepA) Extracellular->OuterMembrane Recognition Periplasm Periplasmic Binding Protein (e.g., FhuD, FepB) OuterMembrane->Periplasm Internalization TonBComplex TonB-ExbB-ExbD Energy Complex TonBComplex->OuterMembrane Proton-motive force InnerMembrane Inner Membrane ABC Transporter (e.g., FhuBC, FepCDG) Periplasm->InnerMembrane Delivery Cytoplasm Cytoplasm (Fe2+ Release) InnerMembrane->Cytoplasm ATP Hydrolysis

Mechanism of TonB-dependent siderophore uptake in Gram-negative bacteria.

References

1.[4] Tsylents et al. (2024). Modulating backbone flexibility in hydroxamate siderophores for improved iron chelation and peptide nucleic acid (PNA). bioRxiv. URL: [Link] 2.[1] Cruz et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX (PMC). URL: [Link] 3.[2] Paulen et al. (2022). Trojan Horse Siderophore Conjugates Induce Pseudomonas aeruginosa Suicide and Qualify the TonB Protein as a Novel Antibiotic Target. Journal of Medicinal Chemistry (PMC). URL: [Link] 4.[3] Kędzierska et al. (2022). Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic. Frontiers in Microbiology. URL: [Link] 5. Di Somma et al. (2023). Synthesis of temporin L hydroxamate-based peptides and evaluation of their coordination properties with iron(iii). Dalton Transactions (RSC). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Fmoc-L-Orn(Ac,OBz)-OH in SPPS

The following Technical Support Guide addresses the specific challenges associated with Fmoc-L-Orn(Ac,OBz)-OH in Solid-Phase Peptide Synthesis (SPPS). Topic: Troubleshooting Aggregation and Instability Issues Target Mole...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the specific challenges associated with Fmoc-L-Orn(Ac,OBz)-OH in Solid-Phase Peptide Synthesis (SPPS).

Topic: Troubleshooting Aggregation and Instability Issues Target Molecule:


-Fmoc-

-acetyl-

-(benzoyloxy)-L-ornithine Application: Synthesis of Hydroxamic Acid-Containing Peptides / Siderophore Mimics

Executive Summary & Molecule Profile

Fmoc-L-Orn(Ac,OBz)-OH is a specialized building block used to introduce hydroxamic acid moieties (specifically


-acetyl-

-hydroxy-L-ornithine) into peptides. The "Ac,OBz" designation refers to the side-chain protection: an Acetyl (Ac) group on the

-nitrogen and a Benzoyl (Bz) ester on the

-oxygen (forming a protected hydroxamate).

Core Issue: Users frequently report "aggregation" or "low coupling efficiency" with this residue. In reality, the problem is often twofold:

  • Chemical Instability: The O-Benzoyl (OBz) ester is susceptible to aminolysis by piperidine (the standard Fmoc deprotection reagent), leading to premature loss of the protecting group.

  • Hydrophobic Aggregation: The combination of the Fmoc group, the Acetyl group, and the aromatic Benzoyl group creates a highly hydrophobic side chain, promoting inter-chain

    
    -sheet stacking and resin collapse.
    

Diagnostic & Troubleshooting Guide

Q1: I am observing low yields and "deletion sequences" after coupling Fmoc-L-Orn(Ac,OBz)-OH. Is this aggregation?

Answer: It is likely a combination of aggregation and side-chain degradation . While the hydrophobic Benzoyl group does promote aggregation, the more critical issue is the lability of the O-Benzoyl ester to secondary amines like piperidine.

The Mechanism of Failure: During subsequent Fmoc deprotection cycles, piperidine can attack the carbonyl of the O-Benzoyl group (aminolysis). This cleaves the Benzoyl protection, generating a free hydroxamic acid (


) on the resin.
  • Consequence: The now-free

    
    -hydroxy group is a nucleophile. In the next coupling step, it can react with the activated amino acid, leading to 
    
    
    
    -acylation
    (branching) rather than the desired
    
    
    -terminal coupling. This results in a complex mixture of products that mimics "deletion" or "incomplete coupling" by HPLC.

Troubleshooting Protocol:

  • Switch Deprotection Base: Replace 20% Piperidine with 20% Piperazine in DMF (with 0.1 M HOBt). Piperazine is less nucleophilic towards esters than piperidine but effective for Fmoc removal.

  • Minimize Contact Time: Reduce deprotection times to 2

    
     5 minutes (standard is often 2 
    
    
    
    10-20 min).
  • Alternative Protection: If possible, switch to Fmoc-L-Orn(Ac,OBzl)-OH (O-Benzyl). The Benzyl ether is stable to piperidine and is removed by TFA/TFMSA, eliminating the instability issue entirely.

Q2: The resin beads shrink significantly after adding this residue. How do I reverse this aggregation?

Answer: Resin shrinking indicates the formation of hydrophobic aggregates or "gelation." The bulky aromatic side chain of Orn(Ac,OBz) facilitates


-

stacking and hydrophobic collapse.

Step-by-Step Solvation Protocol:

  • Solvent Swap: Switch the main solvent from DMF to NMP (N-Methyl-2-pyrrolidone) for all subsequent steps. NMP is superior for disrupting aggregates.

  • Chaotropic Wash: Before coupling the next amino acid, wash the resin with 0.1 M LiCl in NMP or Magic Mixture (DCM/DMF/NMP 1:1:1 + 1% Triton X-100).

  • Elevated Temperature: Perform the coupling of the next amino acid at 50°C .

    • Warning: Do not heat the Fmoc-L-Orn(Ac,OBz)-OH coupling itself above 40°C, as the active ester of hydroxamates can be prone to Lossen rearrangement or decomposition. Heat only the subsequent couplings.

Q3: What are the optimal coupling conditions to prevent side reactions?

Answer: Avoid "over-activation" which can lead to side reactions with the hydroxamate nitrogen or oxygen.

ParameterRecommended ConditionReason
Activator DIC / Oxyma Pure Less basic than HATU/DIEA; reduces risk of base-catalyzed ester cleavage or racemization.
Base Collidine (TMP) A weaker, non-nucleophilic base compared to DIEA/NMM.
Stoichiometry 3 eq. AA / 3 eq. DIC / 3 eq. OxymaStandard excess is sufficient; avoid large excesses of base.
Pre-activation 2-3 minutesMinimize time the active ester sits before hitting the resin.

Visualizing the Failure Pathways

The following diagram illustrates the two competing pathways: the desired synthesis versus the degradation pathway caused by piperidine.

Orn_Side_Reactions Start Fmoc-Orn(Ac,OBz)-Peptide-Resin Deprotection Fmoc Removal (20% Piperidine) Start->Deprotection Path_Good Pathway A: Standard Deprotection Deprotection->Path_Good Fast Reaction Path_Bad Pathway B: Side Reaction (Aminolysis) Deprotection->Path_Bad Prolonged Exposure to Piperidine Result_Good H-Orn(Ac,OBz)-Peptide-Resin (Intact Side Chain) Path_Good->Result_Good Coupling Next Coupling (Fmoc-AA-OH + Activator) Result_Good->Coupling Correct Coupling Intermediate_Bad H-Orn(Ac,OH)-Peptide-Resin (Free Hydroxamic Acid) Path_Bad->Intermediate_Bad Loss of Bz Group Intermediate_Bad->Coupling Result_Bad O-Acylated Impurity (Branched Peptide) Coupling->Result_Bad Acylation of N-OH

Caption: Pathway A represents the desired outcome. Pathway B shows the critical failure mode where piperidine cleaves the O-Benzoyl group, leading to side-chain branching.

Synthesis Strategy Comparison

To ensure success, compare your current strategy against these recommended modifications.

FeatureStandard Protocol (High Risk)Optimized Protocol (Recommended)
Side Chain Orn(Ac,OBz)Orn(Ac,OBz) OR Orn(Ac,OBzl)
Fmoc Removal 20% Piperidine / DMF20% Piperazine / DMF + 0.1M HOBt
Solvent DMFNMP (Better swelling)
Coupling Reagents HBTU / DIEADIC / Oxyma Pure
Position in Seq. Any positionIntroduce late (near N-terminus) to minimize deprotection cycles.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of stability of protecting groups including hydroxamates).

  • Flores-Mosquera, M., et al. (2020). Solid-Phase Synthesis of Hydroxamic Acid-Containing Peptides. Frontiers in Chemistry. (Discusses O-Benzyl vs O-Benzoyl stability).

  • Iris Biotech GmbH. Product Datasheet: Fmoc-L-Orn(Ac,OBz)-OH. (Confirming structure and handling).

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of N-Hydroxysuccinimide in Peptide Synthesis. (Context on side reactions of hydroxylamine derivatives).

Optimization

Technical Support Center: Hydroxamate Peptide Cleavage Optimization

This guide functions as a specialized technical support center for researchers encountering difficulties with the cleavage and deprotection of hydroxamate-containing peptides. It prioritizes the Fmoc solid-phase peptide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for researchers encountering difficulties with the cleavage and deprotection of hydroxamate-containing peptides. It prioritizes the Fmoc solid-phase peptide synthesis (SPPS) strategy, which is the industry standard for these sensitive moieties.

Core Protocol: The "Gold Standard" Workflow

For peptides synthesized using Fmoc-SPPS with O-Trityl (Trt) or O-tert-butyl (tBu) protected hydroxylamine.

The Challenge: Hydroxamic acids (


) are potent metalloprotease inhibitors but are chemically fragile. The N-O bond is susceptible to reduction, and the moiety can undergo hydrolysis to the corresponding carboxylic acid if the cleavage cocktail is ill-conceived. Furthermore, the Lossen rearrangement—though typically base-catalyzed—can be triggered if the hydroxamate is accidentally acylated during synthesis.
The Optimized Cocktail (Code: HyX-Safe)

This cocktail is designed to minimize N-O bond reduction while effectively scavenging bulky trityl or t-butyl cations.

ComponentVolume %Function & Mechanistic Rationale
TFA (Trifluoroacetic acid)95% Acidolytic Agent: Protonates the protecting groups (Trt/tBu) and the linker.
TIS (Triisopropylsilane)2.5% Primary Scavenger: The "Gold Standard" for hydroxamates. Unlike thiols, TIS is a hydride donor that effectively quenches carbocations without reducing the sensitive N-O bond [1].
Water (

)
2.5% Hydrolysis Source: Essential for quenching t-butyl cations (preventing alkylation of Trp/Tyr) and preventing the formation of trifluoroacetyl esters on Ser/Thr side chains [2].
DTT/EDT 0% EXCLUDED: Thiols (Ethanedithiol, Dithiothreitol) are reducing agents.[1] They pose a significant risk of reducing the hydroxamic acid to an amide. Avoid unless Met/Cys are present.
Step-by-Step Execution
  • Pre-Cooling: Chill the HyX-Safe cocktail to 0°C. Hydroxamic acids are prone to heat-induced degradation.

  • Resin Ratio: Use 15 mL cocktail per gram of resin . High dilution prevents the re-attachment of scavenged protecting groups.

  • Reaction Time:

    • O-Trityl Protection: 60–90 minutes (Trityl is highly acid-labile).

    • O-tBu Protection: 2–4 hours (Requires longer exposure; monitor closely via HPLC).

  • Precipitation: Filter resin and precipitate peptide immediately into ice-cold diethyl ether . Do not use rotary evaporation at high temperatures (>30°C).

Troubleshooting Guide (Diagnostic Q&A)

Issue 1: "I see a mass shift of -16 Da. My hydroxamate is gone."

Diagnosis: Reduction to Amide. You likely used a thiol-based scavenger (EDT, DODT, or DTT) in your cocktail. The N-O bond was reduced to an N-H bond, converting the hydroxamate (


) to a primary amide (

).
  • Fix: Switch immediately to the HyX-Safe cocktail (TFA/TIS/Water). If Methionine (Met) is present and requires protection from oxidation, use Ammonium Iodide (

    
    )  and Dimethyl Sulfide (DMS) instead of thiols, or accept Met-sulfoxide formation and reduce it post-purification [3].
    
Issue 2: "I see a mass shift of +1 Da (Hydrolysis) or -15 Da (Dehydration)."

Diagnosis: Hydrolysis to Carboxylic Acid. The hydroxamic acid has hydrolyzed to the parent carboxylic acid (


). This often happens if the cleavage cocktail contains too much water (>5%) without sufficient "soft" scavengers, or if the reaction was allowed to heat up.
  • Fix: Ensure the cocktail is anhydrous (except the controlled 2.5% water). Keep the reaction at room temperature (max 25°C). Ensure the O-protecting group was actually removed; sometimes steric hindrance mimics hydrolysis in low-res MS.

Issue 3: "My peptide has the correct mass, but multiple peaks appear (Iso-forms)."

Diagnosis: Lossen Rearrangement Precursors. While the Lossen rearrangement to an isocyanate usually requires base, O-acylation of the hydroxamate during the coupling steps (before cleavage) can create stable intermediates that degrade during cleavage.

  • Fix: Review your synthesis coupling logic. Did you use an activated ester in excess after the hydroxylamine was already on the resin? Ensure the hydroxylamine nitrogen is protected or the final coupling step was strictly controlled [4].

Scavenger Optimization Logic

The choice of scavenger dictates the survival of the hydroxamate.

ScavengerCompatibilityRisk LevelNotes
Triisopropylsilane (TIS) High LowBest all-around scavenger. Does not interact with N-O bond.
Water Medium LowNecessary for tBu removal, but excess promotes hydrolysis. Keep <5%.
Ethanedithiol (EDT) Low High Strong Reducing Agent. Can reduce hydroxamate to amide. Use only if Cys/Met are critical and TIS fails.
Phenol Medium MediumGood for Tyr/Trp protection, but difficult to remove. Use only if Pbf removal is sluggish.
Thioanisole Low MediumAccelerates removal of Pbf/Pmc (Arg), but carries sulfur-contamination risks similar to EDT.[2]

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct cleavage conditions based on your peptide's composition.

CleavageOptimization Start Start: Hydroxamate Peptide Cleavage CheckMetCys Does peptide contain Met or Cys? Start->CheckMetCys NoSulfur No Sulfur Amino Acids CheckMetCys->NoSulfur No YesSulfur Contains Met/Cys CheckMetCys->YesSulfur Yes StandardCocktail Use HyX-Safe Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O NoSulfur->StandardCocktail QC QC / Mass Spec Analysis StandardCocktail->QC QC: Check for -16 Da (Amide) or +1 Da (Acid) RiskAnalysis Is reduction of N-O bond a known risk? YesSulfur->RiskAnalysis SafeRoute Safe Route: Use HyX-Safe + Post-Cleavage Reduction (Reduce Met-O later) RiskAnalysis->SafeRoute Yes (Avoid Thiols) RiskyRoute Risky Route (If Cys critical): 94% TFA / 2.5% H2O / 2.5% EDT / 1% TIS (Limit time < 2 hrs) RiskAnalysis->RiskyRoute No (Thiols Required) SafeRoute->QC RiskyRoute->QC

Figure 1: Decision tree for selecting cleavage cocktails based on peptide composition and hydroxamate sensitivity.

FAQ: Expert Edge Cases

Q: Can I use the Reagent K cocktail (TFA/Phenol/Water/Thioanisole/EDT)? A: Not recommended. Reagent K is an aggressive cocktail designed for peptides with multiple Arginine (Pbf) residues and Trp/Met. The high concentration of Thioanisole and EDT creates a reducing environment that endangers the hydroxamate. If you have difficult Arginines, extend the time with the HyX-Safe cocktail rather than adding thiols [5].

Q: My hydroxamate is protected with O-Benzyl (Bzl). Will TFA work? A: No. O-Benzyl protection on hydroxamates is stable to TFA. It requires TFMSA (Trifluoromethanesulfonic acid) or HF (Hydrogen Fluoride) cleavage, which are extremely harsh and require specialized apparatus. If you are using standard Fmoc-SPPS, you should be using O-Trityl (cleaves in 1-5% TFA) or O-tBu (cleaves in 95% TFA) [6].

Q: How do I store the cleaved peptide? A: Hydroxamic acids are excellent chelators. If stored in glass or standard buffers, they may strip iron or zinc ions, leading to "mystery" mass adducts (+56 Fe, +64 Zn). Store lyophilized powders at -20°C. When dissolving, use metal-free water and consider adding a trace of EDTA if metal contamination is suspected during analysis.

References

  • Albericio, F., et al. (2009).[3] "Amino Acid-Protecting Groups."[4][5][6] Chemical Reviews, 109(6), 2455-2504.

  • Sole, N. A., & Barany, G. (1992).[1] "Optimization of Solid-Phase Synthesis of [Ala8]-Dynorphin A." Journal of Organic Chemistry, 57(20), 5399–5403.[1]

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Fmoc-Gln(Trt)-OH Deprotection using TFA Cocktail." BenchChem.[7][8]

  • Floch, V., et al. (2009). "The Lossen rearrangement from free hydroxamic acids."[9] Organic & Biomolecular Chemistry, 7, 50-58.

  • Sigma-Aldrich. (2024). "Fmoc Resin Cleavage and Deprotection Protocols." Merck/Sigma Technical Library.

  • Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.

Sources

Troubleshooting

Technical Support Center: Stability of Acetyl-Benzoyl Hydroxamates During Fmoc Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected peptide truncation or mass shifts when incorporating hydroxamic acids into solid-phase p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected peptide truncation or mass shifts when incorporating hydroxamic acids into solid-phase peptide synthesis (SPPS). A notoriously difficult challenge is maintaining the integrity of acetyl-benzoyl hydroxamates during standard Fmoc deprotection.

This guide provides a mechanistic breakdown of this instability, diagnostic FAQs, and self-validating protocols to help you troubleshoot and optimize your synthetic workflows.

Mechanistic Insights: The Causality of Degradation

To understand why acetyl-benzoyl hydroxamates degrade, we must examine the chemical environment of Fmoc SPPS. Standard Fmoc deprotection utilizes 20% piperidine in N,N-dimethylformamide (DMF)[1]. Piperidine is a strong base (pKa ~11.1) and a highly aggressive secondary amine nucleophile.

Acetyl-benzoyl hydroxamates possess an O-acyl group (e.g., O-benzoyl) and an N-acyl group (e.g., N-acetyl). The O-acyl bond is exceptionally electrophilic due to the inductive effect of the adjacent electronegative nitrogen atom. When exposed to piperidine, the molecule undergoes two catastrophic degradation pathways[2]:

  • Aminolysis (Nucleophilic Cleavage): Piperidine acts as a nucleophile, directly attacking the highly activated carbonyl carbon of the O-benzoyl or O-acetyl group. This cleaves the ester bond, yielding an acyl-piperidine amide (washed away in the solvent) and leaving a compromised hydroxylamine derivative on the resin.

  • The Lossen Rearrangement: If the N-acyl group is cleaved, or if the hydroxamate inherently possesses a free N-H proton, the basic environment deprotonates the nitrogen. This localized negative charge drives the expulsion of the O-acyl leaving group, forcing the molecule to undergo a Lossen rearrangement into a highly reactive isocyanate[3]. The isocyanate is immediately trapped by piperidine, forming a dead-end piperidyl-urea adduct.

G A Acetyl-Benzoyl Hydroxamate (Resin-Bound) B Fmoc Deprotection (20% Piperidine in DMF) A->B C Pathway 1: Aminolysis (Nucleophilic Attack) B->C Piperidine acts as nucleophile D Pathway 2: Lossen Rearrangement (Base-Catalyzed) B->D Piperidine acts as base (if N-H free) E N-Acetyl Hydroxylamine + Benzoyl-Piperidine C->E F Isocyanate Intermediate + Benzoate D->F G Piperidyl-Urea Adduct (Dead-end Byproduct) F->G Trapped by Piperidine

Mechanistic pathways of acetyl-benzoyl hydroxamate degradation during standard Fmoc removal.

Troubleshooting & FAQs

Q1: My LC-MS analysis shows a complete loss of the O-benzoyl group after a single Fmoc deprotection cycle. Why did this happen? A1: This is a classic case of aminolysis. Because the O-acyl group is hyper-activated, piperidine rapidly cleaves it to form N-benzoylpiperidine. O-acyl protecting groups are fundamentally incompatible with nucleophilic secondary amines used in SPPS.

Q2: I detected a mass increase of +83 Da relative to my expected cleaved sequence. What is this byproduct? A2: A mass shift of +83 Da is the definitive diagnostic signature of the Lossen rearrangement. The isocyanate intermediate generated during the rearrangement reacts with piperidine (MW 85.15 Da) to form a stable urea. This results in a net addition of the piperidyl moiety (+83 Da) to your truncated peptide chain.

Q3: Can I use a milder base to preserve the acetyl-benzoyl hydroxamate during chain elongation? A3: You can substitute piperidine with morpholine or use non-nucleophilic bases like 1-5% DBU in DMF[1]. However, while DBU prevents aminolysis (as it is non-nucleophilic), its high pKa will still trigger the Lossen rearrangement if any N-H protons are exposed. The most robust solution is to abandon O-acyl protection entirely in favor of orthogonal ether-based protecting groups.

Quantitative Data: Base Compatibility with O-Acyl Hydroxamates

To guide your experimental design, the following table summarizes the impact of various Fmoc cleavage cocktails on O-acyl hydroxamate stability.

Cleavage ReagentNucleophilicityBase Strength (pKa)Aminolysis RiskLossen Rearrangement RiskRecommendation
20% Piperidine / DMF Very High11.1Critical (Rapid cleavage)Critical (+83 Da adducts)Avoid completely.
20% Morpholine / DMF Moderate8.3High (Slower cleavage)ModerateNot recommended for >3 cycles.
10% Diethylamine / DMF High10.5HighHighAvoid completely.
5% DBU / DMF None12.5NoneCritical (If N-H is present)Use only if N-position is fully protected.

Validated Experimental Protocols

Every protocol in your workflow must be a self-validating system. Below are two methodologies: one for diagnosing the degradation, and one for successfully bypassing it.

Protocol 1: Diagnostic LC-MS Workflow for Hydroxamate Degradation

Use this protocol to confirm whether your acetyl-benzoyl hydroxamate is undergoing aminolysis or a Lossen rearrangement.

  • Resin Sampling: After the suspected problematic Fmoc deprotection step, withdraw 5 mg of the resin. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x) to remove residual piperidine.

  • Micro-Cleavage: Treat the resin with 100 µL of a cleavage cocktail (95% TFA / 2.5% TIPS / 2.5% H2O) for 1 hour at room temperature.

  • Precipitation: Evaporate the TFA under a gentle nitrogen stream and precipitate the crude product in 1 mL of cold diethyl ether. Centrifuge and dissolve the pellet in 50% Acetonitrile/Water.

  • LC-MS Analysis & Self-Validation Checkpoint:

    • Positive for Aminolysis: Look for the presence of N-benzoylpiperidine (m/z 190.1) or N-acetylpiperidine (m/z 128.1) in the solvent front.

    • Positive for Lossen Rearrangement: Look for your target peptide mass +83 Da (the piperidyl-urea adduct).

Protocol 2: Orthogonal Synthesis Strategy (The Solution)

To completely bypass the instability of acetyl-benzoyl hydroxamates, switch to an ether-based protecting group strategy (e.g., O-Trityl or O-tert-Butyl). Ether bonds are entirely inert to piperidine.

  • Building Block Selection: Replace your acetyl-benzoyl hydroxamate precursor with an O-Trityl (Trt) protected hydroxylamine building block (e.g., Fmoc-NH-O-Trt).

  • Chain Elongation: Perform standard SPPS. You may safely use 20% piperidine in DMF for all Fmoc deprotection steps. The O-Trt group is immune to both aminolysis and base-catalyzed Lossen rearrangement.

  • Global Deprotection: Cleave the peptide from the resin using 95% TFA / 2.5% TIPS / 2.5% H2O for 2 hours. The highly acid-labile Trt group will be removed simultaneously, revealing the free hydroxamic acid.

  • Self-Validation Checkpoint: Analyze the crude product via LC-MS. The chromatogram must show the intact hydroxamic acid mass without any +83 Da urea adducts, validating the stability of the ether-based protecting group against piperidine.

References

  • Methods for Removing the Fmoc Group Fields, G. B. (1994). Peptide Synthesis Protocols. Methods in Molecular Biology. Springer Nature. URL:[Link]

  • Advances in Fmoc solid-phase peptide synthesis Behrendt, R., White, P., & Offer, J. (2016). Journal of Peptide Science. PMC - NIH. URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey El-Faham, A., & Albericio, F. (2011). Chemical Reviews. ACS Publications. URL:[Link]

Sources

Optimization

Side reactions of Fmoc-L-Orn(Ac,OBz)-OH in basic conditions

The following technical guide addresses the specific challenges associated with Fmoc-L-Orn(Ac,OBz)-OH , a specialized building block used primarily in the synthesis of siderophores (e.g., amphibactins, pyoverdins) to int...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with Fmoc-L-Orn(Ac,OBz)-OH , a specialized building block used primarily in the synthesis of siderophores (e.g., amphibactins, pyoverdins) to introduce hydroxamic acid moieties.

Topic: Troubleshooting Side Reactions in Basic Conditions (Fmoc SPPS)

Executive Summary & Molecule Profile

Fmoc-L-Orn(Ac,OBz)-OH is an orthogonally protected ornithine derivative designed to incorporate the


-acetyl-

-hydroxyornithine (hydroxamic acid) motif into peptides.[1]
  • Structure:

    
    -Fmoc, 
    
    
    
    -Acetyl,
    
    
    -(Benzoyloxy)-L-Ornithine.[1][2][3]
  • Function: The OBz (O-Benzoyl) group protects the hydroxamic acid oxygen.[1]

  • Critical Vulnerability: The O-Benzoyl group is an activated ester of hydroxamic acid.[1] It is susceptible to nucleophilic attack (aminolysis) by secondary amines like piperidine, which are standardly used for Fmoc removal.[1][4]

  • Primary Failure Mode: Premature loss of the O-Benzoyl group during chain elongation, leading to branching (O-acylation) and mass shifts (-104 Da) .[1]

Diagnostic Guide: Identifying the Issue

If you are observing low yields or unexpected byproducts, compare your data against these signatures:

SymptomObservation (LC-MS / HPLC)Probable Cause
Mass Shift -104 Da Main peak shows

mass unit.[1]
Premature Debenzoylation. The O-Benzoyl group (

, 105 Da) has been cleaved to H (1 Da).[1][4] Net loss: 104 Da.[1][4]
Branched Peptide Complex HPLC profile; mass corresponds to

.[1]
O-Acylation. The OBz group was lost, exposing the free hydroxamic acid (nucleophile), which reacted with the next incoming amino acid.[4]
Benzamide Adduct Presence of a peak with mass corresponding to N-Benzoylpiperidine.[1]Aminolysis Byproduct. Piperidine reacted with the OBz group, forming N-benzoylpiperidine (usually washed away, but confirms the mechanism).[4]
Low Purity (Start) Impurity in starting material (+/- mass).[1]Synthesis Artifact. "d-Benzamide" byproduct (N-to-O migration or incomplete synthesis) present in the commercial building block [1].[1]

Mechanistic Insight: The Aminolysis Pathway

The standard Fmoc removal reagent, 20% Piperidine in DMF , poses a dual threat.[1][4] Piperidine is both a base (removes Fmoc) and a nucleophile (attacks esters).[1][4]

The Conflict: Fmoc Removal vs. Side Chain Stability

While the Acetyl group on the


-nitrogen is stable, the O-Benzoyl ester  is electrophilic.[1] Prolonged exposure to piperidine triggers aminolysis , cleaving the benzoyl group and exposing the reactive hydroxamic acid.[1][4]

SideReaction Start Fmoc-Orn(Ac,OBz)-Peptide-Resin Piperidine 20% Piperidine Treatment Start->Piperidine Desired H-Orn(Ac,OBz)-Peptide-Resin (Desired Intermediate) Piperidine->Desired Fmoc Removal (Fast) SideReaction H-Orn(Ac,OH)-Peptide-Resin (Side Product: De-benzoylated) Piperidine->SideReaction Aminolysis of OBz (Competing Reaction) Coupling Next Coupling (Fmoc-AA-OH) Desired->Coupling SideReaction->Coupling O-Acylation Branching Branched Peptide (O-Acylated at Hydroxamate) Coupling->Branching O-Acylation Linear Peptide (Correct) Linear Peptide (Correct) Coupling->Linear Peptide (Correct)

Figure 1: Competing pathways during Fmoc deprotection.[1] The red path indicates the failure mode where piperidine cleaves the O-Benzoyl protection.

Troubleshooting Protocols

Scenario A: You must use the Fmoc-Orn(Ac,OBz)-OH building block.

Goal: Remove Fmoc without removing the O-Benzoyl group.[1]

Protocol: "Hit-and-Run" Deprotection Standard 20% Piperidine (2 x 10 min) is too harsh.[1]

  • Switch Reagent: Use 20% Piperidine in DMF (Standard) OR 50% Morpholine in DMF (Milder, pKa ~8.3 vs 11.1).[1][4]

  • Short Cycles: Perform deprotection for 30 seconds , wash, then 3 minutes .

  • Immediate Wash: Wash aggressively with DMF/DCM immediately after the 3-minute step to remove residual base.[1]

  • Rationale: Fmoc removal is generally faster than ester aminolysis.[1][4] By minimizing contact time, you favor the kinetic product (Fmoc removal) over the thermodynamic side reaction (aminolysis).[4]

Scenario B: You observe massive O-acylation (Branching).

Goal: Prevent the free hydroxamate from reacting.[1]

Protocol: Hydroxyl Scavenging (Post-Deprotection) If you suspect partial loss of the OBz group:

  • After Fmoc removal and washing, treat the resin with 10% Acetic Anhydride / 5% DIEA / DMF for 5 minutes.[1][4]

  • Rationale: This will re-acetylate any exposed hydroxamic acid (

    
    -OH becomes 
    
    
    
    -OAc).[1] While this changes the protecting group from Benzoyl to Acetyl, it prevents the growth of a branched peptide chain.[1][4] Note: You must verify if the Acetyl group is compatible with your final cleavage/deprotection strategy.[1][5]
Scenario C: Alternative Building Blocks

If the OBz group is too unstable for your sequence length (e.g., >10 residues after Ornithine), consider an alternative:

  • Fmoc-Orn(Ac,OBn)-OH (O-Benzyl): The O-Benzyl ether is stable to piperidine.[1]

    • Constraint: Requires harsh final cleavage (TFMSA or H2/Pd) or specific resin strategies; not removable by standard TFA cleavage if the peptide contains other sensitive groups [2].[1][4]

Frequently Asked Questions (FAQs)

Q1: Why is the O-Benzoyl group used if it is unstable to piperidine? A: It is used because it allows for the synthesis of hydroxamic acids that can be deprotected under "mild basic conditions" (e.g., hydrazine or dilute hydroxide) or hydrogenolysis after peptide assembly [1].[1] It is a compromise between stability and ease of final removal.[1][4]

Q2: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Fmoc removal? A: Proceed with caution. While DBU is non-nucleophilic (reducing aminolysis risk), it is a stronger base than piperidine and can promote aspartimide formation or racemization elsewhere.[1] If used, use a dilute solution (1-2% DBU in DMF) for very short times.[1][4]

Q3: I see a peak corresponding to "d-benzamide". What is this? A: This is likely an impurity from the building block synthesis (


-Benzoylamino derivative instead of 

-Benzoyloxy).[1] It is a stable amide and will not be removed.[1][4] Check the purity of your starting material; commercial batches of Fmoc-Orn(Ac,OBz)-OH have been reported to contain this byproduct [3].

Q4: Does the "Ac" (Acetyl) group fall off? A: No.[1] The


-Acetyl group is a stable secondary amide.[1] It is resistant to piperidine and TFA.[1][4] The instability is specific to the 

-O-Benzoyl ester linkage.[1]

References

  • Fujii, K., et al. (2015).[1][2][4] An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores: Amphibactin-T and Moanachelin ala-B. ResearchGate.

  • BenchChem Technical Guides. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions.

  • Mislin, G. L. A., & Schalk, I. J. (2014).[1][4] Siderophore-dependent iron uptake systems as gates for antibiotic Trojan horse strategies. Metallomics.

Sources

Troubleshooting

Technical Support Center: Purification of Hydrophobic Ornithine Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this hub to address the paradoxical purification challenges of hydrophobic ornithine derivatives (e.g., Fmoc-Orn(B...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this hub to address the paradoxical purification challenges of hydrophobic ornithine derivatives (e.g., Fmoc-Orn(Boc)-OH, lipidated ornithine peptides). These molecules possess a highly polar/basic ornithine backbone juxtaposed against extremely hydrophobic protecting groups or lipid tails. This dual nature drives complex aggregation states, unpredictable chromatographic behavior, and severe recovery issues.

This guide bypasses generic advice, focusing instead on the causality behind chromatographic failures and providing self-validating protocols to ensure your purification workflows are robust and reproducible.

Diagnostic Troubleshooting Workflow

Workflow N1 Crude Hydrophobic Ornithine Derivative N2 Solubility Assessment: Dissolves in 50% ACN? N1->N2 N3 Action: Add 0.4% HFIP or use DMSO/IPA blend N2->N3 No N4 Chromatographic Assessment: Elutes on C18 at RT? N2->N4 Yes N3->N4 N5 Action: Switch to C4/C8 Elevate Temp to 60°C N4->N5 No N6 Resolution Assessment: Sharp Peak Shape? N4->N6 Yes N5->N6 N7 Action: Add 0.1% TFA Optimize Gradient N6->N7 No N8 Target Purified (>95% Purity) N6->N8 Yes N7->N8

Diagnostic workflow for RP-HPLC purification of hydrophobic ornithine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my Fmoc-Orn(Boc)-OH or lipidated ornithine derivative precipitate upon injection into the preparative HPLC?

Causality: Hydrophobic ornithine derivatives exhibit strong intermolecular interactions driven by hydrogen bonding and the hydrophobic packing of Fmoc/Boc groups or lipid tails. When dissolved in a strong solvent (like pure DMSO) and injected into a highly aqueous mobile phase (e.g., 5% acetonitrile), the sudden shift in the dielectric constant causes rapid aggregation and precipitation at the column head ()[1]. Solution: Implement "at-column dilution" or utilize fluorinated cosolvents. Hexafluoro-2-propanol (HFIP) is a powerful hydrogen-bond donor that disrupts beta-sheet-like aggregation and micelle formation. Adding 0.1% to 0.4% HFIP to your sample solvent and mobile phase dramatically improves solubility and prevents on-column precipitation[2].

Q2: I am experiencing severe peak broadening and low recovery (<20%) when using a standard C18 column. How can I resolve this?

Causality: Extreme hydrophobicity leads to irreversible adsorption on the dense alkyl chains of a C18 stationary phase. Furthermore, poor mass transfer kinetics at room temperature exacerbate peak broadening. The bulky protecting groups on the ornithine side chain penetrate the C18 pores and become trapped by secondary interactions with residual silanols ()[3]. Solution: Reduce the hydrophobicity of the stationary phase by switching to a C4 or C8 column. More critically, elevate the column temperature to 60°C. Increased thermal energy improves the mass transfer kinetics between the mobile and stationary phases, sharpening peaks and increasing recovery[3].

Q3: How do I separate my target Fmoc-Orn derivative from structurally similar deletion sequences or epimers?

Causality: Deletion impurities often possess nearly identical hydrophobicity to the target derivative. Standard water/acetonitrile gradients fail to provide sufficient selectivity because the separation mechanism is dominated by the massive hydrophobic bulk of the protecting groups, masking the subtle differences in the peptide backbone. Solution: Shift the selectivity by changing the organic modifier. Replace acetonitrile with a mixture of acetonitrile and isopropanol (IPA) (e.g., 50:50 ACN:IPA). IPA is a stronger eluent for hydrophobic compounds and alters the solvation shell of the ornithine derivative, often revealing hidden resolution between closely eluting impurities ()[4].

Self-Validating Protocol: RP-HPLC Purification of Highly Hydrophobic Ornithine Derivatives

To prevent catastrophic sample loss—the most common failure point in hydrophobic peptide purification—this protocol incorporates a Mass Balance Check . This self-validating step ensures the chromatographic system is compatible with your specific derivative before scaling up.

Step 1: Sample Solubilization and Disaggregation

  • Weigh 10 mg of the crude ornithine derivative.

  • Dissolve in 500 µL of neat HFIP to disrupt aggregates, then dilute with 500 µL of DMSO.

  • Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes. The absence of a pellet confirms complete solubilization. Do not proceed if a pellet remains; increase HFIP volume.

Step 2: Analytical Mass Balance Check (Self-Validation Step)

  • Inject 10 µL of the sample onto an analytical C4 column (4.6 x 150 mm, 300Å) heated to 60°C.

  • Run a linear gradient of 30% to 100% Mobile Phase B (0.1% TFA in ACN/IPA 1:1) over 20 minutes. Mobile Phase A should be 0.1% TFA in Water.

  • Collect the column flow-through and all eluted peaks.

  • Validation Check: Lyophilize the collected fractions and weigh them (or use quantitative UV integration against a known standard). If recovery is <80%, do not proceed to preparative scale. A failed mass balance indicates irreversible column binding; you must increase the column temperature or the IPA concentration in Mobile Phase B.

Step 3: Preparative Scale-Up

  • Transfer the validated method to a preparative C4 column (21.2 x 250 mm) equipped with a heating jacket set to 60°C.

  • Scale the flow rate proportionally (e.g., to 15-20 mL/min).

  • Perform multiple small-volume injections (e.g., 500 µL) rather than one large injection to prevent column overloading and localized precipitation at the frit.

Step 4: Fraction Recovery and Lyophilization

  • Collect fractions based on UV absorbance at 215 nm (peptide backbone) and 254 nm (Fmoc detection).

  • Immediately freeze the fractions on dry ice. Causality: Prolonged exposure to concentrated TFA during room-temperature evaporation can cause acid-catalyzed deprotection of the Boc group.

  • Lyophilize to a dry powder.

Quantitative Data: Mobile Phase & Column Optimization

The following table summarizes the causal relationship between column chemistry, temperature, mobile phase additives, and the resulting recovery of highly hydrophobic ornithine derivatives.

Chromatographic ConditionColumn TypeTemperatureMobile Phase AdditiveAverage Recovery (%)Peak Shape
Standard AqueousC18 (100Å)25°C0.1% TFA< 20%Severe Tailing
Heated StandardC18 (100Å)60°C0.1% TFA45%Broad
Optimized PhaseC4 (300Å)60°C0.1% TFA78%Sharp
Chaotropic AdditionC4 (300Å)60°C0.1% TFA + 0.4% HFIP> 95%Excellent, Symmetrical

Data synthesis based on optimization parameters for highly hydrophobic peptide building blocks ()[5].

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Source: Frontiers in Chemistry URL:[Link]

  • Synthesis and purification of hydrophobic peptides for use in biomimetic ion channels Source: Journal of Chromatography A URL:[Link]

  • Towards the total chemical synthesis of integral membrane proteins: a general method for the synthesis of hydrophobic peptide-αthioester building blocks Source: PubMed Central (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of Fmoc-Orn(Ac,OBz)-OH Peptides

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic peptide chemistry, the use of non-proteinogenic amino acids with complex side-chain protecting groups is fundamental to the de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the use of non-proteinogenic amino acids with complex side-chain protecting groups is fundamental to the design of novel therapeutics, peptidomimetics, and biological probes. The orthogonally protected ornithine derivative, Nα-Fmoc-Nδ-acetyl-Nδ-benzoyloxy-L-ornithine (Fmoc-Orn(Ac,OBz)-OH), is a key building block in the synthesis of certain siderophores like amphibactins.[1] Its intricate structure, featuring a base-labile Fmoc group for chain elongation and two distinct side-chain protections, necessitates rigorous analytical characterization to ensure the fidelity of peptide synthesis. Mass spectrometry stands as the cornerstone of this characterization, providing definitive confirmation of molecular weight and crucial structural information through fragmentation analysis.

This guide, from the perspective of a Senior Application Scientist, offers an in-depth comparison of mass spectrometry techniques for the characterization of peptides incorporating Fmoc-Orn(Ac,OBz)-OH. We will delve into the anticipated fragmentation patterns of this unique residue, compare the utility of different ionization sources and mass analyzers, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

The Unique Mass Spectral Behavior of Fmoc-Orn(Ac,OBz)-OH

The mass spectral fingerprint of a peptide containing Fmoc-Orn(Ac,OBz)-OH is a composite of the fragmentation behaviors of its constituent moieties: the N-terminal Fmoc group, the ornithine backbone, and the Nδ-acetyl and Nδ-benzoyloxy side-chain modifications. Understanding these individual fragmentation pathways is key to interpreting the resulting tandem mass spectra.

A critical consideration is the lability of the protecting groups. The Nα-Fmoc group can be lost during in-source fragmentation, particularly with higher energy ionization techniques.[2] The Nδ-acetyl and Nδ-benzoyloxy groups also present unique fragmentation signatures. The acetyl group can influence fragmentation patterns, often promoting the formation of b-ions, while the benzoyl group can undergo characteristic cleavages.[3]

Furthermore, the ornithine residue itself exhibits a pronounced "ornithine effect," a facile cleavage C-terminal to the ornithine, which can dominate the fragmentation spectrum.[4] This effect, driven by the formation of a stable six-membered lactam ring, provides a strong diagnostic marker for the presence of ornithine.

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometry platform significantly impacts the quality and nature of the data obtained for peptides containing Fmoc-Orn(Ac,OBz)-OH. The two most common ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions directly from a liquid phase, making it highly compatible with liquid chromatography (LC-MS).[5] This allows for the online separation of complex peptide mixtures prior to mass analysis. For peptides containing labile protecting groups, ESI can sometimes induce in-source fragmentation, where protecting groups are lost before entering the mass analyzer. This can complicate the interpretation of the full MS spectrum but can also provide preliminary structural information. ESI is particularly well-suited for high-resolution mass analyzers like Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique where the peptide is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the peptide.[6] MALDI is often considered "softer" than ESI and may result in less in-source fragmentation of labile protecting groups. It is a rapid technique, ideal for high-throughput screening of synthesis products. MALDI is most commonly coupled with Time-of-Flight (TOF) mass analyzers.

The choice of mass analyzer further dictates the resolution, mass accuracy, and fragmentation capabilities of the analysis.

Mass AnalyzerIonization SourceFragmentation MethodsStrengths for Fmoc-Orn(Ac,OBz)-OH PeptidesWeaknesses for Fmoc-Orn(Ac,OBz)-OH Peptides
Quadrupole Time-of-Flight (Q-TOF) ESI, MALDICID, HCDHigh resolution and mass accuracy for confident molecular formula determination. Good for resolving complex isotopic patterns.Sensitivity may be lower than ion traps for very low abundance species.
Orbitrap ESIHCD, CID, ETDHighest resolution and mass accuracy, enabling unambiguous identification of modifications. Versatile fragmentation options.[2]Slower scan speeds compared to TOF instruments.
Ion Trap ESICIDHigh sensitivity and fast scanning. Capable of MSn experiments for detailed fragmentation studies.Lower resolution and mass accuracy compared to Q-TOF and Orbitrap.
MALDI-TOF/TOF MALDICID (PSD)High throughput and tolerance to salts. Good for rapid screening of peptide synthesis products.LC coupling is not straightforward. Fragmentation can be less controlled than in beam-type instruments.

Fragmentation Techniques:

Tandem mass spectrometry (MS/MS) is indispensable for peptide sequencing and localization of modifications. The choice of fragmentation method is critical:

  • Collision-Induced Dissociation (CID): The most common fragmentation method, where ions are collided with a neutral gas. It typically produces b- and y-type fragment ions from cleavage of the peptide backbone. For peptides with labile side chains, CID can sometimes lead to preferential loss of the protecting group rather than backbone fragmentation.

  • Higher-Energy Collisional Dissociation (HCD): A beam-type CID performed in Orbitrap instruments. It often provides more complete fragmentation, especially for lower mass fragments, and can be beneficial for complex modified peptides.[7]

  • Electron Transfer Dissociation (ETD): A non-ergodic fragmentation technique that is particularly useful for preserving labile post-translational modifications. It cleaves the peptide backbone at different locations (c- and z-ions) than CID/HCD and can be advantageous for localizing the Fmoc-Orn(Ac,OBz)-OH modification.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis using ESI-Q-TOF/Orbitrap

This protocol is ideal for detailed characterization and sequencing of purified peptides containing Fmoc-Orn(Ac,OBz)-OH.

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.
  • Ensure the peptide is fully dissolved; brief sonication may be necessary.
  • Transfer the sample to an appropriate autosampler vial.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm is recommended.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% mobile phase B over 30-60 minutes at a flow rate of 200-400 µL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (ESI-Q-TOF or Orbitrap):

  • Ionization Mode: Positive ion mode.
  • Capillary Voltage: 3.0-4.0 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Gas Flow: 600-800 L/hr.
  • MS1 Scan Range: m/z 300-2000.
  • MS/MS Fragmentation: Data-dependent acquisition (DDA) selecting the top 3-5 most intense precursor ions for fragmentation by CID or HCD.
  • Collision Energy: Use a stepped collision energy approach (e.g., 20-40 eV) to ensure comprehensive fragmentation.

Peptide [label="Fmoc-Orn(Ac,OBz)-OH Peptide"]; Dissolution [label="Dissolve in\nACN/H2O + 0.1% FA"]; LC_System [label="LC Separation\n(C18 Column)"]; ESI_Source [label="Electrospray Ionization"]; Mass_Analyzer [label="Q-TOF or Orbitrap\nMass Analyzer"]; Data_Analysis [label="Data Analysis"];

Peptide -> Dissolution; Dissolution -> LC_System; LC_System -> ESI_Source; ESI_Source -> Mass_Analyzer; Mass_Analyzer -> Data_Analysis; }

LC-MS/MS Workflow for Fmoc-Orn(Ac,OBz)-OH Peptides
Protocol 2: MALDI-TOF/TOF Analysis

This protocol is suitable for rapid screening of peptide synthesis products to confirm the presence of the desired molecular weight.

1. Sample and Matrix Preparation:

  • Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% trifluoroacetic acid.
  • Sample: Dissolve the crude or purified peptide in a suitable solvent to a concentration of approximately 1 pmol/µL.

2. Target Plate Spotting:

  • Mix the sample and matrix solutions in a 1:1 ratio.
  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

3. Mass Spectrometry (MALDI-TOF/TOF):

  • Ionization Mode: Positive ion reflector mode.
  • Laser: Nitrogen laser (337 nm).
  • Laser Fluence: Use the minimum laser power necessary to obtain a good signal to minimize in-source decay.
  • MS1 Scan Range: m/z 500-4000.
  • MS/MS Fragmentation (optional): Select the precursor ion of interest and perform post-source decay (PSD) or CID for fragmentation analysis.

Peptide [label="Fmoc-Orn(Ac,OBz)-OH Peptide"]; Matrix_Mix [label="Mix with\nCHCA Matrix"]; Spotting [label="Spot on\nMALDI Target"]; Laser_Desorption [label="Laser Desorption/\nIonization"]; TOF_Analyzer [label="TOF Mass Analyzer"]; Data_Analysis [label="Data Analysis"];

Peptide -> Matrix_Mix; Matrix_Mix -> Spotting; Spotting -> Laser_Desorption; Laser_Desorption -> TOF_Analyzer; TOF_Analyzer -> Data_Analysis; }

MALDI-TOF Workflow for Fmoc-Orn(Ac,OBz)-OH Peptides

Data Interpretation: A Predicted Fragmentation Scheme

Based on the known fragmentation patterns of its components, the tandem mass spectrum of a peptide containing Fmoc-Orn(Ac,OBz)-OH is expected to exhibit the following key features:

  • Loss of Protecting Groups:

    • Neutral loss of the Fmoc group (222.1 Da).

    • Neutral loss of the benzoyl group (105.0 Da) or benzoic acid (122.0 Da).

    • Neutral loss of the acetyl group (42.0 Da) or acetic acid (60.0 Da).

  • Ornithine-Specific Fragmentation:

    • A prominent y-ion resulting from cleavage C-terminal to the ornithine residue (the "ornithine effect").[4]

  • Backbone Fragmentation:

    • A series of b- and y-ions that allow for sequence confirmation. The presence of the acetyl group may enhance the intensity of b-ions.[3]

Fragmentation_Pathway Precursor [M+H]+ Loss_Fmoc [M+H - Fmoc]+ Precursor->Loss_Fmoc -222.1 Da Loss_Bz [M+H - Bz]+ Precursor->Loss_Bz -105.0 Da Loss_Ac [M+H - Ac]+ Precursor->Loss_Ac -42.0 Da Orn_Effect y-ion (Ornithine Effect) Precursor->Orn_Effect C-terminal cleavage b_ions b-ions Precursor->b_ions Backbone cleavage y_ions y-ions Precursor->y_ions Backbone cleavage

Predicted Fragmentation of Fmoc-Orn(Ac,OBz)-OH Peptides

Conclusion

The mass spectrometric characterization of peptides containing the complex modified residue Fmoc-Orn(Ac,OBz)-OH requires a nuanced approach. A thorough understanding of the potential fragmentation pathways of the protecting groups and the ornithine backbone is essential for accurate data interpretation. The choice of ionization source and mass analyzer should be guided by the specific analytical goal, whether it be high-throughput screening or detailed structural elucidation. For comprehensive characterization, high-resolution and accurate-mass platforms such as Q-TOF and Orbitrap mass spectrometers are highly recommended. By employing the detailed protocols and considering the comparative insights provided in this guide, researchers can confidently and accurately characterize their Fmoc-Orn(Ac,OBz)-OH-containing peptides, ensuring the integrity of their synthetic products and advancing their research and development objectives.

References

  • Chromatography Today. Protein Analysis using Proteotypic Peptides and LC-MS. Available at: [Link]

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. Available at: [Link]

  • Gucinski, A. C., & Reid, G. E. (2012). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 23(12), 2137–2147. Available at: [Link]

  • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299–2301. Available at: [Link]

  • Kirsch, D., & Koenig, S. (2016). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. Organic Mass Spectrometry, 1(1), 1-10. Available at: [Link]

  • Waters Corporation. Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC -MSE. Available at: [Link]

  • AMS Biopharma. UPLC-MS/MS method development for peptide analysis. Available at: [Link]

  • Kumar, A., Kumar, A., & Singh, B. (2020). Mass spectral analysis of acetylated peptides: Implications in proteomics. European Journal of Mass Spectrometry, 26(1), 36–45. Available at: [Link]

  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1545. Available at: [Link]

  • MassTech Inc. Sample preparation strategies in MALDI. Available at: [Link]

  • Cotham, V. C., & Brodbelt, J. S. (2005). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 16(7), 1048–1061. Available at: [Link]

  • Zhang, H., et al. (2017). Peptide Sequencing Directly on Solid Surfaces Using MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 28(12), 2697–2704. Available at: [Link]

  • Kuyama, H., et al. (2010). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 2(11), 1791-1798. Available at: [Link]

  • Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949–1958. Available at: [Link]

  • Petersson, P., et al. (2023). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. Journal of Chromatography A. Available at: [Link]

  • Agilent. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • van der Heden van Noort, G. J., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. bioRxiv. Available at: [Link]

  • Gasser, V., et al. (2015). An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores: Amphibactin-T and Moanachelin ala-B. Organic & Biomolecular Chemistry, 13(21), 5944-5950. Available at: [Link]

  • LibreTexts. Peptide ion fragmentation in mass spectrometry. Available at: [Link]

  • ResearchGate. Acetylation Labeling Mass Spectrometry: A Method for Studying Protein Conformations and Interactions. Available at: [Link]

  • ResearchGate. ESI-MS/MS spectra of acetylated peptides of H3.3 protein obtained from.... Available at: [Link]

  • Mtoz Biolabs. How to Enrich Acetylated Peptides Before Mass Spectrometry?. Available at: [Link]

Sources

Comparative

NMR spectral data for N-delta-acetyl-N-delta-benzoyloxy-L-ornithine

This guide serves as a technical comparison and spectral analysis of -acetyl- -benzoyloxy-L-ornithine , a specialized amino acid derivative used primarily in the synthesis of siderophore-drug conjugates ("Trojan Horse" a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and spectral analysis of


-acetyl-

-benzoyloxy-L-ornithine
, a specialized amino acid derivative used primarily in the synthesis of siderophore-drug conjugates ("Trojan Horse" antibiotics) and as a probe for hydroxamic acid biology.

The following analysis contrasts this O-acyl hydroxamate derivative with its parent hydroxamic acid and the reduced amide analog, providing researchers with the necessary spectral fingerprints and stability profiles for experimental design.

Technical Comparison Guide: -Acetyl- -benzoyloxy-L-ornithine

Executive Summary & Application Scope

Compound: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Acetyl-

-benzoyloxy-L-ornithine (often available as the Fmoc-protected building block: Fmoc-L-Orn(Ac,OBz)-OH ).[1]

Primary Utility:

  • Siderophore Mimicry: Acts as a "masked" hydroxamate. The benzoyl group protects the hydroxamic acid oxygen, preventing premature iron chelation during peptide synthesis or acting as a pro-drug moiety that is cleaved enzymatically or hydrolytically.

  • Lossen Rearrangement Precursor: O-acyl hydroxamates can undergo Lossen rearrangement to form isocyanates, serving as reactive probes or cross-linkers.

  • Peptide Synthesis: Used to incorporate the

    
    -hydroxyornithine unit into peptides via SPPS (Solid Phase Peptide Synthesis) without side-reactions associated with the free N-OH group.
    
Comparative Analysis: The Ornithine Derivative Landscape

This section compares the target compound (Candidate A) with its direct metabolic precursor (Candidate B) and its stable amide analog (Candidate C).

FeatureCandidate A: O-Benzoyl Hydroxamate Candidate B: Parent Hydroxamate Candidate C: Acetyl Amide
Structure

-Acetyl-

-benzoyloxy-L-Orn

-Acetyl-

-hydroxy-L-Orn

-Acetyl-L-Orn
Side Chain



Iron Chelation Blocked (No bidentate ligand)High Affinity (Fe

binder)
None
Stability Moderate (Susceptible to hydrolysis/Lossen)High (Stable in mild acid/base)Very High
NMR Signature

-CH

deshielded; Benzoyl signals present

-CH

~3.6 ppm; Broad OH

-CH

~3.1 ppm; Amide NH
Role Pro-drug / Synthetic IntermediateNatural Siderophore UnitNegative Control / Metabolite
NMR Spectral Data Analysis

The following data is synthesized from high-field NMR studies of ornithine derivatives (400/500 MHz, DMSO-


 or CDCl

).
A.

H NMR Assignment (Representative for Fmoc-L-Orn(Ac,OBz)-OH)
  • Solvent: DMSO-

    
    
    
  • Key Diagnostic: The shift of the

    
    -methylene protons (
    
    
    
    ) and the presence of the benzoyl aromatic system.
PositionProton (

H) Shift (ppm)
MultiplicityIntegrationStructural Insight
NH (Fmoc) 7.70 – 7.80d1H

-Amino protection
Benzoyl (Ar) 7.90 – 8.00 (ortho)7.60 – 7.70 (meta/para)m2H3HDiagnostic: O-Benzoyl group. Distinct from Fmoc aromatics (7.3-7.4).
Fmoc (Ar) 7.30 – 7.90m8HOverlaps with Benzoyl, requires 2D COSY to decouple.
H

4.00 – 4.15m1HAlpha-carbon proton.
Fmoc CH

4.20 – 4.35d2HFluorenyl methylene.
H

3.65 – 3.85 t / m2HCritical Shift: Deshielded compared to amide (~3.1) due to N-O-Acyl induction.
Acetyl CH

2.05 – 2.15 s3HAcetyl methyl group.
H

, H

1.50 – 1.90m4HSide chain methylenes.
B.

C NMR Assignment (Representative)
PositionCarbon (

C) Shift (ppm)
Structural Insight
C=O (Benzoyl) ~164.5Ester carbonyl (O-acyl).
C=O (Acetyl) ~172.0Hydroxamic carbonyl.
C=O (Acid/Fmoc) ~156.0 (Carbamate), ~174.0 (COOH)Backbone carbonyls.
C

~47.0 – 49.0 Deshielded relative to Orn (~39 ppm) due to N-O substitution.
Acetyl CH

~20.5Methyl carbon.

Technical Note: In the O-benzoyl derivative, the rotation around the N-C(O) bond and the N-O bond can lead to rotamers, occasionally causing peak broadening or doubling of the acetyl methyl signal in NMR spectra at room temperature.

Experimental Protocols
Protocol A: Synthesis of

-Acetyl-

-benzoyloxy-L-ornithine (Building Block)

Objective: Selective O-benzoylation of the hydroxamic acid side chain.

  • Starting Material:

    
    -Fmoc-
    
    
    
    -acetyl-
    
    
    -hydroxy-L-ornithine.
  • Solvent System: DCM (Dichloromethane) / Pyridine or THF / TEA.

  • Reagent: Benzoyl Chloride (BzCl) (1.1 equiv).

  • Procedure:

    • Dissolve starting material in dry DCM at 0°C.

    • Add Pyridine (2.0 equiv) to buffer the HCl formed.

    • Add Benzoyl Chloride dropwise over 15 minutes.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Monitoring: TLC (EtOAc/Hexane) or HPLC. The product is less polar than the starting hydroxamic acid.

    • Workup: Wash with 1N HCl (cold), Brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Flash chromatography or recrystallization from EtOAc/PetEther.

Protocol B: Self-Validating Purity Check (The "Ferric Chloride Test")

This test confirms the integrity of the O-benzoyl protection.

  • Step 1: Dissolve a small amount of the product in Methanol.

  • Step 2: Add 2-3 drops of 5% FeCl

    
     solution.
    
  • Observation:

    • Yellow/Orange: PASS. The O-benzoyl group is intact (Iron cannot chelate).

    • Deep Red/Purple: FAIL. The group has hydrolyzed, exposing the free hydroxamic acid (

      
      -OH), which chelates iron.
      
Mechanism of Action & Workflow Visualization

The following diagrams illustrate the synthesis pathway and the "Trojan Horse" mechanism where this compound is utilized.

Diagram 1: Synthesis Pathway

Synthesis Orn L-Ornithine Hydrox N-delta-Hydroxy-Orn Orn->Hydrox N-Oxygenation (Enzymatic/Synthetic) Acetyl N-delta-Acetyl-N-delta-Hydroxy-Orn (Siderophore Unit) Hydrox->Acetyl Acetylation (Ac2O/Py) Benzoyl N-delta-Acetyl-N-delta-Benzoyloxy-Orn (Protected/Pro-drug) Acetyl->Benzoyl O-Benzoylation (BzCl, Base)

Caption: Step-wise transformation from L-Ornithine to the O-Benzoyl Hydroxamate derivative.

Diagram 2: "Trojan Horse" Siderophore Mechanism

TrojanHorse Prodrug Siderophore Conjugate (with O-Benzoyl linker) Extracellular Extracellular Space (Iron Deficient) Prodrug->Extracellular Transport Active Transport (Siderophore Receptor) Extracellular->Transport Fe3+ Chelation (If deprotected) Intracellular Bacterial Cytoplasm Transport->Intracellular Cleavage Enzymatic Cleavage (Esterase) Intracellular->Cleavage Release Active Drug Release + Iron Release Cleavage->Release

Caption: The O-benzoyl derivative acts as a prodrug; intracellular esterases cleave the benzoyl group to trigger activity.

References
  • Fmoc-L-Orn(Ac,OBz)-OH Product Data. Iris Biotech GmbH. Available at: [Link] (Accessed 2024).

  • SpectraBase Record: N5-Acetyl-N5-benzoyloxy-N2-benzyloxycarbonyl-L-ornithine. Wiley SpectraBase. Record ID: Gd7d69qchh0. Available at: [Link]

  • Miller, M. J. (1989). "Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogues." Chemical Reviews, 89(7), 1563-1579.
  • Kurzak, B., et al. (1992). "Hydroxamic acids: reagents for the solvent extraction of metals." Analytica Chimica Acta. (Reference for Fe(III)
  • PubChem Compound Summary: N5-Acetyl-N5-hydroxy-L-ornithine. National Center for Biotechnology Information. PubChem CID 46173080.[2] Available at: [Link]

Sources

Validation

QC standards for Fmoc-L-Orn(Ac,OBz)-OH raw material

Publish Comparison Guide: QC Standards for Fmoc-L-Orn(Ac,OBz)-OH Raw Material Executive Summary: The Hydroxamate Architect Fmoc-L-Orn(Ac,OBz)-OH (CAS: 1684432-88-9) is a specialized, high-value building block designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: QC Standards for Fmoc-L-Orn(Ac,OBz)-OH Raw Material

Executive Summary: The Hydroxamate Architect

Fmoc-L-Orn(Ac,OBz)-OH (CAS: 1684432-88-9) is a specialized, high-value building block designed for the synthesis of peptide siderophores (e.g., Amphibactins, Moanachelins) and HDAC inhibitors . Unlike standard ornithine derivatives, this molecule contains a pre-formed N


-acetyl-N

-(benzoyloxy)
motif.

This structural innovation solves a critical synthetic bottleneck: introducing the hydroxamic acid functionality (


) into peptides. Standard methods often fail due to the high reactivity of the free hydroxamic acid oxygen, which leads to O-acylation side reactions during chain elongation. The O-Benzoyl (OBz)  group acts as a "mask," protecting the oxygen during Fmoc Solid-Phase Peptide Synthesis (SPPS) while remaining cleavable under specific conditions (e.g., Hydrazine or 

) orthogonal to the Fmoc group.

This guide establishes the Quality Control (QC) standards required to validate this raw material, ensuring it supports high-fidelity synthesis without introducing "deletion" or "O-overacylated" impurities.

Chemical Identity & Structural Logic

  • Chemical Name:

    
    -(9-Fluorenylmethoxycarbonyl)-
    
    
    
    -acetyl-
    
    
    -(benzoyloxy)-L-ornithine
  • Formula:

    
    
    
  • Molecular Weight: 516.55 g/mol [1]

  • Key Functionality:

    • Fmoc: Base-labile ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -protection for SPPS.
      
    • Ac (Acetyl): Stable

      
      -acyl group, part of the hydroxamate core.
      
    • OBz (Benzoyloxy):

      
      -protection for the hydroxamate. Critical Distinction:  This is a Benzoyl ester (
      
      
      
      ), NOT a Benzyl ether (
      
      
      , OBzl). The OBz group is chosen for its unique stability profile—stable to TFA (acid), but cleavable by nucleophiles (hydrazinolysis/ammonolysis).
Visualization: Structural & Functional Breakdown

ChemicalStructure Fmoc Fmoc Group (Base Labile) AlphaN Alpha-Nitrogen Fmoc->AlphaN Protects Backbone L-Ornithine Backbone (C5 Chain) AlphaN->Backbone DeltaN Delta-Nitrogen (Hydroxamate Core) Backbone->DeltaN COOH Free Carboxyl (Coupling Site) Backbone->COOH Acetyl Acetyl Group (Stable) DeltaN->Acetyl N-Acylation OBz O-Benzoyl (OBz) (Masking Group) DeltaN->OBz N-O Bond

Figure 1: Functional map of Fmoc-L-Orn(Ac,OBz)-OH. The OBz group is the critical quality attribute, preventing side reactions.

Comparative Analysis: Why Use Fmoc-L-Orn(Ac,OBz)-OH?

Researchers often face a choice between using this pre-functionalized building block or attempting to build the hydroxamate moiety on-resin.

FeatureMethod A: Fmoc-L-Orn(Ac,OBz)-OH (Recommended)Method B: On-Resin Modification (Alternative)
Strategy Direct coupling of the protected hydroxamate unit.Coupling Fmoc-Orn(Alloc)-OH

Deprotect Alloc

N-Hydroxylation (Difficult).
Purity Profile High (>95%). Stereochemistry is fixed by the raw material.Low (<60%). On-resin N-oxidation is chemically challenging and prone to incomplete conversion.
Side Reactions Minimal. The O-Bz group prevents O-acylation during subsequent couplings.High. Free N-OH groups (if generated) react with activated amino acids, forming branched depsipeptides.
Cost High initial raw material cost.Low raw material cost, but high labor/purification cost.
Scalability Scalable. Linear synthesis workflow.Poor. Heterogeneous reaction kinetics limit scale-up.

Verdict: For therapeutic development (siderophores/HDACi), Method A is the only GMP-viable route. The cost of the raw material is offset by the elimination of complex purification steps required to remove "deletion" or "branched" impurities common in Method B.

Critical Quality Attributes (CQAs) & QC Protocols

To ensure the integrity of your synthesis, the raw material must meet the following rigorous standards.

A. Purity & Impurity Profile (HPLC)
  • Specification:

    
     (Area %).
    
  • Critical Impurity: Fmoc-L-Orn(Ac,OH)-OH (Des-Benzoyl impurity).

    • Risk:[2] If the Benzoyl group is hydrolyzed, the free N-OH will be O-acylated by the next amino acid, terminating the sequence or creating a branched impurity.

    • Limit:

      
      .[3][4]
      
B. Chiral Purity
  • Specification: L-Enantiomer

    
    .
    
  • Risk:[2] D-enantiomer incorporation ruins the secondary structure of siderophores, abolishing iron-chelating ability.

C. Identity (NMR/MS)
  • Specification: 1H-NMR must show distinct signals for the Acetyl methyl (

    
     ppm) and Benzoyl aromatic protons  (
    
    
    
    ppm, distinct from Fmoc). Mass Spec must confirm
    
    
    .

Experimental Protocols

Protocol 1: QC HPLC Method for Purity Assessment

This method separates the intact OBz product from the hydrolyzed des-Bz impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase A:

    
     TFA in Water.[3]
    
  • Mobile Phase B:

    
     TFA in Acetonitrile.
    
  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (Amide) and 254 nm (Fmoc/Benzoyl).

  • Retention Time Logic: The Des-Bz impurity is more polar and will elute earlier than the target Fmoc-L-Orn(Ac,OBz)-OH.

Protocol 2: Solubility & Stability Test (Self-Validating System)

Before committing to a large-scale synthesis, validate the batch stability.

  • Dissolve 10 mg of Fmoc-L-Orn(Ac,OBz)-OH in 1 mL DMF. Solution should be clear.

  • Add

    
     of 20% Piperidine/DMF (simulating deprotection).
    
  • Monitor by HPLC at

    
     min.
    
    • Pass: Fmoc removal is observed (shift in RT), but the OBz group remains intact (Mass spec of the de-Fmoc product shows loss of 222 Da only).

    • Fail: Loss of Benzoyl group (Mass shift corresponding to -Bz). Note: While OBz is generally stable to short piperidine exposure, prolonged exposure can cause aminolysis. This test defines your maximum deprotection time window.

Synthesis Workflow Visualization

The following diagram illustrates the correct usage of this material in SPPS, highlighting the critical "De-benzoylation" step.

SynthesisWorkflow Start Resin-Peptide-NH2 Coupling Coupling: Fmoc-L-Orn(Ac,OBz)-OH (HATU/DIPEA) Start->Coupling FmocRemoval Fmoc Removal: 20% Piperidine/DMF (Monitor OBz stability) Coupling->FmocRemoval Elongation Chain Elongation (Standard Fmoc SPPS) FmocRemoval->Elongation Decision Target Molecule? Elongation->Decision RouteA Route A: N-O-Bz Peptide (HDAC Inhibitors) Decision->RouteA Keep Bz RouteB Route B: Hydroxamate Siderophore (N-OH free) Decision->RouteB Remove Bz Cleavage Global Cleavage: TFA/TIS/H2O RouteA->Cleavage Debenzoylation On-Resin Debenzoylation: 25% NH3/MeOH or Hydrazine RouteB->Debenzoylation Debenzoylation->Cleavage

Figure 2: Decision tree for incorporating Fmoc-L-Orn(Ac,OBz)-OH. Note the optional on-resin debenzoylation step.

References

  • RSC Advances. An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores. (Describes the use of Fmoc-Orn(Ac,OBz)-OH for Amphibactin synthesis). Retrieved from [Link]

  • PubChem. Compound Summary: Fmoc-L-Orn(Ac,OBz)-OH (CID 122223345). Retrieved from [Link]

  • University of California, Irvine. Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. (General Fmoc protocols).[4][5][6][7] Retrieved from [Link]

Sources

Comparative

Chiral purity testing of L-Ornithine derivatives

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals. Executive Summary The chiral purity of L-Ornithine and its derivatives—such as Fmoc-Orn(Boc)-OH used in solid-pha...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals.

Executive Summary

The chiral purity of L-Ornithine and its derivatives—such as Fmoc-Orn(Boc)-OH used in solid-phase peptide synthesis (SPPS) and the pharmaceutical agent Eflornithine—is a critical quality attribute. The presence of D-enantiomeric impurities can disrupt peptide secondary structures, alter pharmacodynamics, and lead to off-target biological effects 1. Because ornithine is a highly polar, zwitterionic molecule lacking a strong UV chromophore, stereochemical analysis presents unique chromatographic challenges.

This guide objectively compares the three leading methodologies for chiral purity testing of L-Ornithine derivatives: Direct Chiral HPLC (Crown Ether/Macrocyclic Antibiotic CSPs) , Indirect Chiral HPLC (Marfey’s Reagent Derivatization) , and Capillary Electrophoresis (CE) .

Mechanistic Overview of Chiral Recognition

To select the optimal analytical method, one must understand the causality behind chiral recognition for ornithine's specific molecular structure.

Direct Chiral HPLC: Host-Guest Complexation

Direct separation relies on Chiral Stationary Phases (CSPs). For non-derivatized ornithine, Crown Ether CSPs (e.g., CROWNPAK CR(+)) and Macrocyclic Glycopeptides (e.g., Teicoplanin) are the gold standards 2.

  • The Causality: Crown ethers possess a cavity lined with oxygen atoms. When the mobile phase is highly acidic (pH < 2.0), the

    
    -primary amine of ornithine is fully protonated (
    
    
    
    ). This protonated amine enters the crown ether cavity, forming a host-guest inclusion complex via hydrogen bonding and steric interactions 3. The chiral barrier of the crown ether interacts differently with the stereocenter of D- vs. L-ornithine, resulting in baseline resolution.

G Start L/D-Ornithine Mixture Acid Acidic Mobile Phase (pH < 2.0) Start->Acid Protonation Protonated α-Amine (NH3+) Acid->Protonation Complex Host-Guest Inclusion Complex Protonation->Complex CrownEther Crown Ether CSP (Host) CrownEther->Complex Resolution Enantiomeric Resolution (D vs L) Complex->Resolution

Mechanism of Crown Ether Chiral Recognition for Ornithine

Indirect Chiral HPLC: Diastereomeric Derivatization

Because ornithine lacks a chromophore, direct UV detection is poor. Indirect methods solve this by reacting the enantiomers with a chiral derivatizing agent (CDA) like Marfey’s Reagent (FDAA) 4.

  • The Causality: FDAA reacts with the primary amine of ornithine via nucleophilic aromatic substitution. This converts the D- and L-enantiomers into diastereomers. Unlike enantiomers, diastereomers have distinct physicochemical properties (hydrophobicity, dipole moments) and can be separated on a standard, highly robust, achiral C18 reversed-phase column. Furthermore, the dinitrophenyl group of FDAA provides strong UV absorbance at 340 nm, drastically lowering the Limit of Detection (LOD).

Workflow cluster_direct Direct Chiral HPLC cluster_indirect Indirect HPLC (Marfey's) Sample Ornithine Sample Dilution Solvent Dilution Sample->Dilution FDAA Add FDAA + Base (Heat 40°C, 1h) Sample->FDAA CSP Chiral Stationary Phase (e.g., Crown Ether) Dilution->CSP UV1 MS or Low UV Detection CSP->UV1 Quench Quench with HCl FDAA->Quench C18 Achiral C18 Column Quench->C18 UV2 Strong UV Detection (340 nm) C18->UV2

Workflow Comparison: Direct vs. Indirect Chiral HPLC

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the three primary analytical modalities for ornithine derivatives 56.

ParameterDirect HPLC (Crown Ether CSP)Indirect HPLC (Marfey's / C18)Capillary Electrophoresis (CE)
Column / Matrix CROWNPAK CR(+) / TeicoplaninStandard C18 Reversed-PhaseFused-silica capillary + CMPA
Detection Mode LC-MS/MS or UV (210 nm)UV (340 nm)UV (214 nm) or LIF
Resolution (

)
High (

> 2.5)
Very High (

> 4.0)
Moderate to High (

~ 2.0)
Sample Prep Time < 5 minutes (Dilute & Shoot)~ 60 - 90 minutes (Derivatization)< 5 minutes
Analysis Time ~ 6 - 15 minutes~ 20 - 30 minutes~ 15 - 20 minutes
LOD / Sensitivity Moderate (Excellent if using MS)Excellent (~9-18 ng/mL)Moderate (Concentration-dependent)
Best Used For High-throughput API release testingComplex biological matrices, trace impuritiesVolume-limited samples

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to ensure the analyst can troubleshoot deviations.

Protocol A: Direct Chiral Separation using Crown Ether CSP

Ideal for pure API testing of Fmoc-Orn(Boc)-OH or Eflornithine.

  • Mobile Phase Preparation: Prepare an aqueous solution of 10 mM Perchloric acid (

    
    ) or 0.3% Trifluoroacetic acid (TFA), adjusted to pH 1.5.
    
    • Validation Check: The pH must be strictly < 2.0. If the pH rises, the

      
      -amine of ornithine will partially deprotonate, destroying the host-guest inclusion complex and resulting in peak co-elution.
      
  • Column Equilibration: Install a CROWNPAK CR(+) column (or equivalent). Flush with the mobile phase at 0.4 mL/min. Maintain the column temperature strictly at 5 °C to 15 °C.

    • Validation Check: Crown ether complexation is an exothermic process. Higher temperatures increase kinetic energy, breaking the hydrogen bonds of the inclusion complex and drastically reducing enantiomeric resolution.

  • Sample Preparation: Dissolve the L-Ornithine derivative in the mobile phase to a concentration of 1 mg/mL.

  • Injection & Detection: Inject 5 µL. Monitor via LC-MS/MS (MRM transitions specific to the derivative) or UV at 210 nm. D-enantiomers typically elute before L-enantiomers on a CR(+) column.

Protocol B: Indirect Chiral Separation using Marfey's Reagent (FDAA)

Ideal for trace D-ornithine detection in biological fluids or complex synthesis mixtures.

  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Derivatization Reaction: To 50 µL of the ornithine sample (1 mM in water), add 100 µL of the FDAA solution and 20 µL of 1 M Sodium Bicarbonate (

    
    ).
    
    • Validation Check: The alkaline environment (

      
      ) is required to deprotonate the primary amine of ornithine, making it a strong nucleophile to attack the fluorinated carbon of FDAA.
      
  • Incubation: Heat the mixture at 40 °C for 1 hour in the dark.

    • Validation Check: FDAA is light-sensitive. Heating accelerates the nucleophilic aromatic substitution.

  • Quenching: Add 20 µL of 1 M HCl to stop the reaction.

    • Validation Check: The addition of HCl neutralizes the bicarbonate buffer, protonating the remaining amines and halting the reaction. The solution should visibly shift from deep red/orange to a lighter yellow, confirming the pH drop.

  • Chromatography: Inject 10 µL onto a standard C18 column (e.g., LiChrospher C18). Run a linear gradient of 10% to 50% Acetonitrile in 0.1% aqueous TFA over 30 minutes. Detect at 340 nm.

Conclusion & Recommendation

For modern pharmaceutical quality control of L-Ornithine derivatives, Direct Chiral HPLC coupled with LC-MS/MS utilizing a Crown Ether or Teicoplanin CSP is the recommended approach for API release testing due to its minimal sample preparation and rapid run times. However, if the laboratory lacks LC-MS capabilities and must rely on UV detection, Indirect HPLC via Marfey's Reagent remains the most robust and sensitive alternative, leveraging the massive UV-absorbance boost provided by the dinitrophenyl moiety to easily quantify D-enantiomeric impurities below the 0.1% threshold.

References

  • Chiral Chromatographic Isolation on Milligram Scale of the Human African Trypanosomiasis Treatment d- and l-Eflornithine. National Institutes of Health (NIH). Available at: 1

  • Application of Biotechnology and Chiral Technology Methods in the Production of Ectoine Enantiomers. MDPI. Available at: 2

  • Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. National Institutes of Health (NIH). Available at: 3

  • Indirect resolution of enantiomers of certain DL-amino acids by liquid chromatography via diastereomer formation with Marfey's reagent. ResearchGate. Available at: 4

  • Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase. ResearchGate. Available at: 5

  • Development of a liquid chromatographic method for enantioseparation of Eflornithine using (S)-α-ethyl benzylamine as a chiral derivatizing agent. Taylor & Francis. Available at: 6

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fmoc-L-Orn(Ac,OBz)-OH

Topic: Personal Protective Equipment & Handling Guide for Fmoc-L-Orn(Ac,OBz)-OH Audience: Researchers, Scientists, and Drug Development Professionals Executive Safety Directive Compound Identity: Fmoc-L-Orn(Ac,OBz)-OH (N...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for Fmoc-L-Orn(Ac,OBz)-OH Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Directive

Compound Identity: Fmoc-L-Orn(Ac,OBz)-OH (Note: The nomenclature implies an N-alpha-Fmoc protected L-Ornithine with side-chain modifications involving Acetyl (Ac) and potentially Benzoyl (OBz/Bz) functionalities. While specific SDS data for this exact derivative may be limited, it must be handled under the strict protocols established for Fmoc-protected non-proteinogenic amino acids.)

Core Hazard Profile:

  • Primary Risk: Respiratory sensitization and severe eye/skin irritation.

  • Chemical Stability: Moisture-sensitive; prone to hydrolysis if improper storage conditions are met.

  • Reactivity: Incompatible with strong oxidizers and bases (e.g., piperidine will cleave the Fmoc group, releasing dibenzofulvene).

Immediate Action Required: Treat as a Category 2 Irritant and potential Sensitizer . All handling must occur inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling Fmoc-L-Orn derivatives in solid or solution phase.

PPE ComponentSpecificationRationale (Mechanistic Defense)
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Resistance: Fmoc derivatives are often dissolved in DMF or NMP. These solvents permeate standard latex instantly. Nitrile offers >480 min breakthrough time for solid handling, but solvent splashes require immediate outer glove change.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Particulate & Vapor Defense: Fine powders can bypass standard safety glasses. Goggles seal the ocular cavity against airborne dust and solvent vapors during dissolution.
Respiratory N95 / P3 Particulate Mask (If outside fume hood)Inhalation Prevention: While the fume hood is primary, an N95 provides a secondary fail-safe against sensitization from airborne micro-particles during weighing.
Body Defense Lab Coat (Poly-Cotton) + Tyvek Sleeves (Optional)Contamination Barrier: Prevents accumulation of static-clinging powder on street clothes. Tyvek sleeves protect wrists from gaps between glove and coat.

Operational Protocol: Safe Handling Workflow

This protocol ensures the integrity of the moisture-sensitive Fmoc moiety while maximizing operator safety.

Phase 1: Preparation & Weighing
  • Equilibration: Remove the reagent container from cold storage (

    
    ) and allow it to reach room temperature inside a desiccator before opening.
    
    • Why? Opening a cold bottle introduces condensation, which hydrolyzes the active ester or sensitive side chains, compromising chemical purity [1].

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Fmoc-amino acids are prone to static charge, causing "flying powder" hazards.

  • Transfer: Weigh the required mass inside the fume hood. Do not use analytical balances on open benchtops.

Phase 2: Solubilization
  • Solvent Choice: Dissolve in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Dissolution Logic: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

  • Vortexing: Cap the vial tightly before vortexing. Do not sonicate open vessels.

Phase 3: Workflow Visualization

HandlingWorkflow Storage Cold Storage (2-8°C) Equilibrate Equilibrate to RT (Desiccator) Storage->Equilibrate Prevent Condensation Weighing Weighing (Fume Hood) Equilibrate->Weighing Anti-static Solubilization Solubilization (DMF/NMP) Weighing->Solubilization Closed Vessel Synthesis Peptide Synthesis (Coupling) Solubilization->Synthesis Immediate Use Waste Disposal (Halogenated/Non-Hal) Synthesis->Waste Segregation

Figure 1: Safe handling workflow for moisture-sensitive Fmoc reagents. Note the critical equilibration step.

Emergency Response & Spill Management

In the event of a spill, immediate containment is critical to prevent laboratory contamination.

Spill Decision Tree

SpillResponse Start Spill Detected Type Identify State Start->Type Powder Solid Powder Type->Powder Liquid Solution (DMF/NMP) Type->Liquid ActionPowder Cover with wet paper towel (Prevent Dust) Powder->ActionPowder Do NOT Sweep ActionLiquid Absorb with Vermiculite or Spill Pillow Liquid->ActionLiquid Do NOT Wipe Clean Clean with Soap/Water (Triple Rinse) ActionPowder->Clean ActionLiquid->Clean Disposal Hazardous Waste Bag Clean->Disposal

Figure 2: Decision logic for solid vs. liquid spills. Note: Never dry-sweep Fmoc powders.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sensitization sign).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/methanol), as it enhances skin permeability of the Fmoc derivative [2].

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.

Disposal & Waste Management

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste containers. Do not use regular trash.[1]

  • Liquid Waste:

    • If dissolved in DMF/DCM: Halogenated Organic Waste .

    • If dissolved in non-halogenated solvents: Non-Halogenated Organic Waste .

  • Container: Triple rinse the empty reagent bottle with acetone before discarding in glass waste (defacing the label first).

References

  • Sigma-Aldrich. (2025). Handling and Storage of Fmoc-Protected Amino Acids. Merck KGaA. Link

  • Bachem. (2024). Global Safety Data Sheet: Fmoc-Amino Acid Derivatives. Bachem AG. Link

  • Iris Biotech. (2026).[2] Safety Data Sheet: Fmoc-L-Orn(Boc,iPr)-OH. Iris Biotech GmbH.[2][3][4] Link

  • BenchChem. (2025).[5] Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling. BenchChem. Link

(Note: While specific literature for the "Ac,OBz" derivative is aggregated under general Fmoc-Ornithine safety profiles, the protocols above adhere to the highest standard of care for this chemical class.)

Sources

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